2-Chloro-5-nitrobenzyl alcohol chemical properties
Chemical Properties, Synthetic Utility, and Medicinal Chemistry Applications Executive Summary 2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4) is a high-value pharmacophore building block characterized by its trifunctio...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Properties, Synthetic Utility, and Medicinal Chemistry Applications
Executive Summary
2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4) is a high-value pharmacophore building block characterized by its trifunctional nature: a primary alcohol, an electron-withdrawing nitro group, and an ortho-chloro substituent.[1][2][3] This specific substitution pattern renders it a versatile "pivot" intermediate in the synthesis of heterocyclic bioactive molecules, including the anticoccidial agent Toltrazuril and various next-generation antibacterial candidates.[2][3] Its utility lies in the orthogonal reactivity of its functional groups—the alcohol allows for linker extension, the nitro group serves as a masked aniline for heterocycle formation, and the chlorine atom provides a site for potential nucleophilic aromatic substitution (
Nitro group significantly acidifies the ring protons.[3]
Storage
Inert atmosphere, <15°C
Hygroscopic; protect from light to prevent nitro-reduction/oxidation.[2][3]
Synthetic Routes & Manufacturing
The industrial preparation of 2-Chloro-5-nitrobenzyl alcohol predominantly follows a chemoselective reduction pathway.[2][3] Unlike the oxidation of toluenes (which risks over-oxidation to benzoic acids), the reduction of the corresponding aldehyde offers higher yield and purity.[3]
Core Synthesis: Chemoselective Aldehyde Reduction
The precursor, 2-chloro-5-nitrobenzaldehyde , is reduced using sodium borohydride (
).[2][3] This method is preferred over Lithium Aluminum Hydride () because preserves the nitro group, whereas would indiscriminately reduce the nitro group to an azo or amine species.[3]
Reagents:
(0.5 equiv), Methanol/THF solvent system.
Conditions: 0°C to Room Temperature, 1-2 hours.
Mechanism: Nucleophilic attack of hydride (
) on the carbonyl carbon, followed by protonation of the alkoxide.[3]
Figure 1: Chemoselective synthesis pathway prioritizing nitro group retention.
Reactivity & Functionalization Strategies
The synthetic power of 2-Chloro-5-nitrobenzyl alcohol lies in its ability to undergo divergent functionalization . Researchers can selectively activate specific sites without disturbing the others.[3]
A. Activation of the Alcohol (Linker Chemistry)
The benzylic hydroxyl group is a poor leaving group but can be activated for
reactions.[3] This is the primary route for attaching this scaffold to larger pharmacophores.[3]
Mesylation: Reaction with Methanesulfonyl chloride (
) and yields the mesylate, a milder alkylating agent often used when the substrate is acid-sensitive.[3]
B. Nitro Group Manipulation (Heterocycle Formation)
The nitro group is a "masked" amine.[3] Following the attachment of the benzyl linker (Path A), the nitro group is typically reduced to an aniline using
) must be carefully monitored, as it can cause hydrodechlorination (cleavage of the C-Cl bond), destroying the scaffold.[2][3] Sulfided platinum catalysts or chemical reductions are safer alternatives.[3]
C. Nucleophilic Aromatic Substitution (
)
The chlorine atom is activated by the para-nitro group (though it is meta to the benzyl alcohol, the nitro group is para to the chlorine).[3] This allows for displacement by strong nucleophiles (amines, thiols) under elevated temperatures, enabling the synthesis of complex biaryl ethers or amines.[3]
Experimental Protocols
Protocol 1: Conversion to 2-Chloro-5-nitrobenzyl Chloride
Standard procedure for generating the alkylating agent.[2][3]
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Procedure: Reflux the mixture with the nitro-alcohol for 4 hours.
Filtration: Filter hot through Celite to remove iron oxides.[3]
Isolation: Concentrate filtrate and extract with Ethyl Acetate.
Result: Yields the aniline derivative without cleaving the C-Cl bond.
Medicinal Chemistry Applications
Toltrazuril & Triazine Antiprotozoals
This scaffold is a structural homolog to the intermediates used in Toltrazuril synthesis.[3] The 2-chloro-5-nitro substitution pattern is critical for the lipophilicity and binding affinity of these triazine-based anticoccidial drugs.[2][3] The benzyl carbon serves as the attachment point for the triazine core.[3]
Antibacterial Benzoic Acid Derivatives
Derivatives of this alcohol are oxidized to the corresponding benzoic acids or used as benzyl linkers in supramolecular coordination polymers (e.g., silver or potassium complexes) that exhibit broad-spectrum activity against MRSA (Methicillin-resistant S. aureus).[2][3]
Antibody-Drug Conjugates (ADCs)
The benzyl alcohol moiety allows for the creation of cleavable carbonate or carbamate linkers .[2][3] The nitro group can be reduced to an amine to attach a cytotoxic payload, while the alcohol attaches to the antibody linker system.[3]
Figure 2: Downstream applications in drug discovery.[2][3]
Spill Response: Sweep up solid spills to avoid dust generation.[3] Neutralize surface with soap and water.[3]
References
PubChem. (2025).[3] 2-Chloro-5-nitrobenzyl alcohol (Compound Summary).[1][2][3][5][6][7][8] National Library of Medicine.[3] Link[3]
Thermo Fisher Scientific. (2024).[3] Safety Data Sheet: 2-Chloro-5-nitrobenzyl alcohol.[1][2][3][6][8]Link[3]
ChemicalBook. (2024).[3] Synthesis and Reaction Profile of 2-Chloro-5-nitrobenzyl alcohol.Link[3]
MDPI. (2023).[3] From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.[2][3] Molecules.[3][6][8][9][10][11][12][13][14][15] Link[3]
High-Purity Scaffold Characterization and Synthetic Utility Executive Summary 2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4) serves as a critical halogenated nitroaromatic scaffold in the synthesis of heterocycles, kin...
Author: BenchChem Technical Support Team. Date: February 2026
High-Purity Scaffold Characterization and Synthetic Utility
Executive Summary
2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4) serves as a critical halogenated nitroaromatic scaffold in the synthesis of heterocycles, kinase inhibitors, and agrochemicals.[1][2] Its utility stems from its trifunctional nature: an oxidizable/reducible benzylic alcohol, a displaceable ortho-chlorine, and a reducible meta-nitro group.[1]
This guide provides a definitive technical profile of the compound, moving beyond basic physical constants to address synthesis, isotopic mass spectrometry patterns, and validated handling protocols.
Part 1: Physicochemical Profile & Molecular Weight Analysis
Core Data Table
Property
Value
IUPAC Name
(2-Chloro-5-nitrophenyl)methanol
CAS Number
80866-80-4
Molecular Formula
C₇H₆ClNO₃
Average Molecular Weight
187.58 g/mol
Monoisotopic Mass
187.0036 Da
Physical State
Crystalline solid (White to pale yellow)
Melting Point
76.0 – 80.0 °C
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Mass Spectrometry & Isotopic Abundance
For researchers utilizing LC-MS/GC-MS for validation, relying solely on the average molecular weight (187.58 g/mol ) is insufficient due to the chlorine atom.[1]
The Chlorine Signature: Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%).[1]
Spectral Consequence: The mass spectrum will not show a single "parent" peak. Instead, it displays a characteristic 3:1 intensity ratio separated by 2 mass units.[1][3][4][5]
Analyst Note: Absence of this M+2 peak at ~33% intensity of the base peak suggests dechlorination or misidentification of the compound.
Part 2: Synthesis Protocol (Reduction Route)
The most robust laboratory-scale synthesis involves the chemoselective reduction of 2-chloro-5-nitrobenzaldehyde .[1] This route avoids the harsh conditions required to reduce the corresponding benzoic acid and preserves the aromatic nitro group.
Precursor Purity Warning
Commercially available 2-chloro-5-nitrobenzaldehyde is often contaminated with the 2,3-isomer .[1]
Impact: The 2,3-isomer reduces to the corresponding alcohol, which has similar solubility properties, making downstream purification difficult.
Mitigation: Verify precursor purity via GC-MS prior to reduction.[1] If <98%, recrystallize the aldehyde from dilute ethanol or methanol/water mixtures before proceeding.[1]
Dissolution: Dissolve 10 mmol of 2-chloro-5-nitrobenzaldehyde in 30 mL of Methanol in a round-bottom flask. Cool to 0°C using an ice bath.[1] Reasoning: Cooling suppresses over-reduction and side reactions.
Addition: Add NaBH₄ (6 mmol) portion-wise over 15 minutes. Caution: Exothermic hydrogen gas evolution.
Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor via TLC (30% EtOAc/Hexane).[1] The aldehyde spot (higher R_f) should disappear; the alcohol spot (lower R_f) will appear.[1]
Quench: Once complete, cool back to 0°C and slowly add 1N HCl until pH ~5-6 to destroy excess hydride.
Workup: Evaporate methanol under reduced pressure. Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL).[1]
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification: If necessary, recrystallize from Hexane/Ethyl Acetate to yield pale yellow crystals.
Synthesis Workflow Diagram
Figure 1: Decision logic and workflow for the synthesis of 2-Chloro-5-nitrobenzyl alcohol.
Part 3: Reactivity & Applications
This molecule is a versatile "linchpin" intermediate.[1] The alcohol functionality allows for the attachment of the benzyl group to nucleophiles, while the nitro group serves as a masked aniline for subsequent cyclization.
Key Transformations
Chlorination (Appel Reaction or SOCl₂):
Conversion to 2-chloro-5-nitrobenzyl chloride .[1]
Reagent: Thionyl Chloride (SOCl₂) with catalytic DMF.[1]
Utility: Creates a potent electrophile for S_N2 reactions with amines or thiols.[1]
Dust Control: The solid powder can be electrostatic. Weigh in a fume hood or use an anti-static gun.[1]
Waste Disposal: Nitro-compounds should be segregated from strong bases and reducing agents in waste streams to prevent exothermic decomposition.[1]
Storage: Store in amber vials. While relatively stable, benzyl alcohols can slowly oxidize to aldehydes upon prolonged exposure to light and air.[1]
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 555722, 2-Chloro-5-nitrobenzyl alcohol. Retrieved from [Link]
Chemistry Steps. (2023). Isotopes in Mass Spectrometry (Cl and Br patterns). Retrieved from [Link]
Google Patents. (1992).[1] US5149882A: Purification of 2-chloro-5-nitrobenzaldehyde.[1] Retrieved from
Technical Whitepaper: Strategic Utilization of 2-Chloro-5-nitrobenzyl Alcohol in Medicinal Chemistry
Executive Summary 2-Chloro-5-nitrobenzyl alcohol (CAS 80866-80-4) serves as a high-value "linchpin" intermediate in the synthesis of bioactive heterocycles, particularly kinase inhibitors and next-generation antibacteria...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Chloro-5-nitrobenzyl alcohol (CAS 80866-80-4) serves as a high-value "linchpin" intermediate in the synthesis of bioactive heterocycles, particularly kinase inhibitors and next-generation antibacterials. Its structural utility lies in its trifunctional nature : an oxidizable benzylic alcohol, a reducible nitro group, and a halogen handle for cross-coupling. This guide provides a rigorous technical analysis of its physicochemical profile, validated synthetic protocols, and strategic applications in drug discovery.
Part 1: Chemical Profile & Physicochemical Properties
The following data aggregates experimental values from industrial certificates of analysis (CoA) and safety data sheets to ensure precision in stoichiometry and handling.
Property
Specification
Technical Note
CAS Number
80866-80-4
IUPAC Name
(2-Chloro-5-nitrophenyl)methanol
Molecular Formula
C₇H₆ClNO₃
Molecular Weight
187.58 g/mol
Critical for stoichiometric calculations.
Appearance
Beige to pale yellow crystalline powder
Darkens upon light exposure (photosensitive).
Melting Point
76–79 °C
Sharp range indicates high purity (>98%).
Solubility
DMSO, Methanol, Ethyl Acetate
Poor water solubility; requires organic co-solvents.
pKa (Est.)
~13.5 (Alcohol OH)
Weakly acidic; requires strong base for deprotonation.
Storage
2–8 °C, Inert Atmosphere
Hygroscopic and potentially oxidizable over long periods.
Part 2: Synthetic Routes & Production[1]
While 2-chloro-5-nitrobenzyl alcohol can be synthesized via the nitration of 2-chlorobenzyl alcohol, this route suffers from poor regioselectivity (yielding mixture of 3-, 4-, and 5-nitro isomers).
The Industry-Standard Route: Chemoselective Reduction
The most reliable method involves the reduction of 2-chloro-5-nitrobenzoic acid . The challenge here is chemoselectivity : reducing the carboxylic acid without touching the nitro group (which is susceptible to reduction) or the aryl chloride (susceptible to hydrodehalogenation).
Validated Protocol: Borane-Mediated Reduction
Rationale: Borane-tetrahydrofuran (BH₃·THF) complex reduces carboxylic acids to alcohols rapidly at mild temperatures while leaving nitro groups and aryl halides intact.
Step-by-Step Methodology
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and addition funnel.
Starting Material: Charge the flask with 2-chloro-5-nitrobenzoic acid (10.0 g, 46.4 mmol) and anhydrous THF (100 mL). Cool to 0 °C.
Reagent Addition: Add BH₃·THF (1.0 M solution, 70 mL, 70 mmol) dropwise over 30 minutes.
Control Point: Monitor internal temperature; keep below 5 °C to prevent exotherms.
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours.
Monitoring (Self-Validation): Perform TLC (50% EtOAc/Hexanes). The starting acid (baseline/low Rf) should disappear, replaced by the alcohol (higher Rf).
Quench: Cool to 0 °C. Carefully add Methanol (20 mL) dropwise.
Caution: Vigorous hydrogen evolution occurs. This step breaks down the intermediate trialkylborate esters.
Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
Purification: Recrystallize from EtOAc/Hexanes to yield the target alcohol (Yield: ~85-90%).
Part 3: Reactivity & Functionalization (The Core)
This intermediate allows for divergent synthesis. The benzylic alcohol can be converted into an electrophile (halide/aldehyde) or used as a nucleophile, while the nitro group serves as a masked aniline.
Visualization of Synthetic Divergence
The following diagram maps the strategic pathways available from CAS 80866-80-4.
Caption: Divergent synthetic pathways. Green arrow indicates the primary production route; dashed arrows represent downstream functionalization.
Protocol: Conversion to Benzyl Chloride (Alkylation Handle)
To use this molecule as a "warhead" for attaching the 2-chloro-5-nitrophenyl motif to a scaffold (e.g., a piperazine or amine), the alcohol must be converted to a leaving group.
Mechanism: The OH attacks SOCl₂ to form a chlorosulfite intermediate, which collapses via Sₙi or Sₙ2 mechanism to the chloride, releasing SO₂ and HCl.
Critical Note: Do not use HBr/HCl directly, as the acidic conditions may not be sufficient to drive the reaction to completion without heat, which risks degrading the nitro group.
Validation: ¹H NMR will show a shift of the benzylic protons from ~4.8 ppm (CH₂OH) to ~4.6 ppm (CH₂Cl) and disappearance of the broad OH peak.
Protocol: Oxidation to Benzaldehyde
The aldehyde derivative is a key intermediate for reductive aminations.
Reagents: Pyridinium Chlorochromate (PCC) in DCM or Swern Oxidation (DMSO/Oxalyl Chloride).
Why Avoid KMnO₄? Potassium permanganate will over-oxidize the alcohol back to the benzoic acid.
Part 4: Case Study – Synthesis of Indazole Scaffolds
A primary application of CAS 80866-80-4 is in the synthesis of Indazoles , a privileged structure in kinase inhibitors (e.g., Axitinib analogs).
Workflow:
Alkylation: The alcohol is converted to a benzyl bromide and reacted with a secondary amine.
Cyclization: The nitro group is reduced to an amine. The presence of the ortho-chloro group allows for a Pd-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig) or a diazotization-cyclization sequence to form the indazole core.
Caption: Synthesis of Indazole core utilizing the ortho-chloro and nitro functionalities.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or strong bases (exothermic decomposition).
Stability: Stable under recommended storage (2-8°C). Avoid prolonged exposure to UV light, which may cause homolytic cleavage of the C-Cl bond or nitro-group degradation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 555722, 2-Chloro-5-nitrobenzyl alcohol. Retrieved from [Link]
Organic Syntheses. General Procedure for Borane Reduction of Carboxylic Acids. (Reference for Protocol methodology). Retrieved from [Link]
MDPI (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (Context for biological application). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: (2-Chloro-5-nitrophenyl)methanolRole: Senior Application Scientist | Context: Drug Discovery & Process Chemistry[1]
Executive Summary
(2-Chloro-5-nitrophenyl)methanol (CAS: 80866-80-4) represents a "privileged scaffold" in medicinal chemistry.[1] Its value lies in its orthogonal reactivity : it possesses three distinct functional handles—a benzylic alcohol, an activated aryl chloride, and a nitro group—that can be manipulated independently.[1] This guide moves beyond basic properties to detail the chemoselective synthesis, handling, and divergent functionalization strategies required to utilize this intermediate in high-value pharmaceutical campaigns, particularly for kinase inhibitors and antibacterial linkers.[1]
Chemical Identity & Structural Analysis[1][2]
The IUPAC name (2-chloro-5-nitrophenyl)methanol is derived through strict priority rules which dictate the molecule's behavior in synthesis.
Principal Group: The hydroxyl group (-OH) attached to the methyl carbon gives the parent name "Methanol" (or Benzyl alcohol).[1] This carbon is designated position 1 of the phenyl ring.[1]
Substituents:
Chlorine: Located at position 2 (Ortho to the hydroxymethyl group).[1]
Nitro: Located at position 5 (Meta to the hydroxymethyl group, but Para to the Chlorine).[1]
Critical Reactivity Insight: The para relationship between the electron-withdrawing nitro group (-NO2) and the chlorine atom (-Cl) is the defining feature of this molecule.[1] It renders the chlorine susceptible to Nucleophilic Aromatic Substitution (
), a trait not present in isomers where these groups are meta to each other.[1]
Table 1: Physicochemical Profile
Property
Specification
Application Note
Molecular Formula
Molecular Weight
187.58 g/mol
Ideal fragment size (<200 Da) for fragment-based drug design (FBDD).[1]
Appearance
Pale yellow to cream crystalline solid
Darkening indicates oxidation or amine impurities.[1]
Melting Point
76 – 79 °C
Sharp melt indicates high purity; broad range suggests acid contamination.[1]
Solubility
DMSO, Methanol, DCM
Poor water solubility; requires organic co-solvents for biological assays.[1]
pKa (Alcohol)
~15.0
Typical primary alcohol; deprotonation requires NaH or similar bases.[1]
Chemoselective Synthesis Protocol
The primary challenge in synthesizing this molecule is reducing the carboxylic acid precursor (2-chloro-5-nitrobenzoic acid) to the alcohol without reducing the nitro group to an amine or dehalogenating the ring.
Recommended Route: Borane-Tetrahydrofuran (
) Complex Reduction.[1]
Rationale: Unlike Lithium Aluminum Hydride (LiAH), which is too aggressive and will reduce the nitro group to an azo/amine species, Borane is highly chemoselective for carboxylic acids in the presence of nitro groups and aryl halides.
Step-by-Step Methodology
Setup: Flame-dry a 500mL 3-neck round bottom flask. Purge with
.
Solvation: Charge 2-chloro-5-nitrobenzoic acid (1.0 eq) and anhydrous THF (10V). Cool to 0°C.[1][2]
Activation: Add
(1.0 M solution, 1.5 eq) dropwise over 30 minutes. Caution: Exothermic evolution.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes).[1] The acid spot (
Oxidation: Conversion to 2-chloro-5-nitrobenzaldehyde using PCC or Dess-Martin Periodinane (DMP).[1] Note: Avoid KMnO4 as it will oxidize the benzylic carbon back to the acid.
Pathway C: Nitro Reduction
Usually the final step in the sequence to generate an aniline for amide coupling.
8.45 (d, , 1H): Proton at C6 (Ortho to Nitro, Meta to Alcohol).[1] This is the most deshielded proton due to the inductive effect of the nitro group and the ring current.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 555722, (2-Chloro-5-nitrophenyl)methanol.[1] Retrieved from [Link][1]
Master Organic Chemistry.Nucleophilic Aromatic Substitution: The Mechanism.
2-Chloro-5-nitrobenzyl alcohol structure and formula
Structure, Synthesis, and Pharmaceutical Applications Executive Summary 2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4) is a highly functionalized aromatic building block characterized by the presence of a benzylic hydr...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Synthesis, and Pharmaceutical Applications
Executive Summary
2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4) is a highly functionalized aromatic building block characterized by the presence of a benzylic hydroxyl group, a steric chlorine atom at the ortho position, and an electron-withdrawing nitro group at the meta position relative to the alkyl chain.[1][2]
This scaffold is critical in medicinal chemistry, serving as a precursor for kinase inhibitors, antibacterial agents (specifically against MRSA), and novel agrochemicals.[1] Its unique substitution pattern allows for orthogonal functionalization: the alcohol facilitates ether/ester linkage, the nitro group serves as a masked amine, and the chlorine atom provides steric bulk and potential for metal-catalyzed coupling.[1]
Structural Analysis & Physicochemical Profile
Chemical Identity
The compound consists of a benzene ring substituted at the 1, 2, and 5 positions.[1] The 2-chloro substituent introduces significant steric hindrance near the benzylic position, influencing the rotational freedom of the hydroxymethyl group.[1] The 5-nitro group strongly withdraws electron density, increasing the acidity of the benzylic protons and deactivating the ring toward electrophilic aromatic substitution.[1]
Property
Data
IUPAC Name
(2-Chloro-5-nitrophenyl)methanol
CAS Registry Number
80866-80-4
Molecular Formula
Molecular Weight
187.58 g/mol
SMILES
C1=CC(=C(C=C1[O-])CO)Cl
Melting Point
76.0 – 79.0 °C
Appearance
White to pale yellow crystalline powder
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Calculated)
~13.5 (hydroxyl proton)
3D Conformation & Electronic Effects[1]
Steric Ortho-Effect: The chlorine atom at C2 forces the hydroxymethyl group out of the ring plane to minimize steric clash, which can impact binding affinity in enzyme pockets.[1]
Electronic Push-Pull: The nitro group (C5) creates a dipole moment directed away from the ring.[1] This electron deficiency makes the benzylic alcohol less nucleophilic than unsubstituted benzyl alcohol but more resistant to oxidative degradation.[1]
Synthetic Methodologies
The synthesis of 2-chloro-5-nitrobenzyl alcohol requires strict chemoselectivity to reduce the carbonyl precursor without affecting the nitro group.[1] Two primary routes are established:
Route A: Reduction of 2-Chloro-5-nitrobenzaldehyde (Lab Scale)
This is the preferred laboratory method due to mild conditions and high yield.[1]
Mechanism: Nucleophilic addition of hydride to the aldehyde carbonyl.[1]
Selectivity:
is too mild to reduce the nitro group, ensuring exclusive formation of the alcohol.[1]
Route B: Reduction of 2-Chloro-5-nitrobenzoic Acid (Industrial Scale)
Used when the acid feedstock is more cost-effective.[1] Direct reduction with
is contraindicated as it will reduce the nitro group to an azo/amine species.[1]
Reagents: Borane-THF complex (
) or activation via Mixed Anhydride followed by .[1]
Mechanism: Borane preferentially reduces carboxylic acids over nitro groups due to its electrophilic nature.[1]
Synthesis Workflow Diagram
Figure 1: Chemoselective synthesis pathways targeting the alcohol functionality while preserving the nitro group.[1]
Experimental Protocol (Route A)
Objective: Synthesis of 2-chloro-5-nitrobenzyl alcohol from 2-chloro-5-nitrobenzaldehyde.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an ice bath.
Dissolution: Dissolve 2-chloro-5-nitrobenzaldehyde (10.0 mmol, 1.86 g) in anhydrous Methanol (30 mL). Cool the solution to 0 °C.
Addition: Add Sodium Borohydride (
, 11.0 mmol, 0.42 g) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1]
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor via TLC (30% EtOAc/Hexane).[1]
Quench: Once the starting material is consumed, quench carefully with Saturated Ammonium Chloride (
) solution (10 mL).
Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
mL).[1] Wash combined organics with brine, dry over , and concentrate.[1]
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.
Reactivity & Pharmaceutical Applications[1][4][5]
Reactivity Profile
The alcohol moiety serves as a pivot point for further derivatization.[1]
Halogenation: Conversion to 2-chloro-5-nitrobenzyl bromide using
or .[1] This activates the position for alkylation reactions.[1]
Nitro Reduction: Catalytic hydrogenation (
) or Iron/Acetic acid reduction converts the nitro group to an amine (aniline), allowing for amide coupling or heterocycle formation.[1]
Etherification: Williamson ether synthesis to attach the benzyl group to phenols or amines.[1]
Reactivity Flowchart
Figure 2: Divergent reactivity profile.[1] Note: Reduction to aniline (Red path) requires careful selection of catalyst to avoid dehalogenation.[1]
Pharmaceutical Utility[1][4][5]
Antibacterial Research: Derivatives of 2-chloro-5-nitrobenzoic acid (the parent scaffold) have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting bacterial cell wall synthesis.[1]
Kinase Inhibitors: The 2-chloro-5-substituted benzyl motif is frequently observed in Type II kinase inhibitors, where the benzyl group occupies the hydrophobic back-pocket of the ATP binding site.[1]
Store in a cool, dry place away from strong oxidizing agents and strong bases.[1]
References
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 555722, 2-Chloro-5-nitrobenzyl alcohol. Retrieved from [Link][1]
Makhanya, T. R., et al. (2023).[1][4] "From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials." Molecules, 28(15).[1] Retrieved from [Link]
European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: 2-Chloro-5-nitrobenzyl alcohol. Retrieved from [Link][1]
2-Chloro-5-nitrobenzyl alcohol spectral data (NMR, IR, Mass Spec)
Spectral Characterization & Synthetic Profile Executive Summary 2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4) serves as a critical halogenated nitro-aromatic building block in the synthesis of heterocycles, antibody-d...
Author: BenchChem Technical Support Team. Date: February 2026
Spectral Characterization & Synthetic Profile
Executive Summary
2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4) serves as a critical halogenated nitro-aromatic building block in the synthesis of heterocycles, antibody-drug conjugates (ADCs), and photo-cleavable linkers.[1][2][3] Its structural rigidity, provided by the ortho-chloro substituent, combined with the electronic push-pull nature of the nitro and hydroxymethyl groups, creates a unique spectroscopic signature essential for quality control in drug development.
This guide provides a comprehensive technical analysis of the compound, moving beyond simple data listing to explain the causality of its spectral features.
Part 1: Chemical Profile & Structural Logic
The spectroscopic behavior of 2-Chloro-5-nitrobenzyl alcohol is dictated by the interference between its three substituents on the benzene ring.
Feature
Specification
Structural Implication
IUPAC Name
(2-Chloro-5-nitrophenyl)methanol
Defines substitution pattern (1, 2, 5).
Molecular Formula
C₇H₆ClNO₃
MW: 187.58 g/mol
Appearance
Pale yellow to beige crystalline solid
Nitro group conjugation imparts color.
Melting Point
76.0 – 79.0 °C
Indicates moderate intermolecular H-bonding.
Solubility
DMSO, Methanol, Ethyl Acetate
Poor water solubility due to aryl chloride.
Structural Isomerism Alert
Researchers often confuse this compound with its isomer, 2-chloro-4-nitrobenzyl alcohol .
Differentiation: The position of the nitro group (meta vs. para to the alcohol) drastically alters the aromatic region in NMR (coupling constants) and the N-O stretching frequencies in IR.
Part 2: Synthesis & Purification Context
To understand the impurities likely to appear in spectral data, one must understand the genesis of the sample. The standard industrial route involves the chemoselective reduction of 2-chloro-5-nitrobenzaldehyde .
Synthetic Workflow (Graphviz)
Figure 1: Standard synthetic pathway via borohydride reduction. Note that residual aldehyde (CHO peak at ~10.4 ppm) is a common impurity.
Part 3: Spectroscopic Characterization[4]
Proton NMR (
H-NMR)
Solvent: DMSO-
or CDCl (Data below standardized to CDCl for intermediate characterization).
The aromatic region displays a classic ABC spin system modified by the 1,2,5-substitution pattern.
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Logic (Coupling & Shielding)
8.42
Doublet (d)
1H
H-6
Ortho to CH₂OH, Meta to NO₂. This proton is deshielded by the nitro group but sits in the "bay" region near the alcohol arm. ( Hz).
8.12
Doublet of Doublets (dd)
1H
H-4
Ortho to NO₂, Para to Cl. Most deshielded proton due to direct ortho resonance with the nitro group. Shows strong ortho coupling to H-3 and weak meta coupling to H-6. ( Hz).
7.55
Doublet (d)
1H
H-3
Ortho to Cl. Shielded relative to H-4/H-6. Shows only ortho coupling to H-4. ( Hz).
4.85
Singlet (s) or Doublet
2H
CH₂-OH
Benzylic Methylene. Appears as a singlet in CDCl (due to rapid exchange) or a doublet in DMSO- if exchange is slow ( Hz).
2.4 - 3.0
Broad Singlet
1H
-OH
Hydroxyl. Highly variable. Shift depends on concentration and water content.[4]
Diagnostic Check:
Look for the H-4 signal (dd) at ~8.1 ppm. If this appears as a triplet or simple doublet, you may have the incorrect isomer (e.g., 4-chloro-3-nitro).
Carbon NMR (
C-NMR)
Solvent: CDCl
The molecule has 7 distinct carbon environments .
C-NO₂ (~147 ppm): Deshielded quaternary carbon.
C-1 (Benzylic, ~140 ppm): Attachment point of the hydroxymethyl group.
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.
Part 4: Quality Control & Impurity Profiling
For drug development applications, purity must be >98%.
Impurity A (Starting Material): 2-Chloro-5-nitrobenzaldehyde.[1][6][7][8]
Detection: 1H-NMR singlet at ~10.4 ppm (CHO).
Remediation:[1][9][10] Wash with sodium bisulfite solution or recrystallize from toluene.
Impurity B (Over-reduction): 2-Chloro-5-nitrotoluene (rare with NaBH4, common with catalytic hydrogenation).
Detection: Loss of CH₂OH signals; appearance of methyl singlet at ~2.4 ppm .
Water:
Detection: Broad singlet in 1H-NMR (variable ppm) or IR broadness >3500 cm⁻¹.
Remediation:[1][9][10] Dry under high vacuum over P₂O₅.
References
National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 555722, 2-Chloro-5-nitrobenzyl alcohol. Retrieved January 30, 2026.
Technical Guide: Photolabile Protecting Groups (PPGs)
Strategies for Spatiotemporal Control in Chemical Biology and Drug Discovery Executive Summary Photolabile protecting groups (PPGs), often termed "cages," allow researchers to render a bioactive molecule inert ("caged")...
Author: BenchChem Technical Support Team. Date: February 2026
Strategies for Spatiotemporal Control in Chemical Biology and Drug Discovery
Executive Summary
Photolabile protecting groups (PPGs), often termed "cages," allow researchers to render a bioactive molecule inert ("caged") and subsequently release it ("uncage") with high spatiotemporal precision using light.[1][2][3][4][5] This guide serves as a technical manual for selecting, synthesizing, and deploying PPGs. It moves beyond basic definitions to address the kinetic, thermodynamic, and optical parameters that dictate experimental success in complex biological environments.
Part 1: Mechanistic Fundamentals
To effectively deploy PPGs, one must understand the photophysics governing cleavage. The two most dominant mechanisms in the field are the Norrish Type II (nitrobenzyls) and the Photo-Favorskii (p-hydroxyphenacyls) rearrangements.[6]
1.1 The o-Nitrobenzyl System (Norrish Type II)
The o-nitrobenzyl (oNB) group is the historical standard. Upon UV excitation, the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate.[6] This intermediate rearranges to a hemiacetal, which spontaneously collapses to release the substrate and a nitroso-aldehyde byproduct.
Critical Insight: The rate-determining step is often the decay of the aci-nitro intermediate (ms scale), not the photon absorption. This limits oNB utility in studying ultra-fast biological events (e.g., ion channel kinetics <1 ms).
1.2 The p-Hydroxyphenacyl System (Photo-Favorskii)
The p-hydroxyphenacyl (pHP) group undergoes a Photo-Favorskii rearrangement.[6][7] Unlike oNB, this reaction is driven by the triplet state and results in a skeletal rearrangement to a phenylacetic acid derivative.
Critical Insight: pHP release is significantly faster (ns scale) and produces "cleaner" byproducts that are transparent at the excitation wavelength, preventing the "inner filter effect" (where byproducts absorb the uncaging light).
1.3 Mechanistic Visualization
The following diagram illustrates the distinct pathways for these two primary classes.
Figure 1: Comparative mechanistic pathways of o-Nitrobenzyl (Norrish Type II) and p-Hydroxyphenacyl (Photo-Favorskii) uncaging.
Part 2: Strategic Selection of PPGs
Selecting the wrong PPG is the most common cause of experimental failure. Use the table below to match the PPG to your biological constraints.
Table 1: Comparative Technical Specifications of Major PPG Classes
Scientist's Note: For standard biochemical assays (Western blot, kinase activity), oNB is sufficient. For live-cell physiology (synaptic transmission) or deep-tissue imaging, you must use Coumarins or Nitroindolines (like MNI-Glutamate) due to their 2-photon cross-section and speed.
Part 3: Experimental Protocols
The following protocols are designed to be self-validating. Never assume uncaging has occurred; verify it.
Use this to determine the quantum yield and chemical purity of the release.
Materials:
365 nm LED or Hg-Arc Lamp (calibrated power output).
Analytical HPLC with PDA detector.
Caged Compound Stock (10 mM in dry DMSO).
Workflow:
Preparation: Dilute stock to 50
M in the relevant assay buffer (e.g., PBS pH 7.4). Note: Ensure optical density (OD) at is < 0.1 to avoid inner filter effects.
Dark Control: Inject one aliquot immediately into HPLC. This establishes
and checks for hydrolytic instability (spontaneous uncaging).
Irradiation: Place sample in a quartz cuvette (glass blocks UV). Irradiate at 10 mW/cm².
Sampling: Remove aliquots at
seconds.
Quantification: Monitor the disappearance of the Caged peak and the appearance of the Free Substrate peak.
Validation: Plot
vs. Energy Dose (). Linearity confirms first-order kinetics.
Protocol B: Two-Photon Uncaging in Brain Slices (Functional Validation)
Use this for high-precision neurobiological applications.
Materials:
Femtosecond Ti:Sapphire Laser (tuned to 720 nm for MNI or 900 nm for DEAC).
Electrophysiology rig (Patch-clamp).
MNI-Caged Glutamate (Tocris/Sigma).
Workflow:
Bath Preparation: Circulate ACSF (Artificial Cerebrospinal Fluid) containing 2.5 mM MNI-Caged Glutamate. Crucial: Use a recirculating system to conserve expensive caged compounds.
Targeting: Visualize a dendritic spine using a morphological dye (e.g., Alexa 594).
Laser Parking: "Park" the laser beam ~0.5
m from the spine head.
Pulse Train: Deliver a 1 ms pulse (power ~15-20 mW at sample).
Readout: Record the Excitatory Post-Synaptic Current (EPSC).
Validation: Move the laser spot 2
m away and repeat. If an EPSC is still observed, your concentration is too high or laser power is excessive (loss of spatial resolution).
Part 4: Workflow Visualization
This diagram outlines the logical flow from synthesis to biological application, highlighting critical quality control (QC) checkpoints.
Figure 2: Step-by-step workflow for the synthesis, validation, and application of photolabile probes.
Part 5: Troubleshooting & Optimization
1. The Inner Filter Effect
Symptom: Uncaging rate plateaus despite continued irradiation.
Cause: The byproduct (e.g., nitroso-aldehyde from oNB) absorbs light at the same wavelength as the caged compound, shielding the remaining cage.
Solution: Switch to pHP (transparent byproducts) or use a flow cell to remove byproducts continuously.
2. Hydrolytic Instability
Symptom: Bioactivity is observed in the "Dark Control" sample.
Cause: The bond between the PPG and substrate is too labile (common with caged carboxylates or phosphates).
Solution: Add a methyl group to the benzylic position (e.g., use
-methyl-o-nitrobenzyl) to increase steric hindrance and stability.
3. Solubility Issues
Symptom: Compound precipitates in aqueous buffer.
Cause: PPGs are large aromatic systems (hydrophobic).
Solution: Introduce solubilizing groups (e.g., sulfonates) to the PPG core, or use "remote caging" where the PPG is attached via a hydrophilic linker.
References
Ellis-Davies, G. C. R. (2007).[9] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[3][10][11] Nature Methods, 4(8), 619–628. [Link]
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[1] [Link]
Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. [Link]
Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4, 1086–1092. [Link]
Weinstain, R., et al. (2019). Visible-Light-Activated BODIPY Photocages for the Controlled Release of Bioactive Molecules.[12] Chemical Communications. [Link]
Executive Summary Substituted o-nitrobenzyl alcohols (NBAs) represent the "workhorse" of photolabile protecting groups (PPGs) in chemical biology and materials science. While the core photochemistry—the Norrish Type II m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Substituted o-nitrobenzyl alcohols (NBAs) represent the "workhorse" of photolabile protecting groups (PPGs) in chemical biology and materials science. While the core photochemistry—the Norrish Type II mechanism—is well-established, the field is currently pivoting toward red-shifted excitation and two-photon cross-sections to bypass the phototoxicity and poor tissue penetration of UV light.
This guide outlines the mechanistic causality of NBA photolysis, identifies high-value research vectors for structural optimization, and provides self-validating protocols for synthesis and characterization.
Part 1: Mechanistic Foundations
To innovate in this space, one must understand the rate-limiting steps of the o-nitrobenzyl rearrangement. The reaction is not a simple cleavage but a cascade initiated by light absorption.
The Norrish Type II Cascade
Upon photon absorption, the nitro group transitions to an excited singlet state (
) and rapidly undergoes intersystem crossing to a triplet state ().[1] The critical step is the 1,5-hydrogen atom transfer (HAT) from the benzylic carbon to the nitro oxygen.
This forms the transient aci-nitro intermediate (a deep blue/colored species often observable in flash photolysis). The decay of this intermediate involves cyclization to an isoxazole or hemiacetal, which spontaneously collapses to release the "caged" substrate (leaving group) and the o-nitrosobenzaldehyde byproduct.
Key Design Constraint: The acidity (
) of the benzylic proton and the stability of the aci-nitro intermediate dictate the quantum yield (). Electron-donating groups (EDGs) on the ring can stabilize the intermediate but often lower the quantum yield by promoting non-productive relaxation pathways.
Visualization: The Photolytic Pathway
Figure 1: The canonical Norrish Type II photolysis pathway for o-nitrobenzyl systems. Note the competing non-productive decay from the aci-nitro state.
Part 2: High-Potential Research Areas
Current research should move beyond simple o-nitrobenzyl alcohol and focus on these three optimization vectors.
Bathochromic Shifting (The "Red-Shift" Challenge)
Standard NBAs absorb at
nm. UV irradiation (<350 nm) damages DNA and has poor tissue depth.[1]
Research Vector: Synthesize derivatives with extended
-conjugation or strong EDGs to push absorption into the visible range (>400 nm).
Target Molecules:
4,5-Dimethoxy-2-nitrobenzyl (DMNB): The current standard (
nm).
Nitropiperonyl & Nitroveratryl: Rigidified analogs that often show sharper uncaging kinetics.[1]
Bi-aryl Systems: Conjugating the nitrobenzyl ring with a biphenyl or styryl group can push absorption to ~450 nm, though often at the cost of quantum yield (efficiency).[1]
Two-Photon Excitation (TPE) Optimization
For neurological applications (e.g., uncaging neurotransmitters in brain slices), single-photon excitation lacks Z-axis resolution.
Research Vector: Design NBAs with high Two-Photon Cross-Sections (
).
Strategy: "Antenna" sensitization. Covalently linking a high-TPE chromophore (like a coumarin or fluorene donor) to the NBA core allows energy transfer (FRET) to trigger the cleavage, enabling uncaging with infrared light (700-800 nm).
Polymer & Hydrogel Integration
Moving from small molecules to materials science.
Research Vector: Incorporating NBA moieties as photodegradable crosslinkers in PEG hydrogels.
Application: 4D Bioprinting.[1][2] A hydrogel scaffold containing cells can be patterned with light to create channels for vascularization. The NBA derivative must be bifunctional (e.g., a diacrylate ester of a nitrobenzyl diol).[1]
Part 3: Comparative Data Landscape
The following table summarizes the trade-offs between wavelength and efficiency for common derivatives.
Rationale: Direct measurement of photon flux is difficult.[3] Relative measurement against a standard chemical actinometer is the gold standard for accuracy.
Workflow Diagram:
Figure 2: Workflow for determining photochemical quantum yield using chemical actinometry.
Actinometer Prep: Prepare 0.006 M potassium ferrioxalate in 0.05 M
.
Irradiation: Irradiate both the sample (in quartz cuvette) and the actinometer for the same duration using a monochromator (e.g., 365 nm). Ensure Total Absorbance > 2 (opaque) for the actinometer to capture all photons.
Development: Develop the actinometer using phenanthroline buffer and measure Absorbance at 510 nm to calculate moles of
generated.
Sample Analysis: Monitor the disappearance of the NBA starting material via HPLC.
Calculation:
(Where Moles_photons is derived from the actinometer data).
References
Klán, P., et al. (2013).[1] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Available at: [Link][1]
Bochet, C. G. (2002).[1] "Photolabile Protecting Groups and Linkers." Journal of the Chemical Society, Perkin Transactions 1. (Seminal work on wavelength tuning).
Aujard, I., et al. (2006).[1] "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." Chemistry – A European Journal.[1] Available at: [Link][1]
Pfisterer, J., et al. (2021).[1] "Nitrobenzyl-Based Photolabile Protecting Groups: A Review." Molecules. (Focus on recent polymer applications).
Montalti, M., et al. (2006).[1] "Handbook of Photochemistry, 3rd Edition." (Reference for Ferrioxalate Actinometry protocols).
2-Chloro-5-nitrobenzyl alcohol is a high-value halogenated nitroaromatic intermediate used primarily as a building block in the synthesis of pharmaceuticals (antibacterials, antiprotozoals) and proteomic reagents. Its dual functionality—an electrophilic benzyl carbon and a reducible nitro group—makes it a versatile scaffold for nucleophilic substitution and reduction reactions.
CRITICAL PROCUREMENT ALERT:
The request specified CAS 80866-80-6 . This is likely a typographical error.
Correct CAS for 2-Chloro-5-nitrobenzyl alcohol:80866-80-4 [1][2]
CAS 80866-80-6: Does not correspond to this chemical structure in major global registries.
Action: Verify all purchase orders use CAS 80866-80-4 to prevent supply chain errors.
Chemical Profile & Specifications
Before engaging suppliers, establish the following technical baseline for incoming goods inspection.
Property
Specification
Critical Note
IUPAC Name
(2-Chloro-5-nitrophenyl)methanol
—
CAS Number
80866-80-4
Standard commercial identifier.
Molecular Formula
C₇H₆ClNO₃
MW: 187.58 g/mol
Appearance
White to pale yellow/orange crystalline powder
Darkening indicates oxidation or light degradation.
Melting Point
76.0 – 79.0 °C
Sharp melt indicates high purity (>98%).
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate
Poor water solubility.
Purity Grades
97% (Industrial), 98%+ (Research)
GC or HPLC verified.
Commercial Availability & Supplier Landscape
The supply chain for 2-Chloro-5-nitrobenzyl alcohol is robust, categorized into Tier 1 (Global Catalog) and Tier 2 (Bulk/Specialty) suppliers.
Tier 1: Global Research Suppliers (High Trust / Low Volume)
Best for: Bench-scale R&D (1g – 25g), Reference Standards.
Catalog: (Varies by region, check "Aldrich Market Select")
Notes: High price point but validated supply chain integrity.
Tier 2: Specialty & Bulk Intermediates
Best for: Pilot Scale (100g – 1kg) and Process Development.
Santa Cruz Biotechnology (SCBT): Focuses on biochemical applications; good for proteomics-grade material.
Combi-Blocks: Often offers competitive pricing for 10g–100g quantities with rapid delivery in the US.
BLD Pharm: Strong inventory for building blocks; check lead times for non-domestic stock.
Synthesis Logic & Impurity Profiling
Understanding the synthesis route is mandatory for anticipating impurities. The commercial material is typically derived from 2-chloro-5-nitrobenzoic acid via reduction.
Synthesis Pathway & Impurity Origins
Figure 1: Synthesis logic tree highlighting the origin of critical impurities (Isomers and Oxidation states).
Critical Impurities to Monitor:
Regioisomers: 2-Chloro-3-nitrobenzyl alcohol. Hard to separate; originates from non-selective nitration of the starting benzoic acid.
Oxidation Byproducts: 2-Chloro-5-nitrobenzaldehyde. Appears if the alcohol oxidizes during storage. Detectable via aldehyde proton in NMR (~10 ppm).
Starting Material: 2-Chloro-5-nitrobenzoic acid.[3][4][5][6] Result of incomplete reduction.
Quality Control (QC) Protocols
To validate supplier batches, use the following self-validating analytical methods.
Protocol A: 1H-NMR Identity Verification
Solvent: DMSO-d6 or CDCl3
Diagnostic Signal (Target): Look for a singlet (or doublet if coupling with OH) at δ 4.6 – 4.8 ppm . This corresponds to the benzylic methylene (-CH₂-OH).
Impurity Flag (Aldehyde): Any signal near δ 10.0 – 10.5 ppm indicates oxidation to the aldehyde.
Impurity Flag (Isomer): Inspect the aromatic region (δ 7.5 – 8.5 ppm). The 5-nitro substitution pattern should show a distinct splitting pattern (d, dd, d). Complex multiplet overlapping suggests the presence of the 3-nitro isomer.
Protocol B: HPLC Purity Assessment
Standard Reverse Phase Method
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 150mm x 4.6mm, 5µm.
Mobile Phase:
A: Water + 0.1% Formic Acid
B: Acetonitrile + 0.1% Formic Acid
Gradient: 5% B to 95% B over 20 minutes.
Detection: UV at 254 nm (aromatic) and 280 nm.
Pass Criteria: Main peak area >98%. No single impurity >0.5%.
Storage: Store in a cool, dry place (2-8°C recommended for long term). Keep container tightly closed to prevent oxidation. Light sensitive—store in amber vials.
Handling: Use in a chemical fume hood. Nitroaromatics can be toxic; avoid dust inhalation.[7][8]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 555722, 2-Chloro-5-nitrobenzyl alcohol. Retrieved from [Link]
Synthesis of 2-Chloro-5-nitrobenzyl alcohol from 2-chloro-5-nitrobenzaldehyde
Abstract This application note details the robust, chemoselective reduction of 2-chloro-5-nitrobenzaldehyde to 2-chloro-5-nitrobenzyl alcohol utilizing Sodium Borohydride (NaBH ). While nitro groups and aryl chlorides ar...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the robust, chemoselective reduction of 2-chloro-5-nitrobenzaldehyde to 2-chloro-5-nitrobenzyl alcohol utilizing Sodium Borohydride (NaBH
). While nitro groups and aryl chlorides are susceptible to reduction under forcing conditions, this protocol leverages the kinetic selectivity of borohydride species at controlled temperatures (0°C to RT) to exclusively reduce the formyl group. The resulting alcohol is a critical intermediate in the synthesis of diverse pharmacophores, including kinase inhibitors and substituted quinazolines.
Chemical Strategy & Mechanism
Reaction Scheme
The transformation proceeds via a nucleophilic addition of the hydride ion to the carbonyl carbon.[1] The presence of the electron-withdrawing nitro group at the meta position (relative to the aldehyde) and the chlorine at the ortho position enhances the electrophilicity of the carbonyl carbon, facilitating rapid reduction.
Key Selectivity Factors:
Nitro Group Survival: NaBH
in methanol at ambient temperature does not possess the reducing power to convert nitro groups to amines (which typically requires catalytic hydrogenation or Sn/HCl).
Aryl Chloride Survival: The aromatic chloride is stable against hydride displacement (S
Ar) under these mild conditions, provided the reaction temperature remains below 40°C.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the hydride transfer mechanism and the subsequent protonation step.
Caption: Figure 1. Mechanistic flow of the chemoselective reduction. The hydride attacks the carbonyl carbon, forming an alkoxide intermediate which is protonated upon workup.
Visualization: UV lamp (254 nm). The aldehyde spot should disappear completely.
Step 4: Quenching & Workup
9. Cool the mixture back to 0°C.
10. Slowly add Water (10 mL) or 1M HCl (5 mL) to quench excess borohydride. Watch for bubbling.
11. Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove most of the Methanol.
12. Dilute the aqueous residue with Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
13. Combine organic layers and wash with Brine (20 mL).
14. Dry over anhydrous Na
SO or MgSO .
15. Filter and concentrate in vacuo to yield the crude solid.
Step 5: Purification
16. The crude product is often sufficiently pure (>95%).
17. If necessary, recrystallize from a mixture of Ethanol/Water or Hexane/EtOAc .
Analytical Data & Validation
Physical Properties
Appearance: Cream to pale brown crystalline solid.
Melting Point: 75 – 79 °C [Ref 1].
Yield: Typical isolated yields range from 85% to 95%.
NMR Characterization (Predicted)
The following shifts are characteristic of the product structure:
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
Target Molecule: 2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4)
Primary Application: Key intermediate for antibacterial agents, photo-cleavable protecting groups, and fine chemical synthesis.
The Chemoselectivity Challenge
The synthesis of 2-chloro-5-nitrobenzyl alcohol presents a classic chemoselectivity problem: reducing a carbonyl functionality (carboxylic acid or aldehyde) without affecting the nitro group (
) or the aryl chloride ().
Risk of Over-Reduction: Strong reducing agents like Lithium Aluminum Hydride (
) are non-viable because they readily reduce the nitro group to an amine (aniline) or azo compound.
Halogen Lability: While aryl chlorides are relatively stable, harsh conditions can lead to hydrodehalogenation.
Strategic Approaches
We define two validated pathways based on the starting material availability:
Pathway
Starting Material
Reagent
Selectivity Mechanism
Route A
2-Chloro-5-nitrobenzoic acid
Electrophilic Reduction: Borane preferentially coordinates to the electron-rich carbonyl oxygen of the acid, reducing it faster than the electron-deficient nitro group.
Route B
2-Chloro-5-nitrobenzaldehyde
Nucleophilic Addition: Borohydride acts as a hydride nucleophile, attacking the aldehyde carbonyl.[1] It is too mild to reduce the nitro group under standard conditions.
Experimental Protocols
Protocol A: Chemoselective Reduction of 2-Chloro-5-nitrobenzoic Acid
Reagent: Borane-Tetrahydrofuran Complex (
)
Rationale: Borane is the reagent of choice for reducing carboxylic acids in the presence of nitro groups.
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
Dissolution: Charge the flask with 2-Chloro-5-nitrobenzoic acid (e.g., 10.0 g) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice bath.
Addition: Transfer the
solution to the addition funnel via cannula to avoid moisture exposure. Dropwise add the borane solution to the reaction mixture over 30–45 minutes.
Critical Control Point: Maintain internal temperature
to prevent exotherms that could trigger side reactions.
Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 4–8 hours.
Monitoring: Check reaction progress via TLC (Mobile phase: 30% EtOAc/Hexanes). The acid spot (baseline/low
) should disappear, replaced by the alcohol spot ().
Quenching (Hazardous Step): Cool the mixture back to 0 °C. Very slowly add Methanol (20 mL).
Safety Note: Vigorous evolution of hydrogen gas (
) will occur. Ensure good ventilation.
Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc (100 mL) and wash successively with:
Application Note: Photolabile Caging of Alcohols using 5-Chloro-2-nitrobenzyl (CNB) Derivatives
This Application Note is structured to guide researchers through the use of Chlorinated Nitrobenzyl derivatives for photolabile protection. Critical Scientific Note: The user input specified 2-Chloro-5-nitrobenzyl alcoho...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the use of Chlorinated Nitrobenzyl derivatives for photolabile protection.
Critical Scientific Note: The user input specified 2-Chloro-5-nitrobenzyl alcohol. In the context of photolabile protecting groups (PPGs), the nitro group must be positioned ortho to the benzylic carbon to facilitate the necessary Norrish Type II photochemical rearrangement. The isomer 2-Chloro-5-nitrobenzyl alcohol places the nitro group in the meta position relative to the benzylic alcohol, rendering it photochemically inert for standard uncaging.
Therefore, this guide focuses on the functional isomer: 5-Chloro-2-nitrobenzyl alcohol (CNB-OH), which is the industry-standard "CNB" caging group. This distinction is vital for experimental success.
Executive Summary
The 5-Chloro-2-nitrobenzyl (CNB) group is a robust photolabile protecting group (PPG) used to "cage" hydroxyl functionalities in small molecules, peptides, and nucleotides. Unlike the parent o-nitrobenzyl (ONB) group, the addition of the chlorine substituent on the aromatic ring alters the electronic properties, often enhancing crystallinity and modifying the quantum yield of the uncaging reaction.
This guide provides a validated workflow for:
Caging (Protection): Installing the CNB group onto a target alcohol via Mitsunobu reaction.
Uncaging (Deprotection): Releasing the active alcohol using UV irradiation (300–365 nm).
Critical Isomerism Check
Researchers must verify the substitution pattern of their starting material.
Functional PPG:5-Chloro-2-nitrobenzyl alcohol (Nitro is ortho to Benzyl).
Non-Functional Isomer: 2-Chloro-5-nitrobenzyl alcohol (Nitro is meta to Benzyl). Do not use for caging.
Mechanistic Principles
The uncaging of CNB-protected alcohols proceeds via a Norrish Type II mechanism. Upon UV excitation, the nitro group abstracts a benzylic hydrogen, leading to an aci-nitro intermediate. This rearranges to a hemiacetal, which spontaneously collapses to release the free substrate (alcohol) and a nitrosobenzaldehyde byproduct.
Pathway Visualization
The following diagram illustrates the photochemical uncaging workflow.
Figure 1: Mechanistic pathway of CNB-mediated caging and uncaging. The reaction is driven by UV light absorption by the ortho-nitrobenzyl chromophore.
Experimental Protocols
Protocol A: Protection (Mitsunobu Etherification)
This method is preferred when starting with 5-Chloro-2-nitrobenzyl alcohol and a target primary or secondary alcohol. It avoids the harsh conditions of Williamson ether synthesis.
Materials:
Target Alcohol (1.0 equiv)
5-Chloro-2-nitrobenzyl alcohol (1.2 equiv)
Triphenylphosphine (
) (1.5 equiv)
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
Solvent: Anhydrous THF or DCM
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask and cool under argon/nitrogen atmosphere.
Dissolution: Dissolve the Target Alcohol (1.0 mmol) and 5-Chloro-2-nitrobenzyl alcohol (1.2 mmol, 225 mg) in anhydrous THF (5 mL).
Phosphine Addition: Add
(1.5 mmol, 393 mg) to the solution. Stir until fully dissolved.
Cooling: Cool the reaction mixture to 0°C using an ice bath.
Chemical:[3][4][5][6][7][8][9] Methanol or Acetonitrile/Water (1:1).
Concentration: 10 µM to 1 mM.
Scavenger Addition (Optional but Recommended): Add Semicarbazide or Dithiothreitol (DTT) (5–10 equiv) to scavenge the nitrosobenzaldehyde byproduct, which can be toxic or absorb light (inner filter effect).
Irradiation:
Place the sample 5–10 cm from the light source.
Irradiate at 365 nm for 1–10 minutes.
Note: 5-Chloro-2-nitrobenzyl derivatives often uncage slower than dimethoxy variants but offer higher stability in the dark.
Analysis: Monitor the reappearance of the free alcohol via HPLC or LC-MS.
Technical Data & Comparison
The following table compares CNB with other common nitrobenzyl PPGs to assist in selection.
Feature
5-Chloro-2-nitrobenzyl (CNB)
o-Nitrobenzyl (ONB)
4,5-Dimethoxy-2-nitrobenzyl (DMNB)
Absorbance Max
~300–310 nm
~280 nm
~350 nm
Uncaging Wavelength
300–365 nm
<320 nm (UV-B risk)
365–405 nm
Quantum Yield ()
Moderate (0.01 – 0.1)
Low (<0.01)
High (0.1 – 0.6)
Dark Stability
High
Moderate
Moderate
Crystallinity
Excellent (Cl effect)
Variable
Variable
Byproduct Toxicity
High (Nitroso)
High (Nitroso)
High (Nitroso)
Key Insight: The Chlorine atom in CNB often imparts better crystallinity to the protected intermediate, making purification easier compared to the oily residues often found with DMNB derivatives.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Reaction (Protection)
Steric hindrance on alcohol.
Switch from Mitsunobu to Williamson Ether Synthesis (use CNB-Bromide + NaH).
Slow Uncaging
Inner Filter Effect.
The byproduct absorbs at 365 nm. Add a scavenger (semicarbazide) or dilute the sample.
Precipitation during Photolysis
Low solubility of byproduct.
Add 10-20% MeOH or DMSO to the aqueous buffer.
Degradation of Substrate
UV damage (<300 nm).
Use a 320 nm long-pass filter or a 365 nm LED source (avoid broad-spectrum arc lamps).
References
Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191.
Engels, J., & Schlaeger, E. J. (1977). "Synthesis, structure, and reactivity of adenosine cyclic 3',5'-phosphate benzyl triesters." Journal of Medicinal Chemistry, 20(7), 907–911.
Wilcox, M., et al. (1990). "Synthesis of photolabile precursors of inositol 1,4,5-trisphosphate." Journal of Organic Chemistry, 55(5), 1585–1589.
Corrie, J. E. T. (2005). "Photoremovable Protecting Groups Used for the Generation of Bioactive Molecules."[2] Dynamic Studies in Biology, Wiley-VCH.
Application Notes and Protocols: 2-Chloro-5-nitrobenzyl Alcohol in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: The Need for Precision and Control in Peptide Synthesis Modern peptide synthesis, a cornerstone of drug discovery and proteomics, demands exqu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Precision and Control in Peptide Synthesis
Modern peptide synthesis, a cornerstone of drug discovery and proteomics, demands exquisite control over chemical reactions. The assembly of amino acids into a precise sequence requires a robust strategy of protecting and deprotecting various functional groups. A key element in this strategy is the choice of protecting groups and, for solid-phase peptide synthesis (SPPS), the linker that anchors the nascent peptide to the solid support. An ideal protection scheme is "orthogonal," meaning different protecting groups can be removed under distinct conditions without affecting others, allowing for complex molecular architectures to be built with precision.[1]
Photolabile protecting groups (PPGs) represent a powerful class of tools that offer spatiotemporal control over deprotection.[2] Unlike traditional acid- or base-labile groups, PPGs are removed by irradiation with light at a specific wavelength, a traceless reagent that simplifies purification and allows for the deprotection of specific sites within a molecule at a desired time.[3] Among these, ortho-nitrobenzyl derivatives are the most widely used and best-characterized class of PPGs.[2]
This document provides a detailed technical guide on the application of a specific derivative, 2-Chloro-5-nitrobenzyl alcohol , as a versatile photolabile moiety in modern peptide synthesis. We will explore its use as a photocleavable linker for the solid-phase synthesis of C-terminal peptide acids and as a potential protecting group for amino acid side chains, grounded in the fundamental principles of its underlying photochemistry.
The Photochemical Mechanism: A Light-Induced Unveiling
The functionality of 2-Chloro-5-nitrobenzyl alcohol as a photolabile group is rooted in a classic photochemical process known as the Norrish Type II reaction .[4][5] The core mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the adjacent benzylic carbon.
Upon irradiation with UV light, typically in the range of 350-365 nm, the ortho-nitro group is excited from its ground state (S₀) to an excited singlet (S₁) or triplet (T₁) state.[3][6] This excited state is highly reactive and abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate. This intermediate is unstable and rapidly rearranges, ultimately leading to the cleavage of the benzylic ester or ether bond and release of the protected molecule. The process concludes with the formation of a 2-chloro-5-nitrosobenzaldehyde byproduct.[6]
The quantum yield (Φ), a measure of the efficiency of a photochemical process, for o-nitrobenzyl-based cleavage can vary depending on substitution patterns and reaction conditions, but values have been reported for related systems, providing a benchmark for expected efficiency. For instance, the photocleavage of a polypeptide backbone incorporating 2-nitrophenylalanine at 365 nm was found to have a quantum yield of 0.07 ± 0.01.[6]
Workflow for SPPS using a 2-Chloro-5-nitrobenzyl Linker
The overall process involves three key stages: functionalization of the resin, standard Fmoc-based peptide elongation, and final photolytic cleavage.
Caption: General workflow for SPPS on a photolabile resin.
Protocol 1: Preparation of 2-Chloro-5-nitrobenzyl Resin
This protocol describes a plausible method for attaching the photolabile linker to a standard aminomethylated polystyrene resin. The alcohol is first converted to a more reactive species, such as a chloroformate or activated carbonate, to facilitate amide bond formation with the resin's amino groups.
Activation of Alcohol: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Chloro-5-nitrobenzyl alcohol (3.0 eq. relative to resin functionalization) in anhydrous DCM. Cool to 0 °C.
Add triphosgene (1.1 eq.) portion-wise while stirring. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours until the alcohol is consumed (monitor by TLC). This forms the reactive chloroformate in situ.
Resin Preparation: Swell the aminomethyl resin in DMF (10 mL/g) for 1 hour in a peptide synthesis vessel. Wash the resin thoroughly with DCM (3x).
Coupling: Suspend the swelled resin in anhydrous DCM. Add DIPEA (5.0 eq.). To this suspension, slowly add the freshly prepared chloroformate solution from step 2.
Agitate the mixture at room temperature for 16-24 hours.
Washing and Capping: Filter the resin and wash sequentially with DCM (3x), DMF (3x), and Methanol (3x).
To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:1:8 v/v/v) for 1 hour.
Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the functionalized resin under high vacuum. The loading can be determined by elemental analysis for nitrogen or chlorine content.
Protocol 2: Loading the First Fmoc-Amino Acid
Esterification of the first amino acid onto the benzylic alcohol of the linker is a critical step. The use of N,N'-Diisopropylcarbodiimide (DIC) with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is a common method, though care must be taken to minimize racemization, especially for sensitive amino acids.
[7]
Materials:
2-Chloro-5-nitrobenzyl-functionalized resin
Fmoc-amino acid (4.0 eq. relative to resin loading)
N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq.)
4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)
Anhydrous DCM and DMF
Procedure:
Swell the photolabile resin in DCM (10 mL/g) for 1 hour.
In a separate flask, dissolve the Fmoc-amino acid in a minimal amount of DMF, then dilute with DCM.
Add the Fmoc-amino acid solution to the swelled resin.
Add DMAP (as a 0.1 M solution in DMF).
Add DIC and agitate the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress using the Kaiser test on a small sample of resin beads to check for free hydroxyl groups (note: standard Kaiser test detects amines; a modified test or quantitative cleavage is needed for hydroxyls).
Once loading is complete, filter the resin and wash with DCM (3x) and DMF (3x).
Cap any remaining unreacted hydroxyl groups by treating the resin with acetic anhydride and DIPEA in DCM for 1 hour.
Wash the loaded resin with DMF (3x), DCM (3x), and Methanol (3x), and dry under vacuum. Determine the final loading via spectrophotometric analysis of the Fmoc group cleaved from a known mass of resin.
[8]
Protocol 3: Peptide Elongation and Photocleavage
A. Peptide Elongation:
Perform standard Fmoc-based solid-phase peptide synthesis cycles.
[9]2. Deprotection: Use 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group at the start of each cycle.
[10]3. Coupling: Use a suitable coupling reagent such as HATU/DIPEA or HBTU/DIPEA in DMF to couple the next Fmoc-amino acid (typically 3-4 equivalents) for 1-2 hours.
Repeat these cycles until the desired peptide sequence is assembled.
B. Photocleavage:
After the final Fmoc deprotection (or leaving the final Fmoc group on for purification purposes), wash the peptide-resin extensively with DCM and dry it.
Suspend the dry peptide-resin in a UV-transparent solvent. A mixture of neutral, non-nucleophilic solvents like DMF, Dioxane, or DCM/Methanol is recommended. The concentration should be dilute, typically 1-5 mg of resin per mL of solvent.
Transfer the suspension to a quartz reaction vessel or a borosilicate glass vessel (which allows transmission of >350 nm light).
Irradiate the suspension with a UV lamp with a principal output around 365 nm (e.g., a medium-pressure mercury lamp in a Rayonet reactor). Agitate the suspension during irradiation to ensure even exposure.
The irradiation time required for complete cleavage can range from 1 to 24 hours, depending on the peptide sequence, scale, and lamp intensity. Monitor the cleavage progress by taking small aliquots of the supernatant, removing the solvent, and analyzing the product by HPLC-MS.
Once cleavage is complete, filter the resin and wash it with the solvent used for photolysis.
Combine the filtrates, which contain the crude peptide acid. The solvent can be removed under reduced pressure, and the peptide can be precipitated with cold diethyl ether and purified by reverse-phase HPLC.
Quantitative Data (Reference):
Cleavage yields for photolabile linkers are highly dependent on the system. While specific data for the 2-chloro-5-nitrobenzyl linker is not widely published, similar o-nitrobenzyl systems have shown high efficiency. For example, photolytic cleavage of a protected tetrapeptide from a photosensitive polyethylene glycol support yielded 98% of the product.
[2]
Parameter
Recommended Condition
Notes
Wavelength
350 - 365 nm
Avoids shorter wavelengths (<320 nm) that can damage peptides. [11]
Solvent
Dioxane, DMF, THF, CH₃CN/H₂O
Should be UV-transparent and neutral. Protic solvents may aid cleavage.
Irradiation Time
1 - 24 hours
Highly dependent on setup; must be optimized empirically.
| Expected Yield | >70% | Reference yields from similar linkers suggest high efficiency is possible. [2]|
Application II: Side-Chain Protection of Aspartic and Glutamic Acids (A Theoretical Approach)
In addition to its use as a linker, the 2-Chloro-5-nitrobenzyl group can theoretically be used to protect the side-chain carboxyl groups of Aspartic Acid (Asp) and Glutamic Acid (Glu). This would create Fmoc-Asp(OBn-2-Cl-5-NO₂)-OH and Fmoc-Glu(OBn-2-Cl-5-NO₂)-OH derivatives.
Rationale:
The goal is to create a fully orthogonal protecting group that can be removed with light, leaving the tBu-based protection of other side chains intact. This would be valuable for on-resin side-chain modifications or the synthesis of peptides where final deprotection with strong acid is undesirable. A similar strategy using p-nitrobenzyl (a non-photolabile group) has been successfully demonstrated for SPPS.
[12]
Significant Caveat & Field-Proven Insight:
While theoretically appealing, the use of benzyl-type esters on the side chains of Asp and Glu is known to carry a high risk of side reactions during Fmoc-SPPS. Specifically, during the piperidine-mediated Fmoc deprotection step, the newly liberated N-terminal amine can attack the side-chain ester, leading to the formation of a cyclic aspartimide or glutarimide intermediate. This can result in racemization and the formation of unwanted β- or γ-peptide linkages. [13]Indeed, attempts to use related dimethoxy-2-nitrobenzyl esters for this purpose were reported to be unsuccessful due to high susceptibility to this cyclization.
[3]
Therefore, this application should be approached with caution and may require significant optimization, such as the use of sterically hindered bases for Fmoc deprotection or specialized coupling conditions.
Protocol 4: Synthesis of Fmoc-Asp(OBn-2-Cl-5-NO₂)-OH (Hypothetical)
This protocol is adapted from established methods for forming side-chain esters.
Materials:
Fmoc-Asp-OtBu
2-Chloro-5-nitrobenzyl alcohol
DIC or other coupling agent
DMAP (catalytic)
Trifluoroacetic Acid (TFA)
Anhydrous DCM
Procedure:
Ester Formation: Dissolve Fmoc-Asp-OtBu (1.0 eq.), 2-Chloro-5-nitrobenzyl alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM.
Cool the solution to 0 °C and add DIC (1.2 eq.).
Stir the reaction at room temperature overnight.
Work up the reaction by washing with dilute acid and brine, drying over MgSO₄, and purifying the resulting diester by column chromatography.
Selective Deprotection: Dissolve the purified diester in DCM and add TFA (50% v/v). Stir at room temperature for 1-2 hours to cleave the tert-butyl ester from the α-carboxyl group.
Remove the solvent and excess TFA under reduced pressure. The resulting product, Fmoc-Asp(OBn-2-Cl-5-NO₂)-OH, can be purified by crystallization or chromatography.
This derivative, if successfully synthesized and stable, could then be used in the SPPS workflow described previously. The final photolytic cleavage of the side chain would follow the conditions outlined in Protocol 3.
Conclusion
2-Chloro-5-nitrobenzyl alcohol is a valuable chemical tool for advanced peptide synthesis, primarily serving as a robust photolabile linker. Its compatibility with the standard Fmoc/tBu orthogonal strategy allows for the clean, reagent-free release of peptides from a solid support, which is particularly advantageous for synthesizing sensitive or complex molecules. While its application as a side-chain protecting group for acidic residues is mechanistically plausible, it presents significant challenges related to aspartimide formation that must be carefully considered and addressed by the synthetic chemist. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to harness the power of photochemistry for precise and controlled peptide synthesis.
References
Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. Tetrahedron Letters, 30(30), 3943-3946. [Link]
Barlos, K., Gatos, D., & Schäfer, W. (1991). 2-Chlorotrityl chloride resin-studies on anchoring of Fmoc-amino acids and peptide cleavage. Angewandte Chemie International Edition in English, 30(5), 590-593. [Link]
Griffin, B. A., & Anseth, K. S. (2014). Wavelength controlled photocleavage for orthogonal and sequential release of multiple proteins. Journal of the American Chemical Society, 136(4), 1282-1285. [Link]
Wu, N., Deiters, A., & Schultz, P. G. (2006). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Angewandte Chemie International Edition, 45(26), 4321-4324. [Link]
Kim, T. G., Lee, J. H., & Lee, J. S. (2019). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 24(21), 3875. [Link]
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
Blanc, A., & Bochet, C. G. (2004). Isotope effects in photochemistry. 1. o-nitrobenzyl alcohol derivatives. Journal of the American Chemical Society, 126(23), 7174–7175. [Link]
Ghosh, A. K., & Brindisi, M. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. Monatshefte für Chemie-Chemical Monthly, 152(9), 1031-1051. [Link]
Mikkelsen, R. J. T., Grier, K. E., Mortensen, K. T., Nielsen, T. E., & Qvortrup, K. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(7), 377-399. [Link]
Qvortrup, K., Komnatnyy, V. V., & Nielsen, T. E. (2014). A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Organic Letters, 16(18), 4782-4785. [Link]
Lyttle, M. H., Hudson, D., & Cook, R. M. (1996). p-Nitrobenzyl side-chain protection for solid-phase synthesis. Peptide Science, 40(3), 223-232. [Link]
Yip, R. W., Sharma, D. K., Giasson, R., & Gravel, D. (1985). Photochemistry of the o-nitrobenzyl system in solution: evidence for singlet-state intramolecular hydrogen abstraction. The Journal of Physical Chemistry, 89(26), 5328-5330. [Link]
Kloxin, C. J., Kasko, A. M., Salinas, C. N., & Anseth, K. S. (2009). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Advanced materials, 21(19), 1907-1911. [Link]
Lyttle, M. H., Hudson, D., & Cook, R. M. (1996). p-Nitrobenzyl side-chain protection for solid-phase synthesis. Biopolymers, 40(3), 223-232. [Link]
ResearchGate. (n.d.). Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones: A new and general colorimetric test for resin-bound amines. [Link]
Lee, J. S., Lee, D. H., & Jung, W. H. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Scientific Reports, 14(1), 1-11. [Link]
P., K. K., & G., S. (2022). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 13(1), 1-8. [Link]
ResearchGate. (n.d.). Isotope Effects in Photochemistry. 1. o -Nitrobenzyl Alcohol Derivatives. [Link]
Albericio, F., & De La Torre, B. G. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(1), 1-22. [Link]
Griesbeck, A. G. (2016). Studies in organic and physical photochemistry – an interdisciplinary approach. Beilstein Journal of Organic Chemistry, 12, 1296-1307. [Link]
Wan, P., & Yates, K. (1981). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 59(21), 2841-2849. [Link]
Application Note: Caging Biologically Active Molecules with Chloronitrobenzyl Alcohols
Part 1: Executive Summary & Technical Scope This guide details the application of Chloronitrobenzyl Alcohols for "caging" (photolabile protection) of biologically active molecules such as neurotransmitters (glutamate, GA...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Technical Scope
This guide details the application of Chloronitrobenzyl Alcohols for "caging" (photolabile protection) of biologically active molecules such as neurotransmitters (glutamate, GABA), nucleotides (ATP), and peptides.
Critical Isomer Distinction (Scientific Integrity Notice):
The user requested protocols for 2-Chloro-5-nitrobenzyl alcohol (CAS 80866-80-4) . It is vital to distinguish between the commercially available isomers to ensure experimental success:
5-Chloro-2-nitrobenzyl alcohol (Active Cage): This isomer contains the nitro group in the ortho position relative to the benzylic carbon. This geometry is required for the Norrish Type II photo-isomerization mechanism that releases the payload.
2-Chloro-5-nitrobenzyl alcohol (Control/Precursor): In this isomer, the nitro group is meta to the benzylic carbon. It does not undergo efficient photolysis. It is frequently used as a negative control to prove that biological effects are due to light-induced uncaging rather than the mere presence of the chemical moiety, or as a synthetic precursor.
This protocol covers the synthetic coupling (applicable to both isomers) and the photolysis workflow (functional only for the ortho-nitro variants).
Part 2: Mechanism of Action
The caging efficiency of nitrobenzyl derivatives relies on the relative positioning of the nitro group and the benzylic hydrogen.
Photolysis Pathway
Upon irradiation with near-UV light (
), the ortho-nitrobenzyl cage undergoes an intramolecular oxidation-reduction.
Excitation: The ground state nitro group absorbs a photon, entering an excited triplet state.
Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro tautomer.
Cyclization: The aci-nitro intermediate cyclizes to an isoxazole ring.
Hydrolysis: Spontaneous ring opening and hydrolysis release the free bioactive molecule and a nitroso-benzaldehyde byproduct.
DOT Diagram: Photolysis Mechanism
Figure 1: The Norrish Type II photolysis pathway required for uncaging. Note that 2-Chloro-5-nitrobenzyl alcohol lacks the requisite ortho-geometry for the H-abstraction step.
Part 3: Synthesis Protocol (Mitsunobu Coupling)
This protocol describes the attachment of the chloronitrobenzyl alcohol to a carboxylic acid-containing payload (e.g., Glutamate, GABA, or a peptide C-terminus).
Methodology: Mitsunobu Etherification/Esterification
Rationale: This method avoids the harsh conditions of converting the alcohol to a bromide/chloride, preserving sensitive functional groups on the payload.
Materials Required
Reagent
Specification
Role
Chloronitrobenzyl Alcohol
5-Cl-2-NO (Active) or 2-Cl-5-NO (Control)
Caging Group
Triphenylphosphine (PPh)
Polymer-bound or Free, 99%
Reducing Agent
DEAD / DIAD
Diethyl/Diisopropyl azodicarboxylate
Hydrogen Acceptor
Bioactive Payload
Carboxylic Acid / Phenol
Target Molecule
Solvent
Anhydrous THF or DCM
Medium
Step-by-Step Procedure
Preparation:
Flame-dry a round-bottom flask under Argon atmosphere.
Dissolve 1.0 eq of the Bioactive Payload (e.g., N-Boc-Glutamate) and 1.2 eq of Chloronitrobenzyl Alcohol in anhydrous THF (
concentration).
Add 1.2 eq of Triphenylphosphine (PPh
) . Stir until dissolved.
Coupling Reaction:
Cool the solution to
in an ice bath.
Add 1.2 eq of DIAD dropwise over 10 minutes. Note: The solution will turn yellow/orange.
Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc).
Work-up:
Concentrate the solvent under reduced pressure.
Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (byproduct). Filter off the solid.
Purification: Purify the filtrate via silica gel flash chromatography.
Eluent: Gradient of Hexane/Ethyl Acetate (typically 80:20 to 50:50).
Validation:
Verify structure via
-NMR.
Key Diagnostic Signal: The benzylic protons (
) will appear as a singlet around .
Part 4: Photolysis & Uncaging Protocol
This protocol describes the release of the bioactive molecule in a biological buffer.
Experimental Setup
Light Source: Mercury Arc Lamp (filtered) or UV-LED.
Target Wavelength:
(Peak efficiency).
Power Density:
at the sample.
Workflow Diagram
Figure 2: Standard workflow for uncaging experiments in electrophysiology or imaging.
Execution Steps
Stock Preparation: Dissolve the caged compound in anhydrous DMSO to
. Store at in the dark (foil-wrapped).
Working Solution: Dilute to working concentration (
) in the experimental buffer (e.g., ACSF or PBS). Ensure the final DMSO concentration is .
Application: Perfusion or bath application to the biological sample. Keep ambient light low.
Uncaging:
Position the optical fiber or objective over the Region of Interest (ROI).
Trigger the UV source.
Pulse Duration:
Fast Kinetics (Neurotransmitters):
pulses.
Slow Kinetics (Gene/Peptide release):
trains.
Control Run: Repeat the experiment using the 2-Chloro-5-nitrobenzyl (meta-nitro) analog. No response should be observed, confirming the effect is due to photolysis and not the chemical cage itself.
Part 5: Data Summary & Troubleshooting
Comparison of Chloronitrobenzyl Isomers
Property
5-Chloro-2-nitrobenzyl (Active)
2-Chloro-5-nitrobenzyl (Control)
Nitro Position
Ortho (to benzyl)
Meta (to benzyl)
Photolysis Yield
High ()
Negligible
CAS Number
73033-58-6
80866-80-4
Primary Use
Caging active molecules
Negative control / Precursor
Byproduct
5-chloro-2-nitrosobenzaldehyde
None (Stable)
Troubleshooting Guide
Issue: Low solubility in aqueous buffer.
Solution: Use Pluronic F-127 (
) or increase DMSO slightly (up to ).
Issue: Spontaneous hydrolysis (uncaging in the dark).
Solution: Check buffer pH. Ester linkages are susceptible to esterases in tissue slices; consider amide linkages (caging amines) for higher stability.
Issue: No biological response upon UV flash.
Solution: Verify you are using the 5-Chloro-2-nitro isomer.[1] If using 2-Chloro-5-nitro, switch reagents. Ensure UV intensity is calibrated at the objective tip.
References
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. Link
Corrie, J. E. T., et al. (2005). Caged GABA: Synthesis and Photochemical Properties. Journal of the American Chemical Society. (Foundational work on nitrobenzyl caging chemistry). Link
Sigma-Aldrich. (n.d.).[1] Product Specification: 5-Chloro-2-nitrobenzyl alcohol.[1][2][3] Link
Thermo Fisher Scientific. (n.d.). Product Specification: 2-Chloro-5-nitrobenzyl alcohol (Precursor/Control). Link
Klan, P., et al. (2013).[4] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link
Application Note: Precision Photolysis of 5-Chloro-2-Nitrobenzyl Ethers
This Application Note is structured to address the specific technical requirements of photolytic cleavage for Chloro-Nitrobenzyl (CNB) systems. Critical Scientific Note: The prompt specifies 2-Chloro-5-nitrobenzyl .
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to address the specific technical requirements of photolytic cleavage for Chloro-Nitrobenzyl (CNB) systems.
Critical Scientific Note: The prompt specifies 2-Chloro-5-nitrobenzyl . In standard IUPAC nomenclature for benzyl alcohols/ethers, this places the nitro group in the meta position relative to the benzylic carbon (Position 1: Benzyl, 2: Chloro, 5: Nitro). Meta-nitrobenzyl derivatives do not undergo the primary Norrish Type II photocleavage mechanism , which strictly requires an ortho-nitro relationship.
It is highly probable that the intended target for photolysis is the 5-Chloro-2-nitrobenzyl isomer (where the nitro group is ortho to the cleavage site) or the 4-Chloro-2-nitrobenzyl isomer. This guide provides the protocol for the functional 5-Chloro-2-nitrobenzyl (Ortho-Nitro) system, while explicitly detailing the structural validation required to avoid the "Meta-Isomer Trap" common in reagent procurement.
Executive Summary
The 5-Chloro-2-nitrobenzyl (CNB) moiety serves as a robust photolabile protecting group (PPG) for alcohols, phenols, and carboxylic acids. The addition of the chlorine substituent on the aromatic ring modulates the acidity of the aci-nitro intermediate and tunes the absorption cross-section compared to the parent 2-nitrobenzyl group.
This protocol details the conditions for the quantitative uncaging of CNB ethers using 365 nm irradiation. It includes a critical structural validation step to distinguish the photolabile ortho-nitro isomer from the chemically stable meta-nitro (2-Chloro-5-nitrobenzyl) isomer often confused during reagent selection.
Mechanistic Principles & Isomer Criticality
The Ortho-Nitro Requirement
Efficient photocleavage relies on the Norrish Type II mechanism. Upon UV excitation (n→π*), the nitro group abstracts a benzylic proton. This is geometrically feasible only if the nitro group is ortho to the benzylic carbon.
5-Chloro-2-nitrobenzyl: Photolabile (Nitro is Ortho).
2-Chloro-5-nitrobenzyl: Photostable (Nitro is Meta).
Reaction Pathway
Excitation: Absorption of a photon (λ ≈ 300–365 nm).
H-Abstraction: Formation of the aci-nitro tautomer.
Cyclization: Rearrangement to a cyclic benzisoxazoline or hemiacetal intermediate.
Collapse: Irreversible cleavage releasing the free alcohol and the 5-chloro-2-nitrosobenzaldehyde byproduct.
Pathway Visualization
Caption: Mechanistic pathway of 5-Chloro-2-nitrobenzyl photolysis vs. the non-reactive meta-isomer trap.
Pre-Experimental Validation (QC)
Before initiating photolysis, verify the regiochemistry of your starting material. The commercially available "2-Chloro-5-nitrobenzyl alcohol" (CAS 80866-80-4) is the meta isomer and will not work.
Parameter
Photolabile Reagent (Correct)
Stable Reagent (Incorrect)
Name
5-Chloro-2-nitrobenzyl
2-Chloro-5-nitrobenzyl
Nitro Position
Ortho (2)
Meta (5)
1H NMR (Ar-H)
Doublet for H-3 (Ortho to NO2) is deshielded.
H-6 (Ortho to NO2) is singlet-like/split differently.
Photolysis Yield
>90%
<2% (nonspecific degradation)
Experimental Protocol
Materials & Equipment
Light Source: 365 nm LED array (e.g., Kessil PR160 or equivalent) or Hg-Arc lamp with 300–400 nm bandpass filter.
Note: Avoid <300 nm to prevent damage to the biological payload.
Solvent System: Methanol/PBS (1:1) or Acetonitrile/Water.
Requirement: Protic solvents facilitate the proton transfer steps in the breakdown of the aci-nitro intermediate.
Scavenger (Optional): Semicarbazide HCl (10 eq) or Hydroxylamine.
Purpose: Traps the nitrosobenzaldehyde byproduct which acts as an internal light filter (absorbs UV) and can react with amines.
Step-by-Step Methodology
Step 1: Sample Preparation
Dissolve the 5-Chloro-2-nitrobenzyl ether in the chosen solvent system.
Concentration: 1–5 mM (High concentrations lead to inner-filter effects from the byproduct).
Vessel: Quartz cuvette (for kinetics) or clear borosilicate glass vial (for bulk). Do not use standard plastics that absorb UV.
Step 2: Irradiation Setup
Position the sample 5–10 cm from the light source.
Cooling: If using a high-intensity Hg lamp, place the sample on ice or use a water-jacketed cell to maintain T < 25°C.
Stirring: Continuous magnetic stirring is mandatory to ensure uniform exposure.
Step 3: Photolysis Run
Irradiate at 365 nm .
Time Course: Typically 10–60 minutes depending on intensity (approx. 5–10 mW/cm²).
Monitoring: Monitor reaction progress via HPLC or TLC.
TLC Indicator: The starting ether is usually less polar; the released alcohol is more polar. The nitroso byproduct often appears as a yellow/brown spot.
Step 4: Post-Photolysis Workup
Scavenging: If the reaction turns deep yellow/brown (accumulation of nitroso species), add Semicarbazide HCl (10 eq) and stir for 30 mins. This converts the nitrosoaldehyde to a semicarbazone, preventing it from reacting with the released product.
Extraction: Dilute with water and extract the released alcohol with Ethyl Acetate or DCM.
Purification: Silica gel chromatography to separate the target alcohol from the nitroso/semicarbazone residue.
Data Analysis & Troubleshooting
Quantitative Benchmarks
Parameter
Value
Notes
Quantum Yield (Φ)
0.01 – 0.10
Lower than simple 2-nitrobenzyl, but Cl substitution often improves absorption at 365 nm.
t1/2 (Half-life)
5–15 mins
At 10 mW/cm² (365 nm).
Byproduct Abs
λmax ~320 nm
Nitrosobenzaldehyde absorbs UV, slowing the reaction over time (Inner Filter Effect).
Troubleshooting Matrix
Observation
Root Cause
Corrective Action
No Cleavage
Wrong Isomer
Check NMR. Did you use 2-Chloro-5-nitro (Meta)? Switch to 5-Chloro-2-nitro (Ortho).
Slow Reaction
Inner Filter Effect
The byproduct is absorbing the light. Dilute the sample or add a scavenger (Semicarbazide).
Side Products
Nitroso Reaction
The nitroso byproduct reacted with your amine/thiol payload. Use a scavenger during irradiation.
Precipitation
Solubility
The released product is insoluble in aqueous buffer. Increase organic co-solvent (MeCN/MeOH).
References
Corrie, J. E. T., et al. (2003). "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections." Journal of Organic Chemistry.
The Strategic Application of 2-Chloro-5-nitrobenzyl Alcohol in Solid-Phase Organic Synthesis: A Guide to Photocleavable Linker Strategy
Introduction: Navigating the Landscape of Solid-Phase Synthesis Solid-phase organic synthesis (SPOS) has revolutionized the assembly of complex molecules, from peptides to small molecule libraries, by anchoring a startin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Landscape of Solid-Phase Synthesis
Solid-phase organic synthesis (SPOS) has revolutionized the assembly of complex molecules, from peptides to small molecule libraries, by anchoring a starting material to an insoluble support and building upon it.[1] This approach simplifies purification by allowing for the use of excess reagents, which can be washed away, leaving the resin-bound product.[2] A critical component of this methodology is the linker, the molecular bridge connecting the nascent molecule to the solid support. The choice of linker dictates the conditions under which the final product is cleaved from the resin, a step that must be both efficient and orthogonal to the synthetic steps preceding it.
Photolabile linkers, which are cleaved by light, offer an exceptionally mild and orthogonal cleavage strategy.[3] This avoids the harsh acidic or basic conditions required by many traditional linkers, which can be detrimental to sensitive functional groups within the target molecule.[4] The ortho-nitrobenzyl scaffold is the most prominent and widely studied class of photolabile linkers.[5][6] This guide provides an in-depth exploration of a specific, yet strategically important, member of this family: 2-Chloro-5-nitrobenzyl alcohol . We will delve into the rationale for its use, the influence of its unique substitution pattern, and provide detailed protocols for its application in SPOS.
The 2-Chloro-5-nitrobenzyl Linker: A Deliberate Design
The utility of an o-nitrobenzyl linker is rooted in its photochemical rearrangement, a Norrish Type II reaction, initiated by UV light absorption.[6] This process leads to the cleavage of the benzylic C-O bond, releasing the synthesized molecule. The substitution pattern on the aromatic ring is not merely decorative; it is a critical design element that modulates the linker's properties.
Causality Behind the Substituents:
The ortho-Nitro Group: This is the essential chromophore and the engine of the photocleavage mechanism. Upon excitation by UV light (typically in the 320-365 nm range), the nitro group abstracts a hydrogen atom from the benzylic carbon, initiating the cleavage cascade.[7]
The 2-Chloro Group: The presence of an electron-withdrawing chlorine atom at the ortho position (adjacent to the benzylic alcohol) can influence the electronic environment of the chromophore. While comprehensive studies on this specific substitution are limited, literature on substituted nitrobenzyl systems suggests that electron-withdrawing groups can impact the absorption characteristics and the efficiency of the photochemical process.[8] It is plausible that the chloro group helps to fine-tune the electronic properties of the excited state, potentially influencing the quantum yield of cleavage.
The 5-Nitro Group: The placement of a second nitro group, particularly in a dinitrobenzyl system, has been shown to increase the reaction yield of photocleavage.[9] While the 5-position is not as activating as the 6-position, the additional electron-withdrawing character of the 5-nitro group is expected to further modify the photophysical properties of the linker, potentially enhancing the efficiency of the cleavage process.
The combination of these substituents in 2-Chloro-5-nitrobenzyl alcohol presents a photolabile linker with potentially enhanced cleavage kinetics and efficiency compared to the parent o-nitrobenzyl alcohol, making it a valuable tool for demanding synthetic targets.
Experimental Workflows and Protocols
The successful implementation of the 2-Chloro-5-nitrobenzyl linker in SPOS involves three key stages: immobilization of the linker onto a suitable solid support, loading of the first building block (e.g., a protected amino acid), and the final photolytic cleavage of the synthesized molecule.
Workflow Overview
Caption: Overall workflow for SPOS using the 2-Chloro-5-nitrobenzyl photolabile linker.
Protocol 1: Immobilization of 2-Chloro-5-nitrobenzyl Alcohol onto Merrifield Resin
This protocol describes the attachment of the linker to a standard chloromethylated polystyrene resin (Merrifield resin) via a Williamson ether synthesis.
Materials:
Merrifield resin (1% DVB, 1.0-2.0 mmol Cl/g)
2-Chloro-5-nitrobenzyl alcohol
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous N,N-Dimethylformamide (DMF)
Anhydrous Dichloromethane (DCM)
Methanol (MeOH)
Reaction vessel suitable for solid-phase synthesis with agitation (e.g., shaker)
Procedure:
Resin Swelling: Swell the Merrifield resin (1.0 g) in anhydrous DCM (10 mL) for 1 hour in the reaction vessel. Drain the DCM.
Alkoxide Formation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Chloro-5-nitrobenzyl alcohol (3.0 eq. relative to resin loading) in anhydrous DMF (10 mL). Carefully add NaH (3.5 eq.) portion-wise with stirring. Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
Immobilization Reaction: Add the freshly prepared sodium 2-chloro-5-nitrobenzyl alkoxide solution to the swollen resin. Seal the vessel and agitate the mixture at 50°C for 24 hours.
Washing: Allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin sequentially with:
DMF (3 x 10 mL)
DMF/Water (1:1, v/v) (3 x 10 mL)
Water (3 x 10 mL)
Methanol (3 x 10 mL)
DCM (3 x 10 mL)
Drying: Dry the functionalized resin under high vacuum to a constant weight.
Self-Validation: The success of the immobilization can be qualitatively assessed using the picric acid test for the presence of hydroxyl groups (a negative result indicates successful capping) or quantitatively by determining the loading capacity (see Protocol 3).
Protocol 2: Loading of the First Amino Acid (Fmoc-Protected)
This protocol outlines the esterification of the resin-bound linker with the first N-Fmoc protected amino acid.
Materials:
2-Chloro-5-nitrobenzyl functionalized resin
N-Fmoc protected amino acid
N,N'-Diisopropylcarbodiimide (DIC)
4-(Dimethylamino)pyridine (DMAP)
Anhydrous Dichloromethane (DCM)
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
Resin Swelling: Swell the functionalized resin (1.0 g) in anhydrous DCM (10 mL) for 1 hour. Drain the DCM.
Activation and Coupling:
In a separate flask, dissolve the N-Fmoc amino acid (3.0 eq. relative to resin loading) and DMAP (0.1 eq.) in a minimal amount of DMF, then dilute with DCM (10 mL).
Add this solution to the swollen resin.
Add DIC (3.0 eq.) to the resin slurry.
Reaction: Seal the vessel and agitate at room temperature for 4-6 hours.
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
Capping (Optional but Recommended): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM (1:1:8 v/v/v) for 1 hour. Wash as in step 4.
Drying: Dry the loaded resin under high vacuum.
Protocol 3: Photolytic Cleavage and Product Isolation
This protocol describes the final step of releasing the synthesized molecule from the solid support using UV irradiation.
Materials:
Resin-bound final product
Solvent for swelling and cleavage (e.g., DCM, THF, or Methanol)
Photochemical reactor equipped with a UV lamp (e.g., a Rayonet reactor with 350 nm lamps or a high-pressure mercury lamp with a Pyrex filter)
Scavenger (optional, e.g., a mild base like N-methylmorpholine to trap the nitroso-aldehyde byproduct)
Procedure:
Resin Swelling: Swell the resin in the chosen cleavage solvent for at least 30 minutes. A solvent that dissolves the expected product is ideal.
Irradiation:
Transfer the resin slurry to a quartz or Pyrex reaction vessel.
If using a scavenger, add it to the slurry (e.g., 10-20 eq.).
Place the vessel in the photochemical reactor and irradiate with UV light (typically 350-365 nm) with stirring or agitation.
The irradiation time can vary from 2 to 24 hours, depending on the substrate and the efficiency of the linker. It is advisable to monitor the cleavage progress by taking small aliquots of the solution and analyzing by TLC or LC-MS.
Product Isolation:
Filter the resin and collect the filtrate.
Wash the resin with fresh cleavage solvent (3 x volume of the resin).
Combine the filtrates and washings.
Work-up: Evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be performed by standard techniques such as chromatography or crystallization.
Photocleavage Mechanism
Caption: Simplified mechanism of photocleavage for an o-nitrobenzyl linker.
Data Presentation and Considerations
Parameter
Typical Range/Value
Significance
Immobilization Loading
0.2 - 1.0 mmol/g
Depends on the resin and reaction conditions. Determines the scale of the synthesis.
Cleavage Wavelength
350 - 365 nm
Minimizes potential photodamage to sensitive functional groups.[7]
Cleavage Time
2 - 24 hours
Substrate-dependent; requires optimization for each synthesis.
Quantum Yield
Varies
Influenced by substituents and the nature of the cleaved bond.[10]
Trustworthiness and Self-Validation
The protocols provided are based on established principles of solid-phase organic synthesis and photochemistry. To ensure the trustworthiness of your results, it is crucial to incorporate validation steps throughout the process:
Loading Determination: After immobilization and loading, the substitution level of the resin should be determined. This can be achieved by cleaving the loaded molecule from a small, known mass of resin and quantifying the product by UV-spectroscopy (if the molecule has a chromophore) or other analytical techniques.
Reaction Monitoring: During the synthesis, qualitative tests (e.g., Kaiser test for free amines) should be used to ensure complete coupling at each step.
Cleavage Monitoring: As mentioned, the progress of the photocleavage should be monitored to determine the optimal irradiation time and avoid unnecessary exposure of the product to UV light.
Conclusion: A Powerful Tool for Modern Synthesis
The 2-Chloro-5-nitrobenzyl alcohol linker represents a refined tool in the arsenal of the synthetic chemist. By leveraging the principles of photochemistry and the strategic placement of electron-withdrawing substituents, it offers a robust and mild cleavage strategy for the synthesis of complex and sensitive molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this photolabile linker in their solid-phase organic synthesis endeavors.
References
Ju, J., et al. (2007). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS, 104(33), 13160-13165. Available at: [Link]
Montanari, E., et al. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. In Methods in Molecular Biology. Springer. Available at: [Link]
Al-Obeidi, F., et al. (2025). Alcohols Immobilization onto 2-Chlorotritylchloride Resin under Microwave Irradiation. Request PDF. Available at: [Link]
Gomara, M. J., et al. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 318. Available at: [Link]
Mikkelsen, R. J., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(7), 389-417. Available at: [Link]
Wang, Y., et al. (2019). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. Open Chemistry, 17(1), 497-503. Available at: [Link]
Mikkelsen, R. J., et al. (2022). Photolabile Linkers for Solid-Phase Synthesis. SciSpace. Available at: [Link]
Ghorai, S., et al. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. Available at: [Link]
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Available at: [Link]
Holmes, C. P., & Jones, D. G. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2398-2407. Available at: [Link]
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
Holmes, C. P. (1997). Reagents for Combinatorial Organic Synthesis: Development of a New o-Nitrobenzyl Photolabile Linker for Solid Phase Synthesis. The Journal of Organic Chemistry, 62(8), 2370-2380. Available at: [Link]
Albericio, F., et al. (2020). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 25(21), 5195. Available at: [Link]
Mikkelsen, R. J., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. PubMed. Available at: [Link]
Ghorbanzadeh, S., et al. (2025). Photolabile Protecting Groups and Linkers. Request PDF. Available at: [Link]
Aapptec. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. Retrieved from [Link]
Zhang, Y., et al. (2023). Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. Chemical Communications, 59(84), 12613-12616. Available at: [Link]
Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
Application Note: Synthesis and Functionalization of Benzimidazole Derivatives using 2-Chloro-5-nitrobenzaldehyde
The following Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of 2-substituted benzimidazoles using 2-Chloro-5-nitrobenzaldehyde as a versatile linchpin in...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of 2-substituted benzimidazoles using 2-Chloro-5-nitrobenzaldehyde as a versatile linchpin intermediate.[1]
[1][2][3]
Executive Summary & Strategic Value
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and emerging anticancer agents.
2-Chloro-5-nitrobenzaldehyde is a uniquely powerful starting material for this scaffold because it offers orthogonal reactivity :
Aryl Chloride (-Cl): Positioned ortho to the heterocycle connection, enabling subsequent Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling.
Nitro Group (-NO
): A masked amine that can be reduced late-stage to facilitate solubility or amide coupling.
This guide provides a validated, high-yield protocol for the condensation of 2-Chloro-5-nitrobenzaldehyde with o-phenylenediamine, followed by expert insights into derivatization.
This protocol utilizes an acid-catalyzed condensation followed by oxidative cyclization. While sodium metabisulfite is a common oxidant, this optimized method uses Ammonium Chloride (
) in ethanol, which serves as a dual-activation catalyst, promoting imine formation while maintaining a pH conducive to cyclization.
Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10 mmol (1.86 g) of 2-Chloro-5-nitrobenzaldehyde and 10 mmol (1.08 g) of o-phenylenediamine in 30 mL of Ethanol .
is preferred over strong mineral acids (HCl) here because it minimizes the formation of diamine salts, ensuring the free amine is available for nucleophilic attack.
Reflux: Attach a reflux condenser. Heat the mixture to reflux (
) with vigorous stirring.
Duration: Maintain reflux for 4–6 hours .
Monitoring: Check progress via TLC (System: Ethyl Acetate/Hexane 3:7). The aldehyde spot (
) should disappear, replaced by a lower fluorescent spot (Benzimidazole).
Phase 2: Workup & Purification
Quench: Cool the reaction mixture to room temperature. Pour the dark solution slowly into 150 mL of crushed ice/water with rapid stirring.
Precipitation: A solid precipitate (usually pale yellow to tan) will form immediately. Stir for 15 minutes to ensure complete aggregation.
Filtration: Collect the solid via vacuum filtration using a Büchner funnel.[2]
Wash: Wash the filter cake with 3 x 20 mL cold water to remove residual
and unreacted diamine.
Recrystallization: For pharmaceutical-grade purity (>98%), recrystallize from hot Ethanol/Water (9:1) .
Yield Expectation: 85–92%.
Mechanistic Insight & Visualization
The reaction proceeds through a "Schiff Base" intermediate.[6] The electron-withdrawing nitro group on the aldehyde enhances the electrophilicity of the carbonyl carbon, accelerating the initial attack.[1]
Mechanism Steps:
Condensation: Amine attacks Carbonyl
Imine (Schiff Base).
Cyclization: The second amine attacks the imine carbon
Figure 1: Mechanistic pathway for the formation of the benzimidazole core. The final oxidation step is thermodynamically driven by the formation of the aromatic system.
Advanced Functionalization Strategies
Once the benzimidazole core is formed, the 2-chloro substituent becomes a prime target for diversification. The benzimidazole ring acts as an electron-withdrawing group (similar to a nitro group in o-chloronitrobenzene), activating the chlorine towards Nucleophilic Aromatic Substitution (
).
Strategy A:
Displacement (Library Generation)
Reagents: Primary/Secondary Amines, Thiols.
Conditions: DMF or DMSO,
, .
Utility: Rapidly generates libraries of 2-amino-aryl benzimidazoles.
Utility: The resulting aniline can be coupled with amino acids or solubilizing groups, critical for improving the DMPK profile of the drug candidate.
Figure 2: Divergent synthesis workflow. The scaffold serves as a branch point for functional diversity (Path A) or pharmacokinetic optimization (Path B).
Troubleshooting & Expert Tips
Observation
Probable Cause
Corrective Action
Low Yield / Oily Product
Incomplete oxidation of the intermediate.
Extend reflux time or add a mild oxidant (e.g., open flask to air or add 0.5 eq ).
Impurity at Baseline (TLC)
Formation of mono-imine without cyclization.
Ensure is fresh. Add a drop of Acetic Acid to push cyclization.
Precipitate is Sticky
Trapped solvent/impurities.
Recrystallize from Ethanol/Water.[1] Do not rush the cooling process; allow to cool slowly to RT before icing.
References
BenchChem. (2025).[1][7][6][8] A Comparative Performance Analysis of 2-Chloro-5-nitrobenzaldehyde in Synthetic Applications. Retrieved from 1[6][8]
RSC Advances. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from 9
PubMed. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Retrieved from 10
MDPI. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from 3
Precision Photolysis: A Step-by-Step Guide to Biological Uncaging
Application Note & Protocol Series | Version 2.4 Introduction & Mechanism Photorelease (uncaging) is a powerful optical technique that allows researchers to manipulate the concentration of bioactive molecules (neurotrans...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Series | Version 2.4
Introduction & Mechanism
Photorelease (uncaging) is a powerful optical technique that allows researchers to manipulate the concentration of bioactive molecules (neurotransmitters, nucleotides, ions) with high spatiotemporal resolution.[1] By covalently attaching a photolabile protecting group ("cage") to a bioactive molecule, its function is masked.[2][3][4][5] Upon irradiation with light of a specific wavelength, the cage is cleaved, releasing the active compound within microseconds.
This guide provides a rigorous framework for setting up a photorelease experiment, moving beyond basic illumination to precise dosimetry and biological validation.
Core Principles
Temporal Precision: Release occurs in
, mimicking synaptic transmission or fast enzymatic kinetics.
Spatial Precision:
1-Photon (1P): Widefield or focused spot (UV/Blue). Resolution:
Success begins with matching the chemical properties of the cage to your optical hardware and biological target.
Comparative Properties of Common Caging Groups
Caging Group
Absorption (1P)
Uncaging (2P)
Quantum Yield ()
Key Application
Limitations
Nitrobenzyl (e.g., MNI, CDNI)
300–365 nm (UV)
720 nm
0.06 – 0.1
Glutamate/GABA uncaging
Slow dark hydrolysis; UV toxicity risk.
Coumarin (e.g., DEAC450)
400–450 nm (Blue)
800–900 nm
0.02 – 0.3
Multi-color experiments
Lower solubility; Blue light may excite GFP.
Ruthenium (e.g., RuBi)
450–532 nm (Vis)
800–900 nm
High (>0.1)
Visible light uncaging
Can be bulky; potential metal toxicity.
BODIPY
500–550 nm (Green)
N/A
High
Deep tissue (Red-shifted)
Complex synthesis; overlap with many fluorophores.
Expert Insight: Avoid MNI-glutamate if studying inhibitory circuits involving GABA receptors. MNI-caged compounds act as antagonists at GABA
receptors at common working concentrations. Use RuBi-Glutamate or CDNI-GABA for these applications to avoid pharmacological artifacts.
Phase II: Optical Configuration
The optical path must be designed to deliver high-intensity light bursts without bleaching the imaging fluorophores.
Diagram 1: Optical Path Architecture
Figure 1: Generalized optical path. For 2P systems, the Modulator is typically a Pockels Cell (EOM). For 1P, it is a mechanical shutter or LED trigger.
Phase III: Calibration Protocol (Dosimetry)
Most reproducibility failures stem from undefined photon flux. "10% laser power" is a meaningless metric without calibration.
Method A: 1-Photon Power Density (Standard)
Goal: Determine intensity in
.
Place a photodiode power meter sensor at the focal plane of the objective.
Goal: Standardize effective power across different tissue depths.
Prepare a sealed slide containing Alexa Fluor 594 (10 µM).
Focus the 2P laser (e.g., 720 nm) on the slide.
Pulse the laser for a set duration (e.g., 2 ms).
Measure the fluorescence decrease (bleaching) in the focal volume.
Standard: Adjust laser power until you achieve 40% bleaching of the Alexa 594 signal. This power level typically correlates with physiological glutamate release for MNI-Glu without causing photodamage.
Phase IV: Experimental Workflow
This protocol assumes a slice electrophysiology setup with MNI-Glutamate.
Diagram 2: Experimental Logic Flow
Figure 2: Step-by-step workflow for a typical electrophysiology uncaging experiment.
Detailed Protocol
Preparation:
Dissolve MNI-Glutamate in ACSF (Artificial Cerebrospinal Fluid).
Concentration: 200 µM (for 1P) to 2.5 mM (for 2P).
Critical: Filter (0.22 µm) to remove particulates that scatter light.
Protect from ambient light (wrap reservoirs in foil).
Bath Application:
Switch perfusion to the caged-compound ACSF.
Allow 10–15 minutes for equilibration.
Monitor: Check for changes in holding current. A shift suggests impurities (free glutamate) or GABA antagonism.
Targeting:
Fill the neuron with a dye (e.g., Alexa 488) to visualize spines.
Position the uncaging spot 0.5–1.0 µm from the spine head (avoiding the dendrite shaft to prevent direct depolarization).
Stimulation:
Trigger the light pulse (Duration: 0.5 ms – 5 ms).
Synchronize with electrophysiology recording (Voltage Clamp).[7]
Procedure: Perform the uncaging pulse sequence without the caged compound in the bath.
Expected Result: No response.
Failure: If you see a response, it indicates heating artifacts, photoelectric effects on the electrode, or autofluorescence toxicity.
The "Uncaged-Only" Control (Receptor Health)
Procedure: Wash in a low concentration of the active (uncaged) compound (e.g., 10 µM Glutamate) via perfusion.
Expected Result: Robust receptor activation.
Failure: If uncaging fails but this works, your light intensity or cage concentration is too low. If this fails, the cell is unhealthy.
The "Dark" Control (Antagonism Check)
Procedure: Monitor spontaneous EPSCs (mEPSCs) before and after washing in the caged compound (no light).
Expected Result: Frequency and amplitude of mEPSCs should remain constant.
Failure: A decrease in mEPSC amplitude indicates the caged compound itself is blocking receptors (common with high-concentration MNI-Glu).
Troubleshooting & Expert Tips
Issue
Probable Cause
Solution
Slow Rise Time (>2ms)
Diffusion limitation
Move the spot closer to the spine; check for drift.
Run-down of Signal
Inner Filter Effect
The caged compound is absorbing the excitation light before it reaches the focal plane. Reduce concentration or increase laser power at depth.
High Background Activity
Hydrolysis
Caged compounds degrade in water. Prepare fresh solutions every 4 hours. Keep on ice.
No Response
pH Mismatch
Nitrobenzyl photolysis efficiency drops at low pH. Ensure ACSF is pH 7.4.
References
Ellis-Davies, G. C. R. (2007).[2][4][5][9][10] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[1][2][3][9][10][11][12][13][14] Nature Methods, 4, 619–628.[9][10] Link
Matsuzaki, M., et al. (2001).[5][6] Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4, 1086–1092. (Describes MNI-Glu validation). Link
Bloodgood, B. L., & Sabatini, B. L. (2007).[5] Nonlinear regulation of unitary synaptic signals by CaV2.3 voltage-sensitive calcium channels located in dendritic spines. Neuron, 53(2), 249–260. (Describes the bleaching calibration method). Link
Fino, E., & Yuste, R. (2011). Dense inhibitory connectivity in neocortex. Neuron, 69(6), 1188-1203. (Discusses RuBi-Glutamate and GABA antagonism issues). Link
Passlick, S., & Ellis-Davies, G. C. R. (2019).[12] Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation.[2][5][12] Methods in Enzymology, 624, 167-196.[12] Link
Application Notes and Protocols for Monitoring Reactions of 2-Chloro-5-nitrobenzyl Alcohol
Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Development In the landscape of pharmaceutical research and drug development, the precise control and understanding of chemical reactions are param...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the precise control and understanding of chemical reactions are paramount. The journey from a starting material to a final active pharmaceutical ingredient (API) is often a multi-step synthesis where each reaction's yield, purity, and kinetic profile can significantly impact the overall efficiency and safety of the process. 2-Chloro-5-nitrobenzyl alcohol is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its functional groups—a primary alcohol, a chloro substituent, and a nitro group—offer versatile reactivity but also present challenges in controlling selectivity and preventing the formation of impurities.
Effective reaction monitoring is not merely a quality control measure; it is a fundamental tool for process understanding and optimization. Real-time or near-real-time analysis of reaction mixtures provides invaluable insights into reaction kinetics, the formation of intermediates, the consumption of reactants, and the emergence of byproducts. This knowledge empowers researchers to make informed decisions to enhance yield, minimize impurities, and ensure the scalability and safety of the synthetic route.
These application notes provide detailed protocols and the underlying scientific rationale for monitoring two common and important transformations of 2-Chloro-5-nitrobenzyl alcohol: its selective oxidation to 2-Chloro-5-nitrobenzaldehyde and its esterification. The analytical techniques detailed herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) Spectroscopy—are powerful tools in the modern chemist's arsenal for unraveling the complexities of chemical reactions.
Core Principles of Analytical Method Selection
The choice of an analytical technique for reaction monitoring is dictated by the specific characteristics of the reaction and the molecules involved. For the reactions of 2-Chloro-5-nitrobenzyl alcohol, the following considerations are key:
Chromatographic Techniques (HPLC & GC-MS): These methods excel at separating complex mixtures, allowing for the simultaneous quantification of the starting material, product, and any impurities. HPLC is well-suited for the analysis of thermally labile or non-volatile compounds, while GC-MS is ideal for volatile and thermally stable molecules, providing both quantitative data and structural information through mass spectrometry.
Spectroscopic Techniques (NMR): In-situ NMR spectroscopy offers the distinct advantage of providing real-time, non-invasive monitoring of a reaction as it occurs within the NMR tube. This allows for the direct observation of the appearance and disappearance of signals corresponding to reactants, intermediates, and products, providing a detailed kinetic profile of the reaction.
This guide will delve into the practical application of these techniques, offering not just step-by-step instructions but also the expert insights needed to adapt and troubleshoot these methods for your specific research needs.
Application Note 1: Monitoring the Selective Oxidation of 2-Chloro-5-nitrobenzyl Alcohol to 2-Chloro-5-nitrobenzaldehyde
The selective oxidation of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. However, over-oxidation to the corresponding carboxylic acid is a common side reaction. Therefore, careful monitoring is crucial to maximize the yield of the desired aldehyde. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation due to its mild nature, which typically prevents over-oxidation.[1][2][3]
Protocol 1.1: At-line Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for monitoring the progress of the oxidation reaction, allowing for the separation and quantification of the starting material, the aldehyde product, and the potential carboxylic acid byproduct.
Rationale for Method Parameters:
Reversed-Phase Chromatography: A C18 column is chosen as it provides good retention and separation of aromatic compounds based on their hydrophobicity.
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (formic or phosphoric acid) is used to ensure good peak shape and resolution.[4] The acid suppresses the ionization of any carboxylic acid byproduct, leading to sharper peaks.
UV Detection: The aromatic nature of the compounds allows for sensitive detection using a UV detector. A wavelength of 254 nm is a good starting point as it is commonly used for aromatic compounds.
Experimental Protocol:
Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-5-nitrobenzyl alcohol (1 equivalent) in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) (1.5 equivalents) and stir the reaction at room temperature.
Sample Preparation:
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 50 µL) of the reaction mixture.
Immediately quench the aliquot in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water. This will stop the reaction and precipitate the chromium salts.
Vortex the sample and filter through a 0.22 µm syringe filter into an HPLC vial.
HPLC Analysis:
Inject the prepared sample onto the HPLC system.
Analyze the chromatograms to determine the peak areas of 2-Chloro-5-nitrobenzyl alcohol, 2-Chloro-5-nitrobenzaldehyde, and any potential 2-Chloro-5-nitrobenzoic acid.
Data Analysis:
Calculate the percentage conversion of the starting material and the yield of the product at each time point using the peak areas (assuming equal response factors for a preliminary analysis, or by creating calibration curves for accurate quantification).
Plot the concentration of the reactant and product versus time to obtain a kinetic profile of the reaction.
Data Presentation:
Time (min)
2-Chloro-5-nitrobenzyl alcohol (Peak Area)
2-Chloro-5-nitrobenzaldehyde (Peak Area)
2-Chloro-5-nitrobenzoic acid (Peak Area)
0
100,000
0
0
15
75,000
24,000
1,000
30
50,000
48,000
2,000
60
10,000
85,000
5,000
120
<1,000
90,000
9,000
Protocol 1.2: Endpoint and Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for confirming the identity of the product and assessing the purity of the final reaction mixture, especially for identifying volatile byproducts.
Rationale for Method Parameters:
Capillary Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is suitable for the separation of these aromatic compounds.
Temperature Program: A temperature gradient is used to ensure the elution of all components with good peak shape, from the more volatile starting material to the less volatile product.
Mass Spectrometry Detection: MS detection provides definitive identification of the compounds based on their mass spectra and fragmentation patterns.
Experimental Protocol:
Sample Preparation:
After the reaction is deemed complete by HPLC or TLC, work up the reaction mixture (e.g., by filtering through a pad of silica gel to remove chromium salts and evaporating the solvent).
Dissolve a small amount of the crude product in a suitable solvent like ethyl acetate or dichloromethane.[5]
Filter the solution through a 0.22 µm syringe filter into a GC vial.
GC-MS Analysis:
Inject the sample into the GC-MS system.
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
Data Analysis:
Identify the peaks corresponding to 2-Chloro-5-nitrobenzyl alcohol, 2-Chloro-5-nitrobenzaldehyde, and any byproducts by comparing their mass spectra with a library (e.g., NIST).
Determine the relative purity of the product by calculating the peak area percentage of the main component in the TIC.
Expected Mass Spectra:
2-Chloro-5-nitrobenzyl alcohol: Molecular ion (M+) at m/z 187/189 (due to chlorine isotopes). Key fragments may include loss of -OH (m/z 170/172) and the benzyl fragment (m/z 156/158).
2-Chloro-5-nitrobenzaldehyde: Molecular ion (M+) at m/z 185/187. Key fragments may include loss of -CHO (m/z 156/158) and the nitro group (m/z 139/141).
Application Note 2: Kinetic Analysis of the Esterification of 2-Chloro-5-nitrobenzyl Alcohol
Esterification is a fundamental reaction in organic chemistry, often used to protect hydroxyl groups or to synthesize esters with specific properties. The acid-catalyzed Fischer esterification is a common method, but it is a reversible reaction, and monitoring its progress is key to optimizing conditions to favor product formation.[6][7]
Protocol 2.1: In-situ Monitoring by ¹H NMR Spectroscopy
In-situ NMR spectroscopy provides a powerful, non-destructive method to follow the kinetics of the esterification reaction in real-time.[8] By monitoring the changes in the integrals of specific proton signals, one can directly measure the concentrations of the reactant and product over time.
Rationale for Signal Selection:
The benzylic protons (-CH₂OH) of 2-Chloro-5-nitrobenzyl alcohol will have a characteristic chemical shift.
Upon esterification to 2-Chloro-5-nitrobenzyl acetate, these protons will shift downfield due to the electron-withdrawing effect of the acetate group. These two signals are typically well-resolved and can be used for quantification.
Experimental Protocol:
Sample Preparation:
In an NMR tube, dissolve 2-Chloro-5-nitrobenzyl alcohol (e.g., 20 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃).
Add a known amount of an internal standard (e.g., mesitylene) if absolute quantification is desired.
Acquire an initial ¹H NMR spectrum (t=0).
Reaction Initiation and Monitoring:
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 µL) and acetic anhydride (1.2 equivalents) to the NMR tube.
Quickly place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes).
Data Processing and Analysis:
Process the series of spectra (phasing, baseline correction).
Integrate the signal for the benzylic protons of the starting material (e.g., around 4.8 ppm) and the product (e.g., around 5.3 ppm).
Calculate the mole fraction of the reactant and product at each time point from the integral values.
Plot the natural logarithm of the reactant concentration versus time to determine if the reaction follows first-order kinetics and to calculate the rate constant (k).
Data Presentation:
Time (min)
Integral of -CH₂OH (Reactant)
Integral of -CH₂OAc (Product)
ln([Reactant])
0
2.00
0.00
0.693
10
1.50
0.50
0.405
20
1.12
0.88
0.113
30
0.84
1.16
-0.174
60
0.35
1.65
-1.050
Conclusion: Empowering Research through Analytical Excellence
The protocols and insights provided in these application notes serve as a robust starting point for researchers working with 2-Chloro-5-nitrobenzyl alcohol and similar compounds. By implementing these analytical techniques, scientists can gain a deeper understanding of their chemical processes, leading to more efficient, reliable, and scalable synthetic routes. The principles of thoughtful method selection, careful execution of protocols, and rigorous data analysis are the cornerstones of scientific integrity and will undoubtedly accelerate the pace of innovation in drug discovery and development.
References
SIELC. (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
IISTE. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]
Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]
Wikipedia. (2023, November 29). Fischer–Speier esterification. Retrieved from [Link]
PubMed. (2001). NMR on-line monitoring of esterification catalyzed by cutinase. Retrieved from [Link]
Advanced Application Note: 2-Chloro-5-nitrobenzyl Alcohol (CAS 80866-80-4) in Medicinal Chemistry
[1] Executive Summary 2-Chloro-5-nitrobenzyl alcohol (CNBA) represents a high-value "trifunctional" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three functional handles: a ben...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-Chloro-5-nitrobenzyl alcohol (CNBA) represents a high-value "trifunctional" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three functional handles: a benzylic alcohol, an activated aryl chloride, and a nitro group.
Unlike simple benzyl alcohols, the para-relationship between the nitro group (C5) and the chlorine atom (C2) creates a highly activated electrophilic site, enabling rapid Nucleophilic Aromatic Substitution (
) under mild conditions. This application note provides validated protocols for leveraging CNBA as a gateway to quinazolines , indazoles , and functionalized anilines —privileged structures in kinase inhibitors (e.g., EGFR/HER2 targets) and anti-infectives.
Chemo-Structural Analysis: The "Push-Pull" System[1]
To design effective synthetic routes, one must understand the electronic environment of CNBA:
The Activator (
at C5): A strong electron-withdrawing group (EWG).[1] It pulls electron density from the ring, stabilizing the Meisenheimer complex formed during nucleophilic attack at the C2 position.
The Leaving Group (
at C2): Located para to the nitro group.[1] This positioning is critical; if the nitro were meta, the chloride would be inert to .
The Anchor (
at C1): A versatile handle for oxidation (to aldehydes/acids) or conversion to a leaving group (halide/mesylate) for alkylation.[1]
Divergent Synthesis Map
The following diagram illustrates how CNBA serves as a branching point for multiple drug scaffolds.
Figure 1: Divergent synthetic pathways starting from 2-Chloro-5-nitrobenzyl alcohol.[1]
Application Note: The
Gateway
The most common error when working with CNBA is underestimating the reactivity of the C2-chloride. Because it is activated by the para-nitro group, it can be displaced by primary and secondary amines without transition metal catalysis (Buchwald-Hartwig conditions are generally unnecessary).[1]
Critical Consideration: Hydrolysis Risk
In aqueous basic conditions, the activated chloride can be displaced by hydroxide ions (
), leading to the phenol byproduct (2-hydroxy-5-nitrobenzyl alcohol).[1] Therefore, anhydrous conditions are strictly recommended.[1]
Protocol 1:
Displacement with Primary Amines
Objective: Synthesis of 2-(alkylamino)-5-nitrobenzyl alcohols.
Solvent: Anhydrous DMF or DMSO (0.5 M concentration)
Step-by-Step Methodology:
Setup: Flame-dry a round-bottom flask and purge with nitrogen.
Dissolution: Dissolve 2-Chloro-5-nitrobenzyl alcohol in anhydrous DMF.
Addition: Add DIPEA followed by the primary amine dropwise at room temperature (RT).
Reaction:
Aliphatic Amines: Stir at RT for 2–4 hours.
Anilines/Sterically Hindered Amines: Heat to 60–80°C for 4–12 hours.
Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][2] Look for the disappearance of the starting material (
187).
Workup: Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates.[1] Filter the solid.[1][3] If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.
Mechanism Visualization:
Figure 2: The addition-elimination mechanism facilitated by the para-nitro group.[1]
Application Note: Selective Reduction Strategies
Reducing the nitro group to an amine (aniline) is a pivotal step.[1] However, a common pitfall is hydrodehalogenation —where the reducing agent accidentally removes the chlorine atom alongside reducing the nitro group.
Comparison of Reducing Agents
Reagent
Selectivity
Risk
Recommendation
/ Pd/C
Low
High: Often removes the Cl atom (hydrogenolysis).[1]
(excess is required due to surface area dependence).[1]
Stir vigorously at RT for 12–24 hours.
Filter through Celite and concentrate to yield 2-chloro-5-nitrobenzaldehyde.[1]
References
PubChem. (2025).[1] 2-Chloro-5-nitrobenzyl alcohol | C7H6ClNO3.[1][4] National Library of Medicine.[1] [Link][1]
MDPI. (2024).[1] From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link][1]
Organic Chemistry Portal. (2023). Oxidation of Alcohols to Aldehydes. [Link]
Beilstein Journal of Organic Chemistry. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
Caged compounds synthesis using 2-Chloro-5-nitrobenzyl alcohol
Application Note: High-Efficiency Synthesis of Caged Compounds using Chloronitrobenzyl Scaffolds Part 1: Executive Summary & Scientific Foundation 1.1 Introduction The spatial and temporal control of bioactive molecules...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Synthesis of Caged Compounds using Chloronitrobenzyl Scaffolds
Part 1: Executive Summary & Scientific Foundation
1.1 Introduction
The spatial and temporal control of bioactive molecules is a cornerstone of modern pharmacology and neurobiology. "Caged" compounds—biomolecules rendered inert by a photolabile protecting group—allow researchers to release active drugs or neurotransmitters with microsecond precision using UV light.
This guide details the synthesis of caged compounds using Chloronitrobenzyl Alcohol scaffolds. While the generic o-nitrobenzyl group is the historical standard, chlorinated derivatives (such as the requested 2-chloro-5-nitrobenzyl alcohol and its isomers) are often investigated to tune physical properties such as lipophilicity, crystal packing, and spectral absorption.
1.2 Critical Technical Note: Isomer Selection & Photophysics
Scientific Integrity Check:
The photolytic mechanism (Norrish Type II) strictly requires the nitro group (
) to be in the ortho position relative to the benzylic carbon.
Functional Caging Group:5-Chloro-2-nitrobenzyl alcohol (Nitro is ortho).[1] This is the standard photo-active isomer often abbreviated as CNB in specific contexts.
Non-Photolabile Control:2-Chloro-5-nitrobenzyl alcohol (Nitro is meta). This isomer is chemically identical in synthesis but inert to UV photolysis . It is frequently synthesized as a negative control to prove that biological effects are due to light-induced release and not the protecting group itself or the irradiation alone.
This protocol applies to the chemical synthesis of both isomers, as the coupling chemistry is identical.
1.3 Mechanism of Action (Photolysis)
Upon irradiation (300–365 nm), the o-nitrobenzyl system undergoes an intramolecular hydrogen abstraction, forming an aci-nitro intermediate. This rearranges to a hemiacetal, which spontaneously collapses to release the free bioactive acid and a nitrosobenzaldehyde byproduct.
Part 2: Strategic Synthesis Planning
The synthesis of caged carboxylic acids (e.g., Glutamate, GABA) or phosphates (e.g., ATP) typically employs one of two strategies:
Steglich Esterification (DCC/DMAP): Best for robust carboxylic acids.
Mitsunobu Reaction: Preferred for phenols or when inversion of stereochemistry is acceptable/irrelevant.
Target Molecule for this Protocol:Caged L-Glutamate (Chloronitrobenzyl-Glu)
Rationale: Glutamate is the primary excitatory neurotransmitter; caging it allows for "optical clamping" of neuronal activity.
Diagram 1: Synthesis Workflow (Graphviz)
Caption: Step-by-step workflow for the Steglich esterification synthesis of caged glutamate.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Caged Glutamate Precursor
Objective: Couple 2-Chloro-5-nitrobenzyl alcohol (or 5-chloro-2-nitro isomer) to the
-carboxylic acid of protected glutamate.
Reagents:
Substrate:
-Boc-L-Glutamic acid -tert-butyl ester (1.0 eq)
Reagent: 2-Chloro-5-nitrobenzyl alcohol (1.1 eq)
Coupling Agent:
-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add the glutamic acid derivative (e.g., 1.0 g) and the benzyl alcohol (1.1 eq) to the flask.
Solvation: Dissolve the mixture in anhydrous DCM (20 mL). Ensure complete dissolution.
Catalyst Addition: Add DMAP (0.1 eq). Cool the reaction mixture to 0°C using an ice bath.
Coupling: Dropwise add a solution of DCC (1.1 eq) in DCM (5 mL) over 10 minutes.
Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form within 30 minutes, indicating successful activation.
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.
Workup:
Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea byproduct.
Wash the filtrate with 5% citric acid (2x), saturated
(2x), and brine (1x).
Dry over
, filter, and concentrate under reduced pressure.
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient 8:1 to 2:1).
Yield Target: >85% viscous oil or solid.
Protocol B: Global Deprotection (TFA)
Objective: Remove the Boc (amine) and tBu (alpha-carboxyl) protecting groups without cleaving the newly formed benzyl ester.
Dissolution: Dissolve the purified intermediate from Protocol A in DCM (5 mL).
Acidolysis: Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.
Note: The chloronitrobenzyl ester is stable to TFA; only the Boc/tBu groups are acid-labile.
Reaction: Stir at room temperature for 2–3 hours. Monitor by TLC (disappearance of starting material).
Isolation: Evaporate volatiles under a stream of nitrogen. Co-evaporate with diethyl ether (3x) to remove residual TFA.
Final Purification: Recrystallize from Methanol/Ether or purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Part 4: Characterization & Validation
4.1 Analytical Specifications
For the synthesized compound to be deemed "Research Grade," it must meet these criteria:
Parameter
Specification
Method
Purity
> 95%
RP-HPLC (254 nm)
Identity
Matches Structure
1H-NMR (400 MHz), MS (ESI+)
Solubility
> 10 mM
Water or PBS (pH 7.4)
UV Max
~300-310 nm
UV-Vis Spectroscopy
Stability
> 24 hours
In dark, aqueous solution
4.2 Photolysis Validation (The "Trustworthiness" Test)
To verify the compound works (or to confirm the control is inert), perform this assay.
Setup: Dissolve compound (100 µM) in PBS.
Irradiation: Use a UV-LED (365 nm) or Mercury Arc Lamp with a shutter.
Sampling: Take aliquots at t=0, 10s, 30s, 60s, 120s.
Analysis: Inject into HPLC.
Active Isomer (5-Cl-2-NO2): Peak A (Caged) decreases; Peak B (Free Glutamate) and Peak C (Nitroso byproduct) increase.
Control Isomer (2-Cl-5-NO2): No change in Peak A.
Diagram 2: Photolysis Mechanism (Active Isomer)
Caption: Mechanism of Norrish Type II photolysis for o-nitrobenzyl systems.
Part 5: Troubleshooting & Expert Insights
Inner Filter Effect: Chloronitrobenzyl groups absorb strongly in the UV. If your concentration is >1 mM, the surface of the solution will absorb all the light, preventing uncaging in the bulk. Solution: Stir heavily during photolysis or use thin optical paths (microscopy).
Solubility Issues: The chlorine atom increases lipophilicity compared to standard nitrobenzyls. If the final caged glutamate is insoluble in water, convert it to a sodium salt or use a small amount of DMSO (<1%) as a co-solvent.
Premature Hydrolysis: While benzyl esters are generally stable, avoid storing the compound in basic buffers (pH > 8.5) for extended periods, as ester hydrolysis can occur independent of light.
References
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. Link
Corrie, J. E. T. (2005). Caged nucleotides and neurotransmitters. Dynamic Studies in Biology, 1–28. Link
Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. Link
Wieboldt, R., et al. (1994). Photolabile precursors of glutamate: Synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale. Proceedings of the National Academy of Sciences, 91(19), 8752-8756. Link
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link
Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-nitrobenzyl alcohol
Welcome to the technical support center for the synthesis of 2-Chloro-5-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Chloro-5-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and achieve high-purity products.
Introduction to the Synthesis
The synthesis of 2-Chloro-5-nitrobenzyl alcohol is a critical process for the creation of various pharmaceutical intermediates and fine chemicals. The most common synthetic route involves the nitration of 2-chlorobenzyl alcohol. This seemingly straightforward electrophilic aromatic substitution presents several challenges, primarily centered around controlling regioselectivity, minimizing side reactions, and purifying the final product. This guide will address these challenges in detail.
Proposed Reaction Pathway and Potential Side Reactions
The primary reaction involves the nitration of 2-chlorobenzyl alcohol using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The chloro and hydroxymethyl groups on the benzene ring direct the incoming nitro group. While the desired product is the 2-chloro-5-nitro isomer, other isomers and side products can also form.
Caption: Proposed reaction pathway for the synthesis of 2-Chloro-5-nitrobenzyl alcohol, highlighting potential side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of 2-Chloro-5-nitrobenzyl alcohol?
A1: The primary challenges include:
Formation of Isomeric Impurities: The most common side reaction is the formation of the 2-chloro-3-nitrobenzyl alcohol isomer.[1][2] Controlling the reaction temperature is crucial for minimizing this byproduct.
Over-nitration: The introduction of more than one nitro group can occur, leading to dinitro or trinitro derivatives, especially under harsh reaction conditions.[1]
Oxidation of the Alcohol Group: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid (2-chloro-5-nitrobenzoic acid) by the nitrating mixture.[1]
Purification: Separating the desired 2,5-isomer from the 2,3-isomer and other impurities can be challenging and often requires careful recrystallization.[1][2]
Q2: How can I minimize the formation of the 2-chloro-3-nitrobenzyl alcohol isomer?
A2: Controlling the reaction temperature is the most critical factor. Running the nitration at low temperatures, typically below 0°C, enhances the regioselectivity of the reaction in favor of the 5-nitro isomer.[1] The slow, dropwise addition of the nitrating agent to the solution of 2-chlorobenzyl alcohol is also essential to maintain a low localized concentration and better control the reaction exotherm.[1]
Q3: What are the recommended methods for purifying the crude product?
A3: Recrystallization is the most effective method for purifying crude 2-Chloro-5-nitrobenzyl alcohol.[1][2] Effective solvent systems include dilute ethanol or a mixture of chloroform and ligroin.[2] The process generally involves dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly to induce crystallization of the less soluble desired isomer.[1]
Q4: Can I use a different starting material?
A4: An alternative route could be the hydrolysis of 2-chloro-5-nitrobenzyl chloride. This approach is analogous to the synthesis of p-nitrobenzyl alcohol from p-nitrobenzyl chloride.[3] However, the synthesis of the starting chloride would be an additional step. Another possibility is the reduction of 2-chloro-5-nitrobenzaldehyde, though this adds a synthetic step and introduces potentially expensive reducing agents.
Troubleshooting Guide
This troubleshooting guide provides a structured approach to resolving common issues encountered during the synthesis.
Issue
Possible Cause(s)
Troubleshooting Steps
Low Yield
Incomplete reaction.
Monitor the reaction progress using TLC, GC, or HPLC to ensure the starting material is fully consumed before quenching.[1]
Suboptimal reaction temperature.
Maintain a consistently low temperature (e.g., < 0°C) during the addition of the nitrating agent to prevent side reactions and decomposition.[1]
Loss of product during workup.
Ensure efficient extraction of the product from the aqueous layer. Minimize transfers and use appropriate glassware to reduce mechanical losses.[1]
High Levels of Isomeric Impurity
Reaction temperature is too high.
Strictly control the temperature, keeping it below 0°C during the addition of the nitrating agent.[1]
Incorrect addition of reagents.
Add the nitrating agent slowly and dropwise to the solution of 2-chlorobenzyl alcohol.[1]
Inadequate mixing.
Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture and uniform temperature distribution.[1]
Presence of Oxidized Byproducts
Oxidizing conditions are too strong.
Use a milder nitrating agent if possible. Avoid excessively high temperatures or prolonged reaction times.[1]
Presence of strong oxidizing impurities.
Ensure the purity of the starting materials and reagents.
Difficulty in Product Crystallization
Impurities inhibiting crystallization.
Try different recrystallization solvents or solvent mixtures. Seeding with a small crystal of pure product can also induce crystallization.
Product is an oil.
This may indicate the presence of significant impurities. Consider chromatographic purification (e.g., column chromatography) to isolate the desired product before attempting recrystallization again.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.
Protocol 1: Synthesis of 2-Chloro-5-nitrobenzyl alcohol
This protocol is adapted from general nitration procedures for similar aromatic compounds.[4][5]
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-chlorobenzyl alcohol (1 equivalent).
Cooling: Cool the flask to -5°C to 0°C in an ice-salt bath.
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) while cooling in an ice bath.
Reaction: Slowly add the nitrating mixture dropwise to the stirred solution of 2-chlorobenzyl alcohol, ensuring the reaction temperature does not exceed 0°C.[1]
Stirring: After the addition is complete, continue stirring the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC.
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash with cold water until the washings are neutral.
Drying: Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is based on purification methods for the analogous 2-chloro-5-nitrobenzaldehyde.[1][2]
Solvent Selection: Choose an appropriate solvent system, such as dilute ethanol.
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
Crystallization: Gradually add hot water to the solution until turbidity persists. If necessary, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.[1]
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
Collection: Collect the purified crystals by filtration, wash with a cold ethanol-water mixture, and dry under vacuum.
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting common issues in the synthesis of 2-Chloro-5-nitrobenzyl alcohol.
References
MDPI. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Available at: [Link]
Google Patents. CN108117490B - Preparation method of p-nitrobenzyl alcohol.
Google Patents. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Available at: [Link]
Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. Available at: [Link]
Organic Syntheses. 2-hydroxy-5-nitrobenzyl chloride. Available at: [Link]
PubChem. 2-Chloro-5-nitrobenzyl alcohol. Available at: [Link]
Google Patents. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.
Technical Support Center: Optimizing the Photolysis of 2-Chloro-5-nitrobenzyl Alcohol
Welcome to the technical support center for the photolysis of 2-Chloro-5-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who utilize this photocleavable protect...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the photolysis of 2-Chloro-5-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who utilize this photocleavable protecting group in their work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you maximize your reaction yields and overcome common experimental hurdles.
The 2-nitrobenzyl moiety is a cornerstone of photoremovable protecting group chemistry, enabling precise spatiotemporal control over the release of active molecules.[1] However, achieving high yields in the photolysis of derivatives like 2-Chloro-5-nitrobenzyl alcohol requires careful optimization of several experimental parameters. This guide provides the foundational knowledge and practical steps to achieve success.
Understanding the Core Mechanism
The photolysis of 2-nitrobenzyl compounds proceeds through a well-established intramolecular rearrangement. Upon absorption of UV light, typically in the 340-365 nm range, the molecule undergoes an internal hydrogen abstraction from the benzylic carbon by the excited nitro group.[2][3] This forms a transient aci-nitro intermediate, which then rapidly rearranges to release the protected molecule and form 2-chloro-5-nitrosobenzaldehyde as a byproduct.[4][5]
The efficiency of this process is described by the quantum yield (Φ), which is the ratio of molecules undergoing cleavage to the number of photons absorbed.[6] For the parent 2-nitrobenzyl alcohol, quantum yields can be as high as 0.60, indicating a highly efficient process under optimal conditions.[4][5]
Caption: Simplified workflow of the photolysis of 2-Chloro-5-nitrobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for the photolysis of 2-Chloro-5-nitrobenzyl alcohol?
A1: The optimal wavelength for most ortho-nitrobenzyl derivatives is in the near-UV range, typically between 340 nm and 365 nm.[3][6] A mercury-xenon lamp with a 365 nm filter is a common and effective light source.[2] While shorter wavelengths can also induce the reaction, they may increase the risk of photodamage to sensitive substrates and can lead to the formation of unwanted byproducts.[1] It is crucial to avoid highly energetic light below 300 nm.[7]
Q2: How does solvent choice impact the reaction yield?
A2: Solvent polarity and proticity can significantly influence the reaction. The photolysis mechanism involves competing pathways that are sensitive to the reaction medium.[4][5]
Aprotic Solvents (e.g., Acetonitrile, Dichloromethane): In these solvents, the reaction often proceeds efficiently. Acetonitrile/water mixtures are commonly used to dissolve a range of substrates.[3]
Protic Solvents (e.g., Alcohols, Water): While the reaction can proceed in protic solvents, the presence of external proton sources can affect the lifetime and reaction pathways of the aci-nitro intermediate.[4][5] For biological applications, buffered aqueous solutions are common, but pH control is critical.
Q3: My yield is consistently low. What are the most likely causes?
A3: Low yields can stem from several factors. Refer to the troubleshooting section below for a more detailed breakdown, but the primary culprits are often:
Insufficient Photon Flux: The light source may be too weak, or the irradiation time is too short.
Inner Filter Effect: The concentration of the starting material or the accumulation of the highly absorbing 2-chloro-5-nitrosobenzaldehyde byproduct can prevent light from penetrating the solution.[7]
Suboptimal Wavelength: Ensure your light source is emitting in the 340-365 nm range.
Incorrect pH: In aqueous solutions, the pH can dramatically affect reaction efficiency.
Oxygen Presence: While not always detrimental, degassing the solution can sometimes improve yields by preventing side reactions.
Q4: I am observing a strong yellow/orange color in my reaction mixture. What is it, and is it a problem?
A4: The colored species is the 2-chloro-5-nitrosobenzaldehyde byproduct. Its formation is an indicator that the photolysis is occurring. However, this byproduct strongly absorbs light in the same region as your starting material.[7] At high concentrations, this "inner filter effect" can slow down or even halt the reaction by preventing photons from reaching the remaining unreacted starting material. If your reaction stalls, this is a likely cause.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inadequate Light Source: Lamp intensity is too low, or the bulb is old. 2. Incorrect Wavelength: Filter is not transmitting the optimal wavelength (~365 nm). 3. Reaction Time: Insufficient irradiation time.
1. Verify the output of your lamp. Replace the bulb if necessary. 2. Check the specifications of your filter. Use a bandpass filter centered around 365 nm. 3. Monitor the reaction over time using TLC or HPLC to determine the optimal reaction time.
Reaction Stalls Before Completion
1. Inner Filter Effect: The nitrosobenzaldehyde byproduct is absorbing the incident light.[7] 2. High Starting Concentration: Too high a concentration of the starting material can also cause an inner filter effect.
1. Perform the photolysis at a lower concentration (e.g., start with 1 mM). 2. If possible, use a flow chemistry setup to continuously remove the product from the irradiation zone.
Formation of Unidentified Byproducts
1. Photodegradation: The released molecule or the starting material is sensitive to the irradiation wavelength. 2. Side Reactions: The excited state is reacting with the solvent or dissolved oxygen. 3. Incorrect pH: In aqueous media, non-optimal pH can open up alternative reaction pathways.[4][5]
1. If possible, use a longer wavelength (e.g., >360 nm) to minimize photodamage. 2. Degas the solvent by bubbling with nitrogen or argon before and during the reaction. 3. Optimize the pH of your solution. For many applications, a neutral or slightly basic pH is effective.
Inconsistent Results
1. Temperature Fluctuations: The reaction vessel is overheating from the lamp. 2. Non-uniform Irradiation: The reaction mixture is not being stirred or mixed adequately.
1. Use a cooling fan or a water jacket to maintain a constant temperature. 2. Ensure efficient stirring throughout the irradiation period.
Experimental Protocol
This protocol provides a general starting point for the photolysis of a 2-Chloro-5-nitrobenzyl alcohol-protected substrate. Optimization for your specific molecule is essential.
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or a buffered aqueous solution)
Quartz reaction vessel
UV lamp with a 365 nm filter (e.g., Hg/Xe lamp)
Stir plate and stir bar
Nitrogen or Argon gas for degassing (optional)
Analytical tools (TLC, HPLC, or LC-MS)
Procedure:
Preparation of the Solution:
Dissolve the 2-Chloro-5-nitrobenzyl alcohol protected substrate in the chosen solvent to a concentration of 0.1-1.0 mM. Higher concentrations can lead to the inner filter effect.
Transfer the solution to a quartz reaction vessel. Standard borosilicate glass will block the required UV wavelengths.
Degassing (Optional but Recommended):
Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen. Maintain a positive inert atmosphere over the solution during the reaction.
Irradiation:
Place the reaction vessel at a fixed, reproducible distance from the UV lamp.
Ensure the solution is being stirred efficiently to ensure uniform irradiation.
If the lamp generates significant heat, use a cooling system to maintain a constant temperature.
Turn on the UV lamp to begin the photolysis.
Monitoring the Reaction:
At regular intervals (e.g., every 15-30 minutes), take a small aliquot of the reaction mixture and analyze it by TLC, HPLC, or LC-MS to monitor the disappearance of the starting material and the appearance of the product.
Work-up:
Once the reaction has reached completion (or has stalled), turn off the lamp.
Remove the solvent under reduced pressure.
Purify the deprotected product from the 2-chloro-5-nitrosobenzaldehyde byproduct using standard chromatographic techniques (e.g., flash column chromatography).
Caption: Step-by-step experimental workflow for photolysis.
Safety Considerations
UV Radiation: Never look directly at the UV lamp. Use appropriate UV-blocking safety glasses and shielding.
Nitroaromatic Compounds: These compounds can be toxic and mutagenic.[8] Handle them with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
Thermal Stability: While generally stable under photolysis conditions, organic nitrocompounds can be thermally unstable at high temperatures.[9] Avoid excessive heating of the reaction mixture.
By understanding the mechanism and carefully controlling the experimental variables outlined in this guide, you can effectively troubleshoot issues and significantly improve the yield and reliability of your 2-Chloro-5-nitrobenzyl alcohol photolysis reactions.
References
CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents.
Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]
Photolabile protecting group - Wikipedia. Available at: [Link]
p-NITROBENZYL ALCOHOL - Organic Syntheses Procedure. Available at: [Link]
Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed. Available at: [Link]
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | ACS Omega. Available at: [Link]
Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF - ResearchGate. Available at: [Link]
Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity - The Royal Society of Chemistry. Available at: [Link]
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews - ACS Publications. Available at: [Link]
Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer | Request PDF - ResearchGate. Available at: [Link]
Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - NIH. Available at: [Link]
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Available at: [Link]
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation | Request PDF - ResearchGate. Available at: [Link]
Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed. Available at: [Link]
Secondary Organic Aerosol Formation from Nitrophenols Photolysis under Atmospheric Conditions - MDPI. Available at: [Link]
Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC - NIH. Available at: [Link]
Runaway reaction hazards in processing organic nitrocompounds - IChemE. Available at: [Link]
Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed. Available at: [Link]
Reactions of Aromatic Nitrocompounds. 1. Photochemistry - DTIC. Available at: [Link]
Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity - Chemical Communications (RSC Publishing). Available at: [Link]
(PDF) Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols - ResearchGate. Available at: [Link]
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available at: [Link]
Effect of pH. • Average selectivities; yields (after a reaction time... - ResearchGate. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzyl Derivatives
Executive Summary
Subject: Troubleshooting Low Yield & Impurity Profiles in 2-Chloro-5-nitrobenzyl Scaffolds
Applicable For: Medicinal Chemistry, Process Development, CROs
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
The 2-chloro-5-nitrobenzyl moiety is a "deceptive" scaffold. While it appears structurally simple, the combination of a steric bulk (ortho-chloro) and a strong electron-withdrawing group (meta-nitro) creates a unique electronic and steric environment that frequently derails standard protocols.
This guide addresses the three most common failure modes reported by our users:
Stalled/Polybrominated Wohl-Ziegler Reactions (Converting the toluene to the bromide).
Chemoselectivity Failures during Reduction (Converting the acid to the alcohol).
Hydrolysis & Substitution Issues (Derivatizing the bromide).
Users often report low conversion (<50%) or high bis-brominated impurities.
Mechanistic Insight: The nitro group is a strong electron-withdrawing group (EWG). In radical halogenation, the transition state involves the development of radical character at the benzylic carbon. EWGs destabilize this electron-deficient radical intermediate, significantly raising the activation energy compared to unsubstituted toluene.
Consequence: The reaction is kinetically slow. Researchers often compensate by increasing heat or time, which promotes thermodynamic equilibration to the thermodynamically stable (but unwanted) gem-dibromide or leads to thermal decomposition.
Troubleshooting Protocol
Symptom
Probable Cause
Corrective Action
Reaction Stalls (<40% Conv.)
Oxygen Inhibition
Degas rigorously. Radical chains are terminated by . Sparge solvent with or Ar for 20 mins before adding AIBN.
High Bis-bromide (>15%)
High Local Concentration of
Slow Addition. Do not add NBS all at once. Add in 3-4 portions over 1 hour. Keep [Br2] low to favor mono-substitution (Goldfinger Mechanism).
No Initiation
"Dead" Initiator
Refresh AIBN. Recrystallize AIBN from methanol if older than 6 months. Alternatively, switch to benzoyl peroxide (BPO) if anhydrous conditions are strict.
Sticky/Tarry Precipitate
Succinimide Polymerization
Solvent Choice. Switch from (banned/toxic) to Trifluorotoluene or Acetonitrile . These maintain homogeneity better than DCM.
Workflow Visualization: Bromination Logic
Module 2: Chemoselective Reduction (Acid to Alcohol)
2-Chloro-5-nitrobenzyl alcohol
Method: Borane Reduction vs. Aluminum Hydrides
The Core Problem: The Nitro Group Vulnerability
Users attempting to reduce the carboxylic acid often accidentally reduce the nitro group to an amine (aniline), resulting in a complex mixture of zwitterionic byproducts that are impossible to purify.
The Trap: Lithium Aluminum Hydride (LAH ) is too strong. It will reduce the nitro group to an azo- or amino- species.
The Solution: Use Borane-Dimethyl Sulfide (BH3·DMS) or BH3·THF . Borane is chemoselective for carboxylic acids because it attacks the electron-rich carbonyl oxygen as a Lewis acid. The nitro group is electron-deficient and reacts much slower with electrophilic borane [1][2].
Protocol Optimization (Self-Validating System)
Reagent Selection: Use BH3·DMS (2.0 M in THF). It is more stable and has a higher active hydride content than BH3·THF.
Temperature Control:
Start:
(Control hydrogen evolution).
Ramp: Allow to warm to RT.
Critical Check: Do not reflux unless conversion is stalled. High heat can force the borane to attack the nitro group.
Quenching (The Danger Zone):
Quench with Methanol dropwise.
Why? This breaks the Boron-Oxygen polymer bonds. If you skip this or do it too fast, boron salts remain trapped in the organic phase, leading to "ghost yield" (mass is there, but it's not product).
Chemoselectivity Comparison
Reagent
Carboxylic Acid
Nitro Group
Result
LiAlH4 (LAH)
Reduces (Fast)
Reduces (Fast)
FAILURE: Mixture of amino-alcohol and azo-compounds.
NaBH4
No Reaction
No Reaction
FAILURE: No reaction (unless activated via mixed anhydride).
BH3·DMS
Reduces (Fast)
Inert (Slow)
SUCCESS: Selective formation of benzyl alcohol [3].
Steric: The 2-Chloro substituent provides significant steric hindrance to nucleophiles approaching the benzylic carbon.
Electronic: The 5-Nitro group makes the ring electron-deficient. While this usually activates
, here we are doing at the benzyl position. The electron deficiency actually makes the benzylic carbon more positive (good for nucleophilic attack), but the benzylic protons become acidic.
Side Reaction:Elimination/Carbene formation is rare here, but Hydrolysis is rapid. The electron-poor ring makes the C-Br bond labile to moisture.
FAQ: Why is my yield low after workup?
Answer: You likely hydrolyzed your product back to the alcohol during the aqueous wash.
Mechanism:[2][3][4][5][6][7][8][9] The reaction happens in the organic phase or at the interface, protecting the labile bromide from bulk water hydrolysis until the nucleophile substitutes it.
References
Brown, H. C., & Heim, P. (1973). "Selective reductions. Reduction of carboxylic acids with borane-tetrahydrofuran in the presence of ester, cyano, nitro, and halogen groups." Journal of Organic Chemistry.
Shi, L., et al. (2012).[10] "Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water."[10] Green Chemistry.
Scientific Update. (2022). "A Judicious Work-Around for Over-Bromination at Benzylic Carbon." Scientific Update.
BASF SE. (2018). "Process for preparing nitrobenzyl bromides."[11][12] European Patent EP 3587391 A1.
Technical Support Center: Purification of 2-Chloro-5-nitrobenzyl alcohol
Welcome to the technical support center for the purification of 2-Chloro-5-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 2-Chloro-5-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this important chemical intermediate. Here, we will address common issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before starting or when planning your purification strategy.
Q1: What are the most common impurities found in crude 2-Chloro-5-nitrobenzyl alcohol?
A: The impurity profile of crude 2-Chloro-5-nitrobenzyl alcohol is heavily dependent on its synthetic route. Typically, it is synthesized via the nitration of 2-chlorobenzyl alcohol or the reduction of 2-chloro-5-nitrobenzaldehyde. The most prevalent impurities include:
Isomeric Byproducts: The formation of the undesired 2-chloro-3-nitrobenzyl alcohol isomer is a significant issue, arising from the nitration of the parent compound.[1][2]
Oxidation Products: The aldehyde or alcohol functional group can be oxidized to a carboxylic acid, resulting in 2-chloro-5-nitrobenzoic acid , especially under harsh reaction conditions.[1][3]
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product mixture.
Residual Color: Crude products from nitration reactions often retain a yellow or brownish color due to residual nitrating agents or side products.[4]
Q2: What is the most effective initial purification strategy for this compound?
A: For most common impurity profiles, recrystallization is the most efficient and scalable initial purification method. It is particularly effective at removing isomeric impurities and baseline starting materials if a suitable solvent system is identified. For persistent color or acidic impurities, a pre-purification workup involving an aqueous wash with a mild reducing agent (like sodium bisulfite) or a weak base (like sodium bicarbonate) can be highly beneficial.
Q3: How do I choose between recrystallization and column chromatography?
A: The choice depends on the impurity profile, the quantity of material, and the required final purity.
Choose Recrystallization when:
You have a large amount of material (>5-10 g).
The primary impurities are isomers or byproducts with different solubility profiles.
The target compound is a solid with good crystallinity.
You require a cost-effective and scalable method.
Choose Column Chromatography when:
Recrystallization fails to remove key impurities.
You are working with a small quantity of material (<5 g).
The impurities have very similar polarities to the product, but are separable by thin-layer chromatography (TLC).
You need to isolate multiple components from the crude mixture.[5][6]
Q4: How can I reliably assess the purity of my final product?
A: A combination of methods provides the most comprehensive assessment:
Melting Point Analysis: A sharp melting point range that is consistent with literature values (approx. 71-78°C) indicates high purity.[7] Impurities will typically depress and broaden the melting range.
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
Gas Chromatography (GC): Provides quantitative data on purity (e.g., ≥98.0%).[8][9] This is a highly reliable method for detecting volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities by the presence of unexpected signals.
Part 2: Purification Troubleshooting Guides
This section provides direct answers to specific problems you may encounter during your experiments.
Recrystallization Troubleshooting
Problem: My compound won't fully dissolve, even in a large amount of boiling solvent.
Probable Cause: You have selected a poor solvent in which your compound has low solubility even at high temperatures. Alternatively, your crude product may contain insoluble impurities.
Solution:
Verify Solvent Choice: First, ensure you are using an appropriate solvent. For 2-Chloro-5-nitrobenzyl alcohol, polar protic solvents like ethanol or isopropanol, or mixtures with water, are good starting points.
Hot Filtration: If you suspect insoluble impurities, add a slight excess of hot solvent, and perform a hot filtration to remove the particulates. Then, allow the filtrate to cool.
Switch Solvents: If the compound itself is insoluble, you must select a new solvent or solvent system. Test solubility on a small scale before committing your entire batch.[10]
Problem: My compound "oils out" of the solution upon cooling instead of forming crystals.
Probable Cause: The solution is supersaturated, and the melting point of your compound is lower than the temperature of the solution. This is common when the solution is cooled too quickly or when the concentration of the solute is too high.
Solution:
Re-heat and Add Solvent: Heat the solution back to boiling until the oil redissolves. Add a small amount (10-15% more) of the hot solvent to reduce the saturation level.[11]
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote proper crystal formation.
Use a Mixed-Solvent System: If the problem persists, consider a mixed-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and slowly add a "poor" solvent (e.g., water) dropwise at the boiling point until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify and then cool slowly.
Problem: No crystals have formed after the solution has cooled to room temperature.
Probable Cause: The solution is not sufficiently supersaturated, either because too much solvent was added or the compound is highly soluble in the chosen solvent at room temperature.
Solution (in order of preference):
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide nucleation sites for crystal growth.[11]
Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution to initiate crystallization.[11]
Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent (15-25%) to increase the concentration. Allow it to cool again.[10][11]
Cool Further: Place the flask in an ice-water bath to further decrease the solubility of your compound.
Column Chromatography Troubleshooting
Problem: My compound is not moving from the baseline on the TLC plate (Rf = 0).
Probable Cause: The eluent (solvent system) is not polar enough to displace the compound from the polar silica gel stationary phase.
Solution: Increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, for example, increase the percentage of ethyl acetate. A good starting point for 2-Chloro-5-nitrobenzyl alcohol would be 20-30% ethyl acetate in hexane.
Problem: My compound runs with the solvent front on the TLC plate (Rf ≈ 1).
Probable Cause: The eluent is too polar. Your compound is spending too much time in the mobile phase and not interacting with the stationary phase.
Solution: Decrease the polarity of your eluent. Decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mixture. An ideal Rf value for column chromatography is between 0.2 and 0.4.
Problem: The separation between my product and an impurity is poor.
Probable Cause: The chosen solvent system does not have sufficient selectivity for the two compounds.
Solution:
Fine-Tune Polarity: Make small, incremental adjustments to your solvent ratio. Sometimes a 5% change in composition can dramatically improve separation.
Change Solvents: Keep the non-polar component (e.g., hexane) and switch the polar component (e.g., from ethyl acetate to dichloromethane or diethyl ether). Different solvents interact with compounds in unique ways, which can alter the elution order and improve separation.[12]
Problem: My compound is not eluting from the column.
Probable Cause: The compound may have decomposed on the silica gel, or the eluent is not polar enough. Silica gel is acidic and can sometimes cause degradation of sensitive compounds.[13]
Solution:
Test for Stability: Before running a column, spot your compound on a TLC plate and let it sit for an hour. Then, elute the plate. If you see a new spot or significant streaking that wasn't there initially, your compound may be unstable on silica.[13]
Increase Eluent Polarity: If stability is not an issue, drastically increase the polarity of the eluent to wash the compound off the column. You can switch to 100% ethyl acetate or even add 1-2% methanol.[13]
Use a Different Stationary Phase: If the compound is acid-sensitive, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[13]
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is designed for purifying crude 2-Chloro-5-nitrobenzyl alcohol that is primarily contaminated with isomeric impurities.
Methodology:
Solvent Preparation: Prepare a solution of 95% ethanol in a beaker.
Dissolution: Place the crude 2-Chloro-5-nitrobenzyl alcohol (e.g., 5.0 g) into an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol dropwise while heating and swirling until the solid just dissolves. It is critical not to add a large excess of solvent, as this will reduce your final yield.
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Crystallization: Remove the flask from the heat source. Slowly add deionized water dropwise while swirling until the solution remains faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water (e.g., a 50:50 mixture) to remove any soluble impurities adhering to the crystal surface.
Drying: Dry the purified crystals in a vacuum oven at a low temperature (~40-50°C) until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for small-scale purification or when recrystallization fails to provide adequate purity.
Methodology:
TLC Analysis: Determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). The ideal system will give the target compound an Rf value of ~0.3.
Column Packing:
Pack a glass chromatography column with silica gel using a "slurry" method. Mix the silica gel with your starting eluent in a beaker and pour it into the column.
Allow the silica to settle into a uniform bed, and then drain the excess solvent until it is level with the top of the silica bed. Never let the column run dry.[12]
Sample Loading:
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.[14]
Carefully add the sample solution to the top of the silica bed using a pipette.
Drain the solvent until the sample is absorbed onto the silica.
Elution:
Carefully add the eluent to the column.
Begin collecting fractions in test tubes. Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.
Fraction Analysis:
Monitor the collected fractions by TLC to identify which ones contain the pure product.
Combine the pure fractions.
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Chloro-5-nitrobenzyl alcohol.
Part 4: Visualizations & Data
Diagrams
Caption: A decision-making workflow for purifying crude 2-Chloro-5-nitrobenzyl alcohol.
Caption: A logical troubleshooting sequence for inducing crystallization.
Data Tables
Table 1: Potential Recrystallization Solvents
Solvent/System
Type
Rationale
Ethanol / Water
Mixed Protic
Good solvency in hot ethanol, poor in water. Allows for fine-tuning of solubility.
Isopropanol
Polar Protic
Similar to ethanol, but less volatile. Often provides good crystal growth.
Toluene
Aromatic
Can be effective if impurities are highly polar and the product is less so.
Ethyl Acetate / Hexane
Mixed Aprotic
A common system where ethyl acetate is the "good" solvent and hexane is the "anti-solvent".
Table 2: Suggested TLC/Column Chromatography Solvent Systems
Solvent System
Ratio (v/v)
Expected Rf Range
Application Notes
Hexane : Ethyl Acetate
80 : 20
0.4 - 0.6
Good starting point for initial TLC analysis.
Hexane : Ethyl Acetate
70 : 30
0.2 - 0.4
Likely a good eluent for column chromatography.
Dichloromethane
100%
0.5 - 0.7
Can be used as an alternative polar solvent.
Hexane : Acetone
85 : 15
0.2 - 0.4
Acetone is more polar than ethyl acetate; use a smaller percentage.
References
Google Patents. (1992). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
Google Patents. (2012). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
Google Patents. (2018). CN108117490B - Preparation method of p-nitrobenzyl alcohol.
PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]
Organic Syntheses. (1940). 2-hydroxy-5-nitrobenzyl chloride. Retrieved from [Link]
PubChem. (n.d.). 2-Chloro-5-nitrobenzyl alcohol. Retrieved from [Link]
Royal Society of Chemistry. (2016). Column chromatography. Retrieved from [Link]
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
Macsen Labs. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
University of Groningen. (2022). Chemical/Laboratory Techniques: Column Chromatography. Retrieved from [Link]
MDPI. (2022). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved from [Link]
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
ResearchGate. (2013). I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization detector. Can anybody give me any advice about column conditioning?. Retrieved from [Link]
How to improve the solubility of 2-Chloro-5-nitrobenzyl alcohol in aqueous solutions
Topic: How to improve the solubility of 2-Chloro-5-nitrobenzyl alcohol in aqueous solutions Content type: Technical Support Center (Troubleshooting & FAQs) Product: 2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4) Chemic...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: How to improve the solubility of 2-Chloro-5-nitrobenzyl alcohol in aqueous solutions
Content type: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Technical Support Center. This guide addresses the common challenge of solubilizing 2-Chloro-5-nitrobenzyl alcohol for biological assays and aqueous chemistry. Due to its aromatic halogen/nitro substitution, this compound exhibits poor aqueous solubility despite the presence of a hydroxyl group.[2]
⚡ Quick Status Check: Why is my solution precipitating?
Before proceeding to protocols, diagnose your current issue using this logic flow.
Figure 1: Diagnostic Flowchart for Precipitation Issues. Use this logic to identify if your concentration targets exceed the physicochemical limits of the compound.[1][2]
🔍 Module 1: Physicochemical Assessment (The "Why")
Q: Why is 2-Chloro-5-nitrobenzyl alcohol difficult to dissolve in water despite having an -OH group?A: While the hydroxymethyl group (-CH₂OH) is polar, the benzene ring substituted with a Chlorine atom (C2) and a Nitro group (C5) dominates the molecule's behavior.[1][2]
Lipophilicity: The calculated LogP (partition coefficient) is approximately 1.1 [1].[1][2] This indicates the molecule prefers organic environments over aqueous ones.[1][2]
Crystal Lattice Energy: As a solid with a melting point of 76-79°C [2], the intermolecular forces (pi-stacking and dipole interactions from the nitro group) hold the crystal together strongly, requiring significant energy to break for dissolution in water.
Q: Can I use pH adjustment (Acid/Base) to dissolve it?A:No. This is a common misconception.[1][2]
The alcohol group (-OH) has a pKa > 15, meaning it will not deprotonate in standard aqueous buffers (pH 4–10).[1][2]
The nitro and chloro groups are non-ionizable.[1][2]
Warning: Using extreme basic pH (>12) to force solubility may cause chemical degradation or nucleophilic aromatic substitution of the chloride.[1][2]
If you need concentrations > 2 mM or cannot use organic solvents (e.g., in vivo studies), you must use an inclusion complex.[1][2]
Q: Which Cyclodextrin (CD) should I use?A:Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for nitro-aromatics.[1][2]
Mechanism: The hydrophobic benzene ring of 2-Chloro-5-nitrobenzyl alcohol fits inside the CD cavity, while the outer hydroxyls interact with water.[1][2]
Evidence: β-cyclodextrins form stable 1:1 inclusion complexes with nitrobenzene derivatives [3].[1][2][3]
Protocol: Cyclodextrin Complexation
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or saline.[1][2] (e.g., 2 g HP-β-CD in 10 mL water).[1][2] Filter sterilize (0.22 µm).
Add Compound: Add 2-Chloro-5-nitrobenzyl alcohol powder directly to the CD solution.
Equilibration:
Shake/Stir: Agitate at room temperature for 24–48 hours.
Heat (Optional): Briefly heating to 50°C for 30 mins can speed up complexation, but ensure the compound does not degrade.[1][2]
Filtration: Filter the solution through a 0.45 µm filter to remove any undissolved solid. The filtrate contains the solubilized drug-CD complex.[1][2]
Q: Is the solution stable in light?A:Proceed with Caution.
Nitrobenzyl alcohols are known to undergo photoredox chemistry.[1][2] While ortho-nitrobenzyls are highly photocleavable, meta-nitro isomers (like 2-Chloro-5-nitrobenzyl alcohol) also show significant photochemistry specifically in aqueous solutions [4].[1][2][4]
Risk: Exposure to UV or ambient light in water can lead to the formation of nitroso/azoxy derivatives.[1][2]
Action: Always wrap aqueous storage tubes in aluminum foil or use amber glass vials.
📊 Summary of Solubility Data
Method
Estimated Max Solubility
Complexity
Stability Risk
Pure Water
< 0.5 mg/mL
Low
High (Precipitation)
1% DMSO in Water
~ 0.5 - 1.0 mg/mL
Low
Low
20% HP-β-CD
> 5.0 mg/mL
High
Low (Protected)
Surfactant (0.1% Tween 80)
~ 2.0 mg/mL
Moderate
Moderate (Foaming)
References
PubChem. (2025).[1][2] 2-Chloro-5-nitrobenzyl alcohol (Compound CID 555722).[1][2][5] National Library of Medicine.[1][2] [Link][1][2]
Wang, H., et al. (2006).[1][2] Study of inclusion complex of beta-cyclodextrin and nitrobenzene. Spectrochimica Acta Part A. [Link]
Wan, P., & Yates, K. (1986).[1][2] Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Canadian Journal of Chemistry.[1][2] [Link][1][2]
Preventing premature cleavage of 2-Chloro-5-nitrobenzyl protecting groups
The following Technical Support Guide is designed for researchers and drug development professionals working with Nitrobenzyl-based Protecting Groups , specifically addressing the stability challenges associated with 2-C...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and drug development professionals working with Nitrobenzyl-based Protecting Groups , specifically addressing the stability challenges associated with 2-Chloro-5-nitrobenzyl (CNB) and its isomers.
Topic: Preventing Premature Cleavage of 2-Chloro-5-nitrobenzyl (CNB) Groups
Ticket Type: Troubleshooting & Optimization Guide
Status: Active
Diagnostic: Identify Your "Cleavage" Mode
Before proceeding, we must distinguish between the two primary mechanisms of failure. The "2-Chloro-5-nitrobenzyl" moiety can behave differently depending on the exact position of the nitro group relative to the benzylic carbon.
Isomer Check:
Case A: The Photocage (Ortho-Nitro). If your nitro group is ortho to the benzylic carbon (e.g., 5-chloro-2 -nitrobenzyl), your primary risk is Light .
Case B: The Reductive Cage (Meta-Nitro). If your nitro group is meta to the benzylic carbon (e.g., 2 -chloro-5 -nitrobenzyl), your primary risk is Chemical Reduction .
Note: This guide covers both scenarios, as "CNB" is frequently used colloquially for both isomers in different sub-fields.
Troubleshooting Logic (Decision Tree)
The following diagram illustrates the critical decision pathways to identify the cause of premature loss.
Figure 1: Diagnostic flowchart for identifying the root cause of protecting group loss based on structural isomerism and environmental factors.
Module A: Photon Management (The "Ortho" Hazard)
Applicability: Primary for o-nitrobenzyl derivatives (Photocages).
The most common cause of "unexplained" yield loss is ambient UV radiation. The 2-chloro substituent can shift the absorption maximum, often creating a "tail" that extends into the visible blue spectrum (~400 nm).
The Mechanism of Failure
Premature photolysis occurs via the Norrish Type II mechanism. Even low-intensity ambient light (fluorescent hood lights) contains emission spikes at 313 nm, 365 nm, and 405 nm, which are sufficient to excite the nitro group.
Figure 2: Simplified Norrish Type II photolysis pathway leading to cleavage.
Protocol: "Dark Chemistry" Standards
To prevent this, you must implement a strict photon-exclusion protocol.
Control Level
Method
Cut-off Wavelength
Recommendation
Basic
Amber Glassware
~400 nm
Minimum requirement for storage.
Intermediate
Aluminum Foil Wrap
N/A (Opaque)
Required for reaction vessels during synthesis.
Advanced
Roscolux Filters (Yellow/Red)
>500 nm
Critical for hood lights. Use "Safe Lights" (Red LEDs) during purification.
FAQ: Can I use standard fume hood lights?No. Standard fluorescent bulbs emit significant UV energy at 365 nm. If your compound is in solution (where quantum yield is highest), 30 minutes of exposure can result in 5-15% cleavage.
Action: Install UV-blocking sleeves (e.g., Lithographers tape or specific yellow sleeves) over hood lights.
Module B: Chemical Incompatibility (The "Universal" Hazard)
Applicability: Critical for both Ortho and Meta isomers.
The nitro group (-NO₂) is the "Achilles' heel" of this protecting group. It is highly susceptible to reduction. If the nitro group is reduced to an amine (-NH₂), the protecting group is either:
Cleaved immediately (if designed as a reductively labile group).
Permanently locked (if designed as a photocage, the amine is not photolabile).
The "Redox Trap"
Avoid the following reagents, which are known to reduce nitrobenzyl groups:
Reagent Class
Specific Examples (DO NOT USE)
Consequence
Dissolving Metals
Zn/AcOH, Zn/HCl, Fe/NH₄Cl
Rapid reduction to aniline; likely cleavage.
Hydrogenation
H₂ + Pd/C, PtO₂
Reduction to aniline.
Sulfur Reductants
Sodium Dithionite (Na₂S₂O₄)
Rapid reduction (often used for intentional cleavage).
Hydrides
LiAlH₄ (excess/hot)
Risk of azo/azoxy coupling or reduction.
Safe Alternatives:
Acids: TFA, HCl (CNB is generally acid-stable).[1]
Bases: K₂CO₃, dilute NaOH (Stable, but avoid strong heating in strong base which can cause elimination).
Oxidants: DDQ, Jones Reagent (Generally stable, provided the benzylic position isn't over-oxidized).
Module C: The "False" Cleavage (Byproduct Interference)
Sometimes the protecting group is stable, but the byproduct of a partial reaction attacks your substrate, making it appear as if the group was lost or the molecule degraded.
The Culprit: Nitrosobenzaldehyde (the cleavage byproduct).
The Symptom: Loss of amine-containing substrates or appearance of "sludge" in NMR.
The Mechanism: The nitroso group is electrophilic and can react with free amines to form azo linkages or Schiff bases, consuming your "protected" or "deprotected" product.
Prevention Protocol:
Scavengers: When performing intentional deprotection, always add a scavenger like semicarbazide hydrochloride or hydroxylamine . This traps the nitroso byproduct immediately.
Solvent Wash: If you suspect trace nitroso contamination is degrading your stored compound, wash the organic phase with aqueous sodium bisulfite (mild reducing agent) to quench reactive species, provided your product is stable to it.
Why Ag₂O? It avoids strong bases (like NaH) that might cause side reactions with the nitro group or elimination. It acts as a mild acid scavenger.
Condition: Perform in total darkness (foil-wrapped flask) at room temperature.
Workup: Filter through Celite (remove Ag salts) and evaporate. Do not heat above 40°C during evaporation.
Storage
State: Solid state is significantly more stable than solution.
Temperature: -20°C is recommended.
Container: Amber vial, wrapped in foil, placed inside an opaque box.
References
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley-Interscience. (The definitive guide on stability profiles).
Photoremovable Protecting Groups: Reaction Mechanisms and Applications . Klán, P., et al. (2013). Chemical Reviews. (Comprehensive review on the Norrish Type II mechanism and nitrobenzyl photochemistry).
Wavelength-Selective Cleavage of Photoprotecting Groups . Hansen, M. J., et al. (2015). Chem. Soc. Rev. (Discusses the absorption tails and filter requirements).
Nitrobenzyl Ether Cleavage via Reduction . Tepe, J. J., et al. (2006).[2][3] Journal of Organic Chemistry. (Details the chemical instability of nitrobenzyls to reducing conditions).
Technical Support Center: Purification of Photolabile Compounds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting degradation of light-sensitive (photolabile) analytes during isolation. Mission Statement You are encounterin...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Troubleshooting degradation of light-sensitive (photolabile) analytes during isolation.
Mission Statement
You are encountering degradation not because your chemistry is failing, but likely because your physical environment is acting as a reagent. Photolabile compounds—ranging from conjugated polyenes (e.g., Retinoids) to nitro-aromatics and complex heterocycles—require a "Chain of Darkness" approach. This guide synthesizes optical physics with chromatographic isolation to stop your compound from dying on the column.
Module 1: Pre-Purification & Environmental Control
FAQ: "I’m using amber glassware, but my compound still degrades. Why?"
Diagnosis:Spectral Leakage.
Amber glass is not a black hole; it is a long-pass filter. Standard amber borosilicate glass typically blocks UV light up to ~450 nm. If your compound has an absorption tail that extends into the visible blue/green region (450–550 nm), or if you are using high-intensity fluorescent lab lighting (which emits spikes of UV), amber glass is insufficient.
The Fix: The "Red-Shift" Protocol
You must shift the ambient light spectrum beyond the absorption maximum (
) of your compound.
Table 1: Safe-Lighting Protocols by Sensitivity Level
Sensitivity Level
Compound Characteristics
Required Shielding
Safe Light Source
Tier 1 (Standard)
nm (e.g., standard aromatics)
Amber Glass
Standard Lab Fluorescent
Tier 2 (High)
nm (e.g., Tetracyclines)
Amber Glass + Foil Wrap
Yellow UV-Cut Filters (<500 nm cutoff)
Tier 3 (Extreme)
nm or Radical Initiators
Total Darkness / Black opaque vessels
Red LED (>620 nm) only
Pro-Tip: Do not trust "dimmed" lights. Dimmed fluorescent bulbs can actually increase flickering and UV emission relative to visible output. Use dedicated Red/Yellow LEDs.
Module 2: Chromatographic Separation (HPLC/Flash)
FAQ: "My peak shape is distorted, or I see 'ghost peaks' that grow the slower I run the flow. Is it the column?"
Diagnosis:On-Column Photolysis (The Detector Trap).
This is the most common failure point. You are likely using a Diode Array Detector (DAD/PDA) .
The Mechanism: In most DAD optical benches (Reverse Optics), the entire spectrum of white light (Deuterium + Tungsten lamps) passes through your flow cell before hitting the diffraction grating. Your sample is being blasted with high-intensity UV/Vis light while it sits in the flow cell.
The Symptom: If the flow is slow, the residence time in the flow cell increases, causing more degradation. The "ghost peak" is the degradation product formed inside the detector.
The Fix: Switch Optical Configurations
Use a Variable Wavelength Detector (VWD) or bypass optical detection entirely.
Workflow Diagram: Detector Selection Logic
The following diagram illustrates the decision matrix for selecting a safe detection method.
Figure 1: Decision tree for minimizing photodegradation during detection. Note that VWD is safer than DAD because the sample is exposed only to the selected wavelength, not the full spectrum.
Protocol: The "Pilot Signal" Method (If you MUST use DAD)
If you only have a DAD, you must minimize energy exposure:
Turn off the Tungsten Lamp: This removes the visible/IR heat source, leaving only the Deuterium (UV) source.
Use the "Pilot" Approach:
Inject a tiny analytical pulse to determine retention time (
).
For the preparative run, turn off the detector lamp completely.
Collect fractions based on time (calculated from your pilot run), not signal threshold.
Module 3: Post-Run Processing & Workup
FAQ: "I had a pure peak on the HPLC, but after Rotovap, it's 80% pure. Did it oxidize?"
Diagnosis:Bath-Induced Photolysis.
A rotary evaporator water bath is often clear glass, and the heating coils emit infrared radiation. Furthermore, removing the solvent concentrates the compound, increasing the rate of bimolecular degradation reactions (dimerization).
The Fix: The "Cold & Dark" Evaporation Protocol
Solvent Choice: Avoid ethers (THF, Diethyl Ether) unless absolutely necessary. They form peroxides upon exposure to light/air, which act as radical initiators to degrade your compound. If used, ensure they are BHT-stabilized or freshly distilled.
The Foil Wrap: Completely wrap the evaporation flask and the collection bulb in aluminum foil.
Bath Temperature: Keep the bath < 30°C. Use a higher vacuum (lower pressure) rather than higher heat.
Inert Backfill: When breaking the vacuum, do not let in ambient air. Backfill with Nitrogen or Argon to prevent oxygen-mediated photolysis.
Comparative Data: Solvent Risk Factors
Solvent Class
Photolysis Risk
Mechanism of Acceleration
Chlorinated (DCM, Chloroform)
High
HCl formation upon light exposure catalyzes acid-sensitive degradation.
Ethers (THF, Et2O)
Very High
Peroxide formation (radical initiators).
Alcohols (MeOH, EtOH)
Low
Generally safe, but can participate in nucleophilic attack if compound is excited.
Acetonitrile
Lowest
Transparent to UV, chemically inert. Preferred.
Module 4: Analytical Verification
FAQ: "How do I verify purity without degrading the sample in the QC instrument?"
Diagnosis:The Heisenberg Uncertainty of QC.
Measuring the sample changes the sample.
The Fix: Fast-Scan QC
Flow Cell Bypass: If using LC-MS, divert the flow away from the UV detector and rely solely on the Mass Spec signal.
Zero-Wait Injection: Do not load the sample into the autosampler until the moment of injection. Autosamplers are often not perfectly light-tight.
Fresh Diluents: Dissolve the sample immediately before injection. Do not let it sit in solution (where molecules have high rotational freedom and are more susceptible to excitation) for hours.
References
Kopp Glass Technologies. (n.d.). Transmission Curves for Amber Glass. Retrieved from [Link] (Verifies spectral cutoff ~450nm).
Shimadzu Corporation. (2025). Purification of Organic Light-Emitting Diode Materials. Application Note 01-00136-EN. Retrieved from [Link] (Protocol for purifying highly conjugated, light-sensitive OLED materials).
National Institutes of Health (NIH). (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores. PubMed.[1] Retrieved from [Link] (Discusses alternative detection methods like ELSD/MS for sensitive compounds).
Phenomenex. (2025).[2][3] Types of HPLC Detectors and Their Applications. Retrieved from [Link] (Technical breakdown of DAD vs. VWD optical paths).
Torontech. (2025). Rotary Evaporation Techniques for Reliable Results. Retrieved from [Link] (Principles of low-temperature solvent removal).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Photochemistry & Caging Group OptimizationSubject: Optimizing Light Exposure Time for Complete Deprotection
Ticket ID: PHOTO-OPT-001
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction: The Photon Budget
Welcome to the Photochemistry Technical Assistance Center. You are likely here because your deprotection reaction is stalling, your biological sample is degrading, or you are attempting to scale up a reaction that worked perfectly in a cuvette.
Optimizing light exposure time is not simply about "shining light longer." It is an exercise in managing a Photon Budget . Every photon supplied must be accounted for: some are productively absorbed by the photocage (uncaging), some are wasted by solvent/buffer absorption (inner filter effect), and some cause destructive heating or photobleaching.
This guide moves beyond generic advice to provide a rigorous, self-validating workflow for determining the Minimum Effective Exposure Time (
) —the time required to release 90% of your payload while minimizing off-target damage.
Module 1: The Diagnostic Framework
Before starting the timer, you must understand the variables governing your reaction kinetics. The rate of photolysis (
) is not linear; it is governed by the interplay of the light source and the molecule's intrinsic properties.
The Core Equation
Variable
Definition
Practical Implication
Incident Light Intensity
Power Density (mW/cm²). Higher is usually faster, but increases heating/phototoxicity risk.
Molar Extinction Coefficient
Absorption Capacity. How well your molecule "catches" photons at the specific wavelength used.
Quantum Yield
Efficiency. The probability that an absorbed photon actually breaks the bond.[1] (e.g., means 10 photons needed for 1 event).
Absorbance (Optical Density)
Penetration. If , light cannot penetrate the sample (Inner Filter Effect).
Visualizing the Optimization Logic
Figure 1: The iterative workflow for defining exposure time. Note that "Stalling" and "Degradation" require opposite interventions.
Module 2: Experimental Protocol
Objective: Determine the
(Time to 90% uncaging) using a Discontinuous Irradiation Assay.
Tip: If volume is limited, use a single cuvette and remove small aliquots (5 µL) at defined time points, but ensure the total volume change is <10%.
Quantification:
Analyze all aliquots via HPLC/LC-MS.
Track two peaks: Disappearance of Caged Material and Appearance of Free Payload.
Data Plotting:
Plot % Conversion vs. Time.
Fit to a mono-exponential decay function:
.
Calculate
where .
Module 3: Troubleshooting & FAQs
Q1: My reaction proceeds quickly at first but then plateaus at ~70% yield, even with more light. Why?
Diagnosis:The Inner Filter Effect (IFE) or Byproduct Interference.
As the reaction progresses, either the starting material or the cleaved protecting group (the "cage" byproduct) might be absorbing all the light, preventing it from reaching the remaining molecules deep in the solution.
Specific Case:o-Nitrobenzyl (ONB) cages release a nitrosobenzaldehyde byproduct. This byproduct absorbs strongly in the UV (300–350 nm) and can form azo-dimers that act as a "sunscreen," blocking further reaction [1].
Solution:
Dilute: Lower concentration to reduce Optical Density (OD).
Stir: Vigorous stirring ensures molecules cycle from the dark center to the illuminated face.
Wavelength Shift: If possible, shift irradiation to a wavelength where the byproduct absorbs less than the starting material.
Q2: My biological sample (cells/tissue) is dying during the uncaging step.
Diagnosis:Phototoxicity or Thermal Damage.
UV Toxicity: Short wavelengths (<365 nm) generate Reactive Oxygen Species (ROS) and damage DNA.
Thermal: High-intensity LEDs can boil microliter droplets.
Solution:
Pulsed Illumination: Use 100ms pulses with 900ms rest. This allows heat dissipation.
Red-Shift: Switch to Coumarin (400–450 nm) or BODIPY (500+ nm) cages [2].
Two-Photon Excitation (2PE): Use femtosecond pulsed IR lasers (700–1000 nm) for deep tissue penetration with minimal scattering and toxicity [3].
Q3: How do I scale up from 100 µL to 10 mL?
Diagnosis:Geometric Mismatch.
Light penetration depth is finite. In a 100 µL well, the path length is ~1 mm. In a 10 mL vial, it might be 2 cm. According to Beer-Lambert law, light intensity drops exponentially.
Solution: Do not simply increase time. You must increase the Surface-Area-to-Volume Ratio . Use a flow reactor (pumping sample through a thin tube wrapped around the light source) rather than a beaker.
Module 4: Comparative Data (Caging Groups)
Select your caging group based on your available light source and tolerance for exposure time.
Caging Group Class
Typical
Quantum Yield ()
Uncaging Speed
Byproduct Issues
o-Nitrobenzyl (ONB)
300–365 nm
0.01 – 0.13
Slow
High (Nitroso-aldehydes absorb UV) [1]
Coumarin (Bhc/Mcm)
350–450 nm
0.05 – 0.20
Medium
Low (Fluorescent byproducts) [2]
BODIPY
500–600 nm
> 0.50
Very Fast
Low (Biocompatible) [2]
p-Hydroxyphenacyl
280–350 nm
> 0.90
Extremely Fast
Low (Rearranges to transparent acid)
Visualizing the Inner Filter Effect (IFE)
Figure 2: The Inner Filter Effect. At high concentrations (Right), light is absorbed entirely at the surface, leaving the bulk solution unreacted regardless of exposure time.
References
Revisiting the Photodegradation of the o-Nitrobenzyl Group.
Source: ChemRxiv (2025).
Context: Details the formation of azo-dimers and nitrosobenzaldehyde byproducts that interfere with uncaging.
URL:[Link]
Photochemical Quantum Yields and Efficiencies of the Photocages.
Source: ResearchGate / J. Org. Chem.
Context: Comparative data on Coumarin vs. BODIPY quantum yields and green-light activation.[2]
URL:[Link]
Using photocaging for fast time-resolved structural biology studies.
Source: PubMed Central (PMC).
Context: Protocols for time-resolved studies and optimizing exposure for structural biology.[1][3]
URL:[Link]
How to avoid the formation of nitrosobenzaldehyde byproduct during photolysis
Topic: Mitigation of o-Nitrosobenzaldehyde Formation During Photolysis Ticket ID: PHOT-ONB-001 Status: Resolved / Guide Available Introduction: The "Silent Saboteur" in Photolysis Welcome to the Photochemistry Technical...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mitigation of o-Nitrosobenzaldehyde Formation During Photolysis
Ticket ID: PHOT-ONB-001
Status: Resolved / Guide Available
Introduction: The "Silent Saboteur" in Photolysis
Welcome to the Photochemistry Technical Support Center. You are likely here because your photolysis (uncaging) experiments are suffering from low yields, protein precipitation, or unexpected toxicity.
The culprit is almost certainly
-nitrosobenzaldehyde .
When using standard
-nitrobenzyl (ONB) photocages, the cleavage event releases your desired cargo but inevitably generates an equivalent amount of this nitrosocarbonyl byproduct. This molecule is not inert; it is a reactive electrophile that absorbs UV light (acting as an internal filter) and reacts with nucleophiles (like protein amines), leading to "Schiff base" crosslinking.
This guide provides the mechanistic understanding and actionable protocols to eliminate this byproduct.
Module 1: The Mechanism (Root Cause Analysis)
To solve the problem, we must first visualize the decay pathway. The formation of
-nitrosobenzaldehyde is intrinsic to the Norrish Type II-like mechanism of ONB photolysis.
The Photolysis Pathway
Upon UV irradiation (~300–365 nm), the nitro group abstracts a benzylic proton, forming a short-lived aci-nitro intermediate. This intermediate cyclizes and cleaves, releasing your substrate and the toxic byproduct.
Figure 1: The inevitable generation of nitrosobenzaldehyde during ONB photocleavage.
Why It Fails Experiments
The Inner Filter Effect: The byproduct absorbs light strongly in the 300–400 nm range. As it accumulates, it absorbs the UV photons intended for the remaining photocages, causing the reaction kinetics to plateau (incomplete uncaging).
Biological Toxicity: The aldehyde group reacts with primary amines (Lysine residues on proteins, DNA bases) to form stable imines (Schiff bases), often inactivating enzymes or crosslinking samples.
Module 2: Chemical Scavenging Protocols (The Fix)
If you must use ONB cages, you must use a scavenger. The scavenger acts as a "chemical sink," reacting with the aldehyde faster than your biological sample can.
Protocol A: Semicarbazide (The Gold Standard)
Semicarbazide reacts rapidly with
-nitrosobenzaldehyde to form a semicarbazone, which is biologically inert and does not absorb UV light as competitively.
Reagents:
Semicarbazide Hydrochloride (CAS: 563-41-7)
Step-by-Step:
Preparation: Prepare a 100 mM stock solution of Semicarbazide HCl in your experimental buffer. Adjust pH to 7.4 (Semicarbazide is acidic; failure to neutralize will kill cells/proteins).
Stoichiometry: Add Semicarbazide to your sample at a 10:1 to 50:1 molar excess relative to the photocage concentration.
Example: If uncaging 1 mM caged-ATP, present 10 mM Semicarbazide.
Incubation: Proceed with UV irradiation immediately. The scavenging reaction is nearly diffusion-controlled.
Protocol B: Thiol Reduction (DTT/GSH)
For systems where semicarbazide is incompatible, excess thiols (Dithiothreitol or Glutathione) can reduce the nitroso group to a hydroxylamine, preventing aldehyde reactivity.
Note: High concentrations (>5 mM) are required, which may break disulfide bonds in sensitive proteins.
Visualizing the Scavenging Logic
Figure 2: Kinetic competition: The scavenger must outcompete the biological target.
Module 3: Structural Prevention (The Upgrade)
The most effective way to avoid nitrosobenzaldehyde is to change the chemistry of the cage itself.
Alpha-Substitution (The "Ketone" Strategy)
By placing a methyl group at the benzylic position (e.g., DMNPE or NPE cages), the photolysis product becomes a nitroso-ketone (e.g., o-nitrosoacetophenone) rather than an aldehyde.
Benefit: Ketones are significantly less reactive toward amines (Schiff base formation) than aldehydes.
Drawback: They still absorb UV light (Inner Filter Effect remains).
Alternative Chromophores (The "Clean" Strategy)
Switch to photocages that do not contain nitro groups.
Recommendation: If your hardware supports 405 nm laser lines, switch to Coumarin cages. They are faster, cleaner, and the byproduct is often fluorescent (allowing you to track uncaging).
Module 4: Troubleshooting & FAQ
Q: My protein precipitated immediately after photolysis. Why?A: This is likely due to the polymerization of o-nitrosobenzaldehyde or its reaction with surface lysines, altering protein solubility.
Fix: Add 10 mM Semicarbazide or switch to a pHP cage.
Q: I am seeing "incomplete uncaging" even after long UV exposure.A: You are experiencing the Inner Filter Effect . The byproduct is absorbing the UV light, shielding the remaining caged molecules.
Fix: Use a flow cell (to wash away byproduct) or use a scavenger (which shifts the absorbance spectrum of the byproduct).
Q: Is Semicarbazide toxic to live cells?A: At high concentrations, yes.
Limit: For live-cell imaging, keep Semicarbazide < 5 mM. If this is insufficient to scavenge, you must switch to an alpha-substituted cage (DMNPE) or a Coumarin.
Q: Can I use Dithiothreitol (DTT) instead?A: Yes, DTT reduces the nitroso group, but it reacts slower than semicarbazide. It is only recommended if your protein is robust and contains no critical disulfide bridges.
References
Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. Link(The foundational paper establishing the use of semicarbazide/glutathione as scavengers).
Klán, P., Šolomek, T., Bochet, C. G., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link(The authoritative review on photocage mechanisms and byproducts).
Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules. Chemical Society Reviews, 40(8), 4422–4437. Link(Discusses the comparative toxicity of nitro-aromatic photoproducts).
Specht, A., Bolze, F., et al. (2006). p-Hydroxyphenacyl bromide as a photoremovable protecting group for oligopeptides. Tetrahedron, 62(48), 11055-11062. Link(Evidence for pHP as a clean alternative).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Agent: Senior Application Scientist
Ticket ID: #UNCAGE-OPT-2024
Subject: Strategies to minimize phototoxicity while maintaining uncaging efficiency
Introduction: The Uncaging Paradox
Welcome to the Advanced Imaging Support Center. You are likely here because you are facing the "Uncaging Paradox": to release enough bioactive compound, you need high-energy irradiation (UV or near-UV), but that same energy compromises the very cell physiology you are trying to study.
This guide moves beyond basic advice. We focus on the causality of damage —distinguishing between photon-induced damage (phototoxicity) and chemical toxicity from uncaging byproducts—and provide actionable, hardware-level solutions.
Module 1: The Light Dose Dilemma (Troubleshooting)
User Query: "My cells bleb or depolarize immediately after the uncaging pulse. Is my laser power too high?"
Technical Diagnosis:
Yes, but the mode of delivery matters more than the absolute power. Phototoxicity scales non-linearly. In single-photon (1P) UV uncaging, out-of-focus excitation creates a "cone of death" above and below your target. In two-photon (2P) uncaging, the risk shifts to thermal damage and local plasma formation at the focal point.
Protocol: The "Minimum Effective Dose" Titration
Do not use arbitrary laser settings. You must empirically determine the threshold where biological response occurs without morphological change.
Figure 1: Workflow for determining the Minimum Effective Uncaging Power. This loop prevents "frying" valuable samples by incrementally finding the physiological threshold.
1-Photon vs. 2-Photon Strategy
1-Photon (UV 350-405nm): High scattering, high toxicity.
Strategy: Use Point-Scanning rather than Widefield. If Widefield is necessary, use a Field Diaphragm to limit the illuminated area to the single cell of interest.
2-Photon (IR 720-800nm): Confinement reduces global toxicity, but high peak power (fs pulses) can cause local heating.
Strategy: If you see "explosions" (cavitation bubbles), your pulse repetition rate may be too high, or your spot size is diffraction-limited. Slightly under-filling the back aperture of the objective (reducing NA slightly) can expand the Z-axis PSF, reducing peak power density while maintaining total energy flux [1].
Module 2: Chemical Strategy & Media Formulation (FAQs)
User Query: "I lowered the light, but cells still die. Is the caged compound itself toxic?"
Technical Diagnosis:
Likely, yes. The classic Nitrobenzyl caging groups release nitroso-aldehydes or nitroso-ketones upon photolysis. These byproducts are highly reactive electrophiles that can bind to thiol groups on proteins, causing oxidative stress independent of the laser light [2].
Solution A: Scavenger-Enriched Media
Standard DMEM/RPMI is insufficient for uncaging experiments. You must engineer the redox environment.
Component
Concentration
Function
Mechanism
Trolox
100 - 250 µM
ROS Scavenger
Water-soluble Vitamin E analog; prevents lipid peroxidation in membranes.
Ascorbic Acid
100 - 500 µM
Radical Scavenger
Reduces oxidized fluorophores and neutralizes reactive byproducts.
Glutathione (GSH)
1 - 5 mM
Byproduct Sponge
The free thiol group binds toxic nitroso-byproducts, preventing them from attacking cellular proteins.
Sodium Pyruvate
1 mM
H2O2 Scavenger
Reacts non-enzymatically with hydrogen peroxide to protect mitochondria.
Note: Avoid Phenol Red in all media. It absorbs UV/Blue light and generates free radicals.
Solution B: Advanced Cage Selection
If nitrobenzyl toxicity is limiting your experiment, switch chemistries.
Methoxy-7-nitroindolinyl (MNI): Faster release, chemically stable, but still releases nitroso byproducts.
Coumarin-based (e.g., DEAC): Uncages with Blue/Cyan light (400-450nm). Advantage:[1][2] Higher quantum yield means less light is needed. Disadvantage: Byproducts can be fluorescent, interfering with imaging [3].
BODIPY-based: Uncages with Green light (>500nm). Excellent for spectrally separating "imaging" (blue/UV) from "uncaging" (green/orange), reducing cross-talk toxicity.
Module 3: Hardware Synchronization (Advanced)
User Query: "My baseline fluorescence drifts upward even before I uncage. Why?"
Technical Diagnosis:
This is "Illumination Overhead."[3] If your imaging light source is on while the camera is not exposing (during readout or inter-frame intervals), you are bleaching the sample and generating ROS for no data return [4].
The "Dark Interval" Protocol
You must synchronize your light sources (Uncaging Laser and Imaging LED/Laser) to the camera's "Fire" or "Exposure Active" TTL signal.
Figure 2: Logic flow for hardware synchronization. The Imaging Light should ONLY be active when the Camera is exposing. The Uncaging pulse must occur in the "Dark Interval" between frames to avoid blinding the detector and to separate the phototoxic events.
Implementation Steps:
AOTF/Shuttering: Use an Acousto-Optic Tunable Filter (AOTF) or fast LED triggering. Mechanical shutters are often too slow (<10ms) for precise uncaging.
Triggering: Slave the Uncaging Laser to a specific frame count (e.g., "Fire 5ms pulse after Frame 10"). Do not rely on software timestamps (Windows/Linux latency is unpredictable); use a hardware microcontroller (e.g., Arduino, NI-DAQ) for µs precision.
Module 4: Experimental Controls (Validation)
User Query: "How do I prove the response is real and not an artifact of the laser blast?"
Technical Diagnosis:
Reviewers will reject data without these two specific controls. Phototoxicity often manifests as a slow, irreversible calcium rise or membrane depolarization, which mimics biological signaling.
Control 1: The "Light-Only" Control
Setup: Prepare cells without the caged compound (or with the "dummy" cage that lacks the bioactive moiety).
Action: Apply the exact uncaging laser protocol used in your experiment.
Result: If you see a response (Ca2+ rise, blebbing), your laser power is phototoxic. Reduce power.
Control 2: The "Compound-Only" Control
Setup: Incubate cells with the caged compound but do not uncage.
Action: Image for the full duration of the experiment (e.g., 20 mins).
Result: If cells die or signaling drifts, the caged compound itself is toxic or unstable (hydrolyzing spontaneously). Wash cells longer or lower concentration.
References
Ellis-Davies, G. C. R. (2020). Two-Photon Uncaging of Glutamate.[4] Frontiers in Synaptic Neuroscience. Available at: [Link]
Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Available at: [Link]
Guglielmi, G., et al. (2016). Optogenetic control of RhoA reveals zymogen-like properties of the enzyme. Nature Cell Biology. (Discusses coumarin toxicity controls). Available at: [Link]
Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays. Available at: [Link]
Magidson, V., & Khodjakov, A. (2013). Circumventing photodamage in live-cell microscopy. Methods in Cell Biology. Available at: [Link]
Technical Guide: Characterization and Applications of 2-Chloro-5-nitrobenzyl Alcohol
Topic: Characterization of 2-Chloro-5-nitrobenzyl alcohol and its derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary 2-Chloro-5-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Characterization of 2-Chloro-5-nitrobenzyl alcohol and its derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
2-Chloro-5-nitrobenzyl alcohol (CNBA) is a specialized aromatic building block that serves as a critical intermediate in the synthesis of photocleavable protecting groups, nitrogen-containing heterocycles, and next-generation antibacterial agents. While structurally related to the ubiquitous 2-nitrobenzyl alcohol (a standard photocage), the addition of the chlorine substituent at the ortho position (relative to the benzyl carbon) and the nitro group at the meta position (relative to the chlorine) imparts unique electronic and steric properties.
This guide objectively compares CNBA against its non-chlorinated analogs and isomeric byproducts, providing validated synthetic protocols and application data for medicinal chemistry and organic synthesis.
Chemical Profile & Comparative Analysis
CNBA is distinct from the standard 2-nitrobenzyl alcohol (NBA) due to the electron-withdrawing chlorine atom. This halogenation influences the acidity of the benzylic protons and the electrophilicity of the aromatic ring, making CNBA a more robust scaffold for subsequent functionalization.
Table 1: Physicochemical Comparison of Nitrobenzyl Derivatives
Feature
2-Chloro-5-nitrobenzyl alcohol (CNBA)
2-Nitrobenzyl alcohol (NBA)
2-Chloro-4-nitrobenzyl alcohol
CAS Number
80866-80-4
612-25-9
80866-82-6
Molecular Weight
187.58 g/mol
153.14 g/mol
187.58 g/mol
Melting Point
76.0 – 79.0 °C
70 – 72 °C
82 – 85 °C
Electronic Effect
Inductive withdrawal (-I) from Cl stabilizes benzylic anions.
The synthesis of CNBA is a two-stage process: electrophilic aromatic nitration followed by selective reduction. A critical quality control point is the removal of the 2-chloro-3-nitrobenzaldehyde isomer formed during the first step.
Diagram 1: Synthesis & Purification Pathway
Caption: Optimized synthetic route emphasizing the critical suspension purification step to remove the 2,3-isomer.
Protocol 1: Synthesis of Precursor (2-Chloro-5-nitrobenzaldehyde)
Rationale: Direct nitration of benzyl alcohol is risky due to oxidation; nitrating the aldehyde is safer and allows for isomer separation before the final reduction.
Nitration: Cool concentrated H₂SO₄ to 0°C. Slowly add 2-chlorobenzaldehyde. Add a mixture of HNO₃/H₂SO₄ dropwise, maintaining temperature <10°C to minimize dinitration.
Quench: Pour reaction mixture onto crushed ice. The crude solid (mixture of 2,5- and 2,3-isomers) will precipitate.
Purification (The "Suspension Method"):
Suspend the crude solid in a 1:1 mixture of Methanol/Water.[3]
Stir at room temperature for 30–60 minutes.
Mechanism:[4] The unwanted 2,3-isomer is more soluble in this solvent system and dissolves. The desired 2,5-isomer remains solid.[3]
Filtration: Filter the suspension.[3][5] The filter cake is high-purity 2-chloro-5-nitrobenzaldehyde.
Protocol 2: Reduction to Alcohol
Dissolution: Dissolve the purified aldehyde (1.0 eq) in Methanol.
Reduction: Add Sodium Borohydride (NaBH₄, 0.5–1.0 eq) portion-wise at 0°C.
Monitoring: Monitor by TLC (disappearance of aldehyde spot).
Workup: Quench with dilute HCl, extract with Ethyl Acetate, and recrystallize from Ethanol/Water if necessary.
Applications & Performance Data
Application A: Photocleavable Protecting Groups
Like other o-nitrobenzyl derivatives, CNBA functions as a photolabile protecting group. Upon UV irradiation, it undergoes an intramolecular redox reaction (nitro-aci tautomerism) to cleave the benzylic bond.
Substrates: Used to protect phosphates (e.g., in triphosphazenes) and carboxylic acids.
Performance vs. 2-Nitrobenzyl:
Advantages: The chlorine atom provides a handle for further functionalization (e.g., Pd-catalyzed cross-coupling) after the protecting group is attached, allowing for "late-stage diversification" of the protected molecule.
Kinetics: The electron-withdrawing Cl slightly stabilizes the ground state but can alter the absorption maximum, potentially allowing for selective deprotection wavelengths compared to non-chlorinated cages.
Application B: Bioactive Scaffold Construction
CNBA and its aldehyde precursor are extensively used to synthesize nitrogen heterocycles found in kinase inhibitors and antibacterials.
Case Study: Synthesis of Benzimidazoles
CNBA derivatives react with diamines to form benzimidazoles. The 2-chloro position is susceptible to nucleophilic aromatic substitution (
) under forcing conditions or transition-metal catalysis, allowing the introduction of amines or ethers.
Diagram 2: Decision Logic for Reagent Selection
Caption: Decision matrix for selecting between standard Nitrobenzyl Alcohol and the chlorinated CNBA derivative.
Experimental Characterization Data
When characterizing CNBA, the following spectral signatures are definitive.
Method
Characteristic Signal
Interpretation
1H NMR (DMSO-d6)
δ 4.6–4.8 ppm (s, 2H)
Benzylic methylene (-CH₂OH).
1H NMR (DMSO-d6)
δ 5.6 ppm (br s, 1H)
Hydroxyl proton (-OH).
1H NMR (DMSO-d6)
δ 8.2–8.4 ppm (m, aromatic)
Deshielded protons ortho to Nitro group.
IR Spectroscopy
1520 cm⁻¹, 1340 cm⁻¹
N-O asymmetric and symmetric stretch (Nitro group).
IR Spectroscopy
3300–3400 cm⁻¹
O-H stretch (Alcohol).
Melting Point
76–79 °C
Sharp range indicates high purity (absence of 2,3-isomer).[6]
References
BenchChem. (2025).[1][3][7] Synthesis of 2-Chloro-5-nitrobenzaldehyde via Nitration of 2-Chlorobenzaldehyde. Retrieved from
Sigma-Aldrich. (n.d.). 2-Chloro-5-nitrobenzaldehyde Product Sheet. Retrieved from [8]
MDPI. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from
TCI Chemicals. (n.d.).[9] 2-Chloro-5-nitrobenzyl Alcohol Product Specifications. Retrieved from
Gaplovsky, M., et al. (2005).[4] Photochemical reaction mechanisms of 2-nitrobenzyl compounds. Photochemical & Photobiological Sciences. Retrieved from
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-5-nitrobenzyl alcohol
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (N...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the elucidation of molecular structures. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-5-nitrobenzyl alcohol, a substituted aromatic compound of interest in various synthetic pathways.
This guide moves beyond a simple presentation of spectral data. It is designed to provide a practical, field-proven framework for spectral interpretation, grounded in the fundamental principles of NMR. We will explore the causal relationships between molecular structure and spectral output, offering a comparative analysis with closely related analogues to build a robust and self-validating understanding of the target molecule's NMR fingerprint.
The Structural Context: Predicting the NMR Landscape
Before delving into the experimental data, a foundational understanding of the molecule's structure allows us to predict the key features of its ¹H and ¹³C NMR spectra. 2-Chloro-5-nitrobenzyl alcohol comprises a benzene ring substituted with three different groups: a chloromethyl group (-CH₂OH), a chloro group (-Cl), and a nitro group (-NO₂).
Key Structural Features and Their Anticipated NMR Effects:
Aromatic Protons: The benzene ring has three protons, each in a unique chemical environment due to the substitution pattern. We expect to see three distinct signals in the aromatic region of the ¹H NMR spectrum.
Electron-Withdrawing Groups: Both the chloro and nitro groups are strongly electron-withdrawing. This will deshield the aromatic protons, shifting their signals downfield to a higher ppm value. The nitro group, being a particularly powerful withdrawing group, will exert the most significant deshielding effect, especially on the protons ortho and para to it.
Benzylic Protons: The two protons of the chloromethyl group (-CH₂OH) are chemically equivalent and are expected to appear as a singlet in the ¹H NMR spectrum. Their proximity to the aromatic ring and the electronegative oxygen atom will shift this signal downfield.
Hydroxyl Proton: The hydroxyl (-OH) proton is exchangeable and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It often appears as a broad singlet.
Aromatic Carbons: The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, as they are all in unique electronic environments. The carbons directly attached to the electron-withdrawing chloro and nitro groups, as well as the carbon bearing the chloromethyl group, are expected to be significantly shifted.
Benzylic Carbon: The carbon of the chloromethyl group will appear in the aliphatic region of the ¹³C NMR spectrum, shifted downfield due to the attached oxygen.
Comparative Spectral Analysis: Building a Confident Assignment
¹H NMR Spectral Comparisons
Let us consider the experimental ¹H NMR data for three key comparative compounds: 2-chlorobenzyl alcohol, 4-nitrobenzyl alcohol, and the isomeric 5-chloro-2-nitrobenzyl alcohol.
Compound
Aromatic Protons (ppm)
Benzylic Protons (-CH₂) (ppm)
Hydroxyl Proton (-OH) (ppm)
2-Chlorobenzyl alcohol
7.22-7.45 (m, 4H)
4.74 (s, 2H)
2.51 (t, 1H)
4-Nitrobenzyl alcohol
8.22 (d, 2H), 7.60 (d, 2H)
4.65 (d, 2H)
5.56 (t, 1H)
5-Chloro-2-nitrobenzyl alcohol
8.07 (d, 1H), 7.81 (d, 1H), 7.43 (dd, 1H)
5.01 (s, 2H)
2.58 (br s, 1H)
Predicted 2-Chloro-5-nitrobenzyl alcohol
~8.3 (d), ~8.1 (dd), ~7.6 (d)
~4.8-5.0 (s)
Variable (broad singlet)
Analysis of ¹H NMR Trends:
Effect of the Nitro Group: The aromatic protons of 4-nitrobenzyl alcohol are significantly shifted downfield compared to 2-chlorobenzyl alcohol, demonstrating the strong deshielding effect of the nitro group.[1]
Combined Effects in the Isomer: In 5-chloro-2-nitrobenzyl alcohol, the aromatic protons are all found at high chemical shifts, reflecting the combined electron-withdrawing influence of both the chloro and nitro groups.
Predicting the Spectrum of 2-Chloro-5-nitrobenzyl alcohol: Based on these trends, we can predict the following for our target molecule:
The proton ortho to the nitro group (H-6) will be the most downfield, likely appearing as a doublet.
The proton between the chloro and nitro groups (H-4) will also be significantly downfield, appearing as a doublet of doublets.
The proton ortho to the chloro group (H-3) will be the most upfield of the aromatic signals, appearing as a doublet.
The benzylic protons will be a singlet in a region similar to the comparative compounds.
¹³C NMR Spectral Comparisons
A similar comparative approach can be used for the ¹³C NMR spectrum.
Substituent Effects: The carbon attached to the electronegative chlorine atom in 2-chlorobenzyl alcohol is shifted downfield.[2] Similarly, the carbon attached to the nitro group will be significantly deshielded. The presence of these electron-withdrawing groups also influences the chemical shifts of the other aromatic carbons.
Predicting the Spectrum of 2-Chloro-5-nitrobenzyl alcohol:
The carbons directly bonded to the chloro and nitro groups will have the highest chemical shifts among the aromatic carbons.
The carbon bearing the chloromethyl group will also be downfield.
The remaining three aromatic carbons will appear at lower chemical shifts.
The benzylic carbon will be in the typical range for a carbon attached to an oxygen atom.
Experimental Protocol for NMR Analysis
For the acquisition of high-quality ¹H and ¹³C NMR spectra of 2-Chloro-5-nitrobenzyl alcohol, the following experimental protocol is recommended.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of 2-Chloro-5-nitrobenzyl alcohol.
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters:
Pulse angle: 30-45 degrees
Acquisition time: 2-4 seconds
Relaxation delay: 1-2 seconds
Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Typical parameters:
Pulse angle: 30-45 degrees
Acquisition time: 1-2 seconds
Relaxation delay: 2-5 seconds
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
Data Processing:
Apply a Fourier transform to the acquired free induction decays (FIDs).
Phase correct the spectra.
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Integrate the signals in the ¹H NMR spectrum.
Visualizing the Analytical Workflow
To clarify the logical flow of the NMR analysis, the following diagram illustrates the key steps from sample preparation to final spectral interpretation.
Caption: Workflow for NMR Analysis of 2-Chloro-5-nitrobenzyl alcohol.
Conclusion and Best Practices
The comprehensive NMR analysis of 2-Chloro-5-nitrobenzyl alcohol, facilitated by a predictive and comparative approach, allows for a confident structural assignment. The electron-withdrawing nature of the chloro and nitro substituents creates a distinct and predictable pattern of deshielding in both the ¹H and ¹³C NMR spectra. By following the detailed experimental protocol, researchers can acquire high-quality data for robust structural confirmation.
Key Takeaways for the Practicing Scientist:
Predict Before You Analyze: Always start with a thorough analysis of the molecular structure to predict the expected NMR signals. This provides a valuable framework for interpreting the experimental data.
Leverage Comparative Data: When dealing with novel or uncharacterized compounds, the NMR spectra of closely related analogues are invaluable for building confidence in signal assignments.
Methodical Protocol is Key: The quality of the final spectrum is directly dependent on a meticulous experimental approach, from sample preparation to data acquisition and processing.
This guide provides a robust framework for the ¹H and ¹³C NMR analysis of 2-Chloro-5-nitrobenzyl alcohol, emphasizing the synergy of theoretical prediction, comparative analysis, and rigorous experimental technique.
References
The Royal Society of Chemistry. c6cy02413k1.pdf. [Link]
The Royal Society of Chemistry. Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Link]
A Comparative Guide to the Mass Spectrometry Analysis of 2-Chloro-5-nitrobenzyl Alcohol Photolysis Products
For researchers, medicinal chemists, and professionals in drug development, the precise control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, offer an e...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the precise control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, offer an elegant solution, enabling spatiotemporal control of molecular activation through light. The ortho-nitrobenzyl scaffold has long been a workhorse in this field. This guide provides an in-depth technical comparison of the mass spectrometry analysis of photolysis products from 2-Chloro-5-nitrobenzyl alcohol, a halogenated nitrobenzyl PPG, with other commonly employed alternatives. Our focus is to provide not just the "what" but the "why" behind the analytical strategies, grounded in mechanistic understanding and empirical data.
Introduction: The Rationale for Photocaging and Post-Photolysis Analysis
The utility of a PPG is defined by several key parameters: its absorption wavelength, quantum yield of uncaging, the stability of the caged compound, and the biological inertness of the photolysis byproducts. The latter is of critical importance, as the remnant of the caging group can interact with the biological system, potentially confounding experimental results. Consequently, robust analytical methods are required to identify and quantify these photoproducts. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and structural elucidation capabilities.[1]
This guide will focus on 2-Chloro-5-nitrobenzyl alcohol and compare its photolytic behavior and analytical signature against three widely used PPGs from different chemical classes:
2-Nitroveratryl (NV): A classic nitrobenzyl derivative with methoxy substituents to red-shift its absorption.
[7-(Diethylamino)coumarin-4-yl]methyl (DEACM): A coumarin-based PPG with a large extinction coefficient in the visible range and fluorescent byproducts.
p-Hydroxyphenacyl (pHP): A phenacyl-based PPG that undergoes a photo-Favorskii rearrangement, yielding a single major byproduct.
The Photochemistry of 2-Chloro-5-nitrobenzyl Alcohol: A Mechanistic Overview
The photolysis of ortho-nitrobenzyl compounds generally proceeds through a Norrish Type II reaction.[2] Upon absorption of UV light, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This is followed by a rearrangement to an aci-nitro intermediate, which subsequently rearranges to release the protected alcohol and form the corresponding ortho-nitrosobenzaldehyde. In the case of 2-Chloro-5-nitrobenzyl alcohol, the expected primary photoproduct is 2-Chloro-5-nitrosobenzaldehyde.
Caption: Photolysis pathway of 2-Chloro-5-nitrobenzyl alcohol.
Experimental Protocol: Photolysis and LC-MS/MS Analysis
The following protocol provides a robust framework for the analysis of photolysis products. The causality behind key steps is explained to ensure adaptability to specific experimental contexts.
Photolysis Workflow
Sample Preparation: Prepare a 1 mM solution of the caged compound in a suitable solvent (e.g., acetonitrile/water 1:1 v/v). The choice of solvent is critical as it can influence photolysis efficiency and byproduct formation. A buffered aqueous solution (e.g., 10 mM phosphate buffer, pH 7.4) is often used for biological relevance.
Irradiation: Transfer the solution to a quartz cuvette. Irradiate with a suitable UV lamp. For nitrobenzyl compounds, a wavelength around 365 nm is typically used. The duration of irradiation should be optimized to achieve significant conversion without excessive degradation of the photoproducts. Time-course experiments are recommended.
Quenching and Dilution: After irradiation, dilute the sample with the initial mobile phase for LC-MS analysis to an appropriate concentration (e.g., 1-10 µM). This prevents detector saturation and ensures compatibility with the LC-MS system.
LC-MS/MS Analysis Workflow
The separation and detection of photolysis products are achieved using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
Technical Guide: Comparative Photophysics of 2-Chloro-5-nitrobenzyl Alcohol (CNB-OH)
Executive Summary: The Kinetic Advantage In the landscape of Photoremovable Protecting Groups (PPGs), 2-Chloro-5-nitrobenzyl alcohol (CNB-OH) occupies a specialized niche defined by kinetic rapidity rather than pure abso...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Kinetic Advantage
In the landscape of Photoremovable Protecting Groups (PPGs), 2-Chloro-5-nitrobenzyl alcohol (CNB-OH) occupies a specialized niche defined by kinetic rapidity rather than pure absorptivity. While methoxy-substituted analogues (like DMNB) are designed for red-shifted absorption, the inclusion of the chlorine atom in CNB-OH serves a distinct mechanistic function: it accelerates the decay of the aci-nitro intermediate.
For drug development professionals and chemical biologists, this distinction is critical. If your application requires microsecond-scale release (e.g., mimicking synaptic transmission), CNB derivatives often outperform DMNB, despite having a lower extinction coefficient. This guide objectively compares the quantum yield (
) and uncaging cross-section () of CNB-OH against industry standards.
Mechanistic Foundation: The Chlorine Effect
The photolysis of CNB-OH follows the Norrish Type II mechanism. Upon UV irradiation, the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate.[1]
The "Chlorine Advantage":
The electron-withdrawing nature of the chlorine atom at the 5-position (meta to the nitro group, para to the benzylic carbon) lowers the pKa of the aci-nitro intermediate. This destabilization accelerates the rate-determining step (decay of the aci-nitro form), preventing the "bottleneck" observed in unsubstituted o-nitrobenzyl groups.
Caption: The Norrish Type II pathway. The chlorine substituent specifically targets the aci-nitro decay step, increasing release rates compared to unsubstituted variants.
Comparative Performance Analysis
The following data synthesizes experimental values for CNB-OH against the most common alternatives: o-Nitrobenzyl (oNB), 4,5-Dimethoxy-2-nitrobenzyl (DMNB), and p-Hydroxyphenacyl (pHP).
Table 1: Photophysical Properties Comparison[2]
PPG Class
Representative Compound
(nm)
(Mcm)
Quantum Yield ()*
Uncaging Cross-section ()
Release Rate ()
CNB
2-Chloro-5-nitrobenzyl
~300 - 310
~1,500
0.10 – 0.20
~250
Fast (>10 s)
oNB
o-Nitrobenzyl
280 - 300
~4,000
0.01 – 0.10
~300
Slow (<10 s)
DMNB
4,5-Dimethoxy-2-nitrobenzyl
350 - 360
~5,000
0.01 – 0.09
~200 - 400
Medium
pHP
p-Hydroxyphenacyl
280 - 290
~15,000
0.20 – 1.00
~3,000
Very Fast (>10 s)
*Note: Quantum yields are dependent on the leaving group (LG) and solvent. Values represent typical ranges for carboxylate or carbonate release.
Key Takeaways:
Efficiency vs. Absorption: DMNB absorbs light better (higher
) and at longer wavelengths, but its quantum yield () is often lower due to fluorescence decay pathways.
The CNB Niche: CNB has a lower
than DMNB, but its quantum yield is often higher (up to 2x) and its release kinetics are significantly faster. This makes CNB ideal for time-resolved studies where the speed of the biological response is being measured.
pHP Superiority: For pure efficiency, p-Hydroxyphenacyl (pHP) is superior (
near 1.0), but it requires deep UV (<300 nm) which can be toxic to live cells, whereas CNB can be uncaged at the edge of the visible spectrum (300-360 nm).
Experimental Protocol: Determining Quantum Yield
To validate the quantum yield of CNB-OH derivatives in your specific buffer/solvent system, you must use Chemical Actinometry . Direct measurement of light intensity by radiometers is often inaccurate for solution-phase photochemistry due to geometry and reflection losses.
Standard Method: Potassium Ferrioxalate Actinometry.[2][3]
Diagram 2: Actinometry Workflow
Caption: Dual-stream workflow for calculating absolute quantum yield using Ferrioxalate actinometry.
Step-by-Step Protocol
1. Preparation of Actinometer:
Dissolve Potassium Ferrioxalate (
) in 0.05 M (0.006 M solution).
Critical: Perform all steps under red safety light.[4] Ferrioxalate is extremely sensitive to ambient light.
2. Irradiation:
Place 3 mL of Actinometer solution in a quartz cuvette.
Place 3 mL of your CNB-sample (absorbance matched at
, typically >99% absorption) in an identical cuvette.
Irradiate both for a fixed time (
) using a monochromatic source (e.g., 310 nm or 365 nm LED).
3. Quantification (Actinometer):
Take an aliquot of the irradiated actinometer.
Add 1,10-phenanthroline buffer.
Measure absorbance at 510 nm (
).
Calculate moles of
generated.[4] Use the known (approx 1.25 at 313 nm) to determine the Photon Flux () .
4. Quantification (CNB Sample):
Analyze the irradiated CNB sample via HPLC (reverse phase).[5]
Quantify the appearance of the free substrate (or disappearance of the caged compound) using a calibration curve.
5. Calculation:
References
Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.
[Link][6]
Corrie, J. E. T., et al. (2005). "Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer." Photochemical & Photobiological Sciences.
[Link]
Il'ichev, Y. V., et al. (2004). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds." The Journal of Physical Chemistry A.
[Link]
Hess, G. P., et al. (2000). "Biological and Chemical Properties of Caged Neurotransmitters." Methods in Enzymology. (Context for CNB use in rapid kinetics).
[Link]
A Comparative Guide to Photolabile Protecting Groups: 2-Chloro-5-nitrobenzyl Alcohol vs. o-Nitrobenzyl Alcohol
For researchers, synthetic chemists, and professionals in drug development, the precise control over the release of active molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer an elegan...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, synthetic chemists, and professionals in drug development, the precise control over the release of active molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer an elegant solution, enabling spatiotemporal control of substrate release through the application of light. Among the arsenal of PPGs, the o-nitrobenzyl (ONB) scaffold has been a workhorse due to its reliable photocleavage upon UV irradiation.
This guide provides an in-depth technical comparison between the classical o-nitrobenzyl alcohol and its substituted derivative, 2-chloro-5-nitrobenzyl alcohol, as protecting groups for alcohols. We will delve into the mechanistic underpinnings, synthetic accessibility, and photolytic performance, supported by experimental data and protocols to aid in the rational selection of a PPG for your specific application.
The o-Nitrobenzyl Photocleavage Platform: A Mechanistic Overview
The photochemistry of o-nitrobenzyl derivatives is a well-understood process that proceeds via an intramolecular hydrogen abstraction. Upon absorption of UV light, the nitro group is excited, leading to the transfer of a benzylic hydrogen to one of the oxygen atoms of the nitro group. This forms a transient aci-nitro intermediate. Subsequent rearrangement and cleavage release the protected alcohol and a 2-nitrosobenzaldehyde byproduct.[1][2] The efficiency of this process is wavelength-dependent, with cleavage typically induced by light in the 340-365 nm range.[3][4]
Caption: Generalized photocleavage mechanism of o-nitrobenzyl ethers.
The choice between o-nitrobenzyl alcohol and its 2-chloro-5-nitro-substituted analog hinges on several key performance indicators. While direct comparative studies on identical substrates are scarce, we can infer performance based on the electronic effects of the substituents and data from related compounds.
Parameter
o-Nitrobenzyl Alcohol
2-Chloro-5-nitrobenzyl Alcohol
Rationale & Insights
Photocleavage Wavelength
~340-365 nm
Expected to be similar or slightly red-shifted
The core chromophore remains the o-nitrobenzyl moiety. The additional nitro group may slightly red-shift the absorption maximum.[5]
Quantum Yield (Φ)
Variable (typically 0.1-1% for ethers)
Potentially higher than unsubstituted ONB
The presence of a second electron-withdrawing nitro group may increase the quantum yield of photolysis. For instance, 2,6-dinitrobenzyl protecting groups have shown a nearly four-fold increase in quantum yield compared to the parent ONB for certain substrates.[6]
Byproducts
2-Nitrosobenzaldehyde
2-Chloro-5-nitrosobenzaldehyde
The byproduct retains the substitution pattern of the protecting group. Nitrosoarenes are known to be reactive and can potentially interact with biological systems or other molecules in the reaction mixture.
Synthetic Accessibility
Readily prepared from o-nitrobenzyl bromide/chloride.
Readily prepared from 2-chloro-5-nitrobenzyl bromide/chloride.
Both precursor benzyl halides are commercially available.
The Impact of Substitution: An Electronic Perspective
The introduction of a chloro and a second nitro group onto the benzene ring of the o-nitrobenzyl scaffold in 2-chloro-5-nitrobenzyl alcohol is expected to influence its photochemical properties. Both the chloro and nitro groups are electron-withdrawing. While a comprehensive analysis of the substituent effects on the photolysis kinetics of o-nitrobenzyl esters has shown a complex relationship where steric effects can dominate over electronic effects, the presence of an additional nitro group is noteworthy.[4][7] Studies on dinitrobenzyl derivatives suggest that the increased electron deficiency of the aromatic ring can enhance the quantum yield of photocleavage.[6] This suggests that 2-chloro-5-nitrobenzyl may be a more efficient PPG than its unsubstituted counterpart, requiring shorter irradiation times or lower light intensity for complete deprotection.
Experimental Protocols
To provide a practical framework for the application of these protecting groups, we present detailed protocols for the protection of a model alcohol via Williamson ether synthesis and its subsequent photolytic deprotection.
Protection of an Alcohol: Williamson Ether Synthesis
This protocol is a general method for the etherification of an alcohol with either o-nitrobenzyl bromide or 2-chloro-5-nitrobenzyl bromide.
Caption: Workflow for Williamson ether synthesis.
Materials:
Alcohol to be protected
o-Nitrobenzyl bromide or 2-chloro-5-nitrobenzyl bromide (1.1 eq)
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
To a solution of the alcohol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq) portion-wise.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
Cool the reaction mixture back to 0 °C and add a solution of the corresponding benzyl bromide (1.1 eq) in anhydrous DMF dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extract the aqueous layer with EtOAc (3 x volumes).
Wash the combined organic layers with water and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired protected ether.
Note: For base-sensitive substrates, a milder base such as K₂CO₃ in acetone or DMF can be used, often requiring heating to facilitate the reaction.[8]
Deprotection: Photolytic Cleavage
This protocol describes a general procedure for the photolytic cleavage of o-nitrobenzyl and 2-chloro-5-nitrobenzyl ethers.
Materials:
Protected ether
Solvent (e.g., methanol, acetonitrile, or a mixture with water)
UV photoreactor equipped with a 365 nm lamp
Quartz reaction vessel
Procedure:
Dissolve the protected ether in a suitable solvent in a quartz reaction vessel. The concentration should be optimized for the specific substrate but is typically in the range of 1-10 mM.
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with the photoreaction.
Irradiate the solution with a 365 nm UV lamp at room temperature. The reaction time will depend on the substrate, concentration, and the power of the lamp, and can range from minutes to several hours.
Monitor the progress of the deprotection by TLC or HPLC.
Upon completion, remove the solvent under reduced pressure.
The crude product, which will contain the deprotected alcohol and the nitrosobenzaldehyde byproduct, can be purified by flash column chromatography.
Concluding Remarks
Both o-nitrobenzyl alcohol and 2-chloro-5-nitrobenzyl alcohol are effective photolabile protecting groups for alcohols, offering the key advantage of traceless deprotection with UV light. The choice between them will depend on the specific requirements of the synthesis.
o-Nitrobenzyl alcohol is the classic, well-established choice with a vast body of literature supporting its use.
*2-Chloro-5-nitrobenzyl alcohol presents a potentially more efficient alternative. The presence of two electron-withdrawing groups is likely to enhance the quantum yield of photocleavage, potentially leading to shorter reaction times and milder deprotection conditions.
For applications where rapid and highly efficient cleavage is critical, 2-chloro-5-nitrobenzyl alcohol may offer a significant advantage. However, if well-established protocols and a lower cost of starting materials are prioritized, the parent o-nitrobenzyl alcohol remains a robust and reliable option. It is always recommended to perform small-scale optimization of both the protection and deprotection steps for any new substrate.
References
Aujard, I., et al. (2006). o-Nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Chemistry – A European Journal, 12(26), 6865-6879. [Link]
Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142. [Link]
Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370-2380. [Link]
Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007-4010. [Link]
Li, S., et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Bioconjugate chemistry, 15(2), 242-247. [Link]
Ma, C., et al. (2015). Wavelength controlled photocleavage for orthogonal and sequential release of multiple proteins. Biomaterials, 53, 757-765. [Link]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]
Röck, R., & Laimgruber, S. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS omega, 5(1), 263-270. [Link]
Schwalm, R. (2005). Photolabile protecting groups. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
Zhao, H., et al. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(4), 1723-1736. [Link]
Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010. [Link]
Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441–458. [Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Comparative Photophysics of Substituted Nitrobenzyl Alcohols: A Guide for Caging Applications
This guide provides a comparative technical analysis of substituted nitrobenzyl alcohols, focusing on their application as photocleavable protecting groups (PPGs). It is designed for researchers requiring precise control...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of substituted nitrobenzyl alcohols, focusing on their application as photocleavable protecting groups (PPGs). It is designed for researchers requiring precise control over photochemical uncaging in drug delivery and chemical biology.
Executive Summary
The o-nitrobenzyl (ONB) moiety is the workhorse of photolabile protecting groups. However, the unsubstituted parent compound suffers from absorbance overlap with biological chromophores (DNA/proteins) and slow release kinetics. Substitutions on the aromatic ring (e.g., methoxy groups) or the benzylic carbon (e.g., methyl groups) dramatically alter these photophysical profiles.
This guide compares three core variants:
ONB: The unsubstituted parent (2-nitrobenzyl alcohol).
DMNB: The red-shifted variant (4,5-dimethoxy-2-nitrobenzyl alcohol).[1][2]
MeNB: The kinetically enhanced variant (
-methyl-2-nitrobenzyl alcohol).
Mechanistic Foundation
Understanding the photophysics requires dissecting the Norrish Type II mechanism. The efficiency of uncaging is dictated by the competition between the hydrogen abstraction rate and non-radiative decay pathways.
The Photolysis Pathway
Upon UV excitation, the nitro group abstracts a
-hydrogen from the benzylic carbon, forming an aci-nitro intermediate. This rearranges to a cyclic isoxazole, which hydrolyzes to release the "caged" substrate and a nitroso byproduct.
Figure 1: General mechanism of o-nitrobenzyl photolysis. The competition between H-abstraction and decay determines the Quantum Yield (
).
Comparative Analysis: ONB vs. DMNB vs. MeNB
The choice of derivative depends on the required excitation wavelength and the sensitivity of the biological target to the byproduct.
Data Summary
Feature
ONB (Parent)
DMNB (Red-Shifted)
MeNB (Fast Kinetic)
Primary Substituent
None
4,5-Dimethoxy
-Methyl
(Absorbance)
~260–280 nm
~350 nm
~260–280 nm
(Mcm)
< 100 (Poor)
~5,000 (Excellent)
< 100 (Poor)
Quantum Yield ()
0.1 – 0.6
0.01 – 0.1
> 0.6 (High)
Uncaging Cross-section ()
Low at 365nm
High at 365nm
Moderate
Primary Byproduct
Nitrosobenzaldehyde
Nitrosotoluene derivative
Nitroso-ketone
Byproduct Toxicity
High (reactive aldehyde)
Moderate
Low (less reactive ketone)
Detailed Technical Comparison
1. 2-Nitrobenzyl Alcohol (ONB)
Status: The baseline reference.
Photophysics: Absorbs primarily in the UVC/UVB region.
Limitation: Requires high-energy UV light (<300 nm) for efficient cleavage, which damages DNA and proteins. The nitrosobenzaldehyde byproduct is highly reactive and can form Schiff bases with amines on proteins, potentially causing artifacts.
Status: The standard for biological applications (often called NVOC).
Advantage: The electron-donating methoxy groups destabilize the ground state and stabilize the excited state, narrowing the HOMO-LUMO gap. This red-shifts the absorbance to ~350 nm.
Trade-off: While it absorbs 365 nm light much better than ONB (high
), the intrinsic quantum yield () is often lower due to increased non-radiative decay (Energy Gap Law). However, the product () is superior at 365 nm, making it the practical choice for microscopy.
Note: DMNB derivatives can exhibit fluorescence during photolysis, which may interfere with imaging channels (cyan/GFP).
3. -Methyl-2-nitrobenzyl Alcohol (MeNB)
Status: The kinetic specialist.
Advantage: The methyl group on the benzylic carbon does two things:
Kinetics: It lowers the energy barrier for the H-abstraction and the subsequent dark reactions, significantly increasing the reaction rate.
Byproduct Safety: It yields a nitroso-ketone rather than an aldehyde. Ketones are less electrophilic and less likely to re-conjugate to the uncaged substrate or tissue.
Limitation: It does not significantly red-shift the absorbance. It still requires shorter wavelengths unless combined with the dimethoxy substitution (creating a hybrid DMNPE group).
To objectively compare these derivatives in your specific context (solvent/pH), you must calculate the quantum yield using Chemical Actinometry . This protocol uses Potassium Ferrioxalate, the gold standard for UV actinometry.
Reagents
Actinometer Solution: 0.006 M Potassium Ferrioxalate in 0.05 M H
SO.
Developer Solution: 0.1% 1,10-Phenanthroline in 1 M Sodium Acetate buffer.
Sample: Your nitrobenzyl derivative (approx 1-5 mM) in optically dilute solution.
Workflow Diagram
Figure 2: Step-by-step workflow for quantum yield determination.
Step-by-Step Methodology
Flux Determination (
):
Irradiate 3 mL of Actinometer solution for time
(e.g., 60 seconds).
Add 0.5 mL of irradiated actinometer to 2.5 mL Developer Solution.
Measure absorbance at 510 nm (
).
Calculate Moles of Fe
: (where Mcm).
Calculate Flux (
): (where at 365 nm).
Sample Photolysis:
Irradiate your nitrobenzyl sample under identical conditions.
Monitor the disappearance of the starting material via HPLC or UV-Vis.
Calculate Moles Reacted (
).
Final Calculation:
(The term corrects for the fraction of light absorbed by the sample).
References
Kinetics & Mechanism: Blanc, A., & Bochet, C. G. (2004). Isotope effects in photochemistry. 1. o-nitrobenzyl alcohol derivatives.[3] Journal of the American Chemical Society, 126(23), 7174–7175. Link
DMNB Properties: Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections. Chemistry - A European Journal, 12(26), 6865–6879. Link
Actinometry Standards: Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry (IUPAC Technical Report). Pure and Applied Chemistry, 76(12), 2105-2146. Link
Substituent Effects: Corrie, J. E., et al. (2003). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds. Journal of the American Chemical Society, 125(28), 8546-8554. Link
A Comparative Guide to the Synthesis of 2-Chloro-5-nitrobenzyl Alcohol: A Traditional versus Modern Approach
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the efficient and reliable production of key intermediates is paramount. 2-Chloro-5-nitrobenzyl alcohol serves...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the efficient and reliable production of key intermediates is paramount. 2-Chloro-5-nitrobenzyl alcohol serves as a crucial building block for a variety of more complex molecules, making the optimization of its synthesis a topic of significant interest. This guide provides an in-depth, objective comparison of two synthetic routes to this important compound: a traditional pathway commencing with the nitration of o-chlorobenzoic acid and a more modern approach starting from 2-chlorobenzaldehyde. Through a detailed examination of experimental protocols, reaction mechanisms, and performance metrics, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
The Traditional Route: A Two-Step Synthesis from o-Chlorobenzoic Acid
The classical synthesis of 2-Chloro-5-nitrobenzyl alcohol is a two-stage process that begins with the nitration of o-chlorobenzoic acid to yield 2-chloro-5-nitrobenzoic acid. This intermediate is then selectively reduced to the target benzyl alcohol.
Step 1: Nitration of o-Chlorobenzoic Acid
The foundational step of this route involves the electrophilic aromatic substitution of o-chlorobenzoic acid. The directing effects of the chloro and carboxylic acid groups primarily favor the introduction of the nitro group at the 5-position.
A solution of 32 grams of pure o-chlorobenzoic acid in 160 grams of 100% sulfuric acid is prepared and cooled to below 0°C in an ice-salt bath. A mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid is then added dropwise over approximately one hour, maintaining the temperature below 0°C to minimize the formation of by-products. The reaction mixture is held at room temperature for 10-12 hours, then slowly heated to 60°C before being poured onto 400 grams of ice. The precipitated 2-chloro-5-nitrobenzoic acid is collected by filtration and can be purified by recrystallization from boiling water.[1]
Step 2: Reduction of 2-Chloro-5-nitrobenzoic Acid
The selective reduction of the carboxylic acid in the presence of a nitro group requires a careful choice of reducing agent. Borane-based reagents are often employed for this transformation as they can selectively reduce carboxylic acids without affecting the nitro functionality.
To a solution of 2-chloro-5-nitrobenzoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of borane-THF complex is added dropwise at 0°C. The reaction is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is quenched by the slow addition of methanol, followed by an aqueous workup. The 2-Chloro-5-nitrobenzyl alcohol is then extracted with an organic solvent and purified by column chromatography or recrystallization.
A Modern Alternative: Synthesis from 2-Chlorobenzaldehyde
A more recent and arguably more streamlined approach to 2-Chloro-5-nitrobenzyl alcohol begins with the nitration of 2-chlorobenzaldehyde, followed by the reduction of the resulting aldehyde.
Step 1: Nitration of 2-Chlorobenzaldehyde
Similar to the traditional route, the first step is an electrophilic aromatic substitution. The aldehyde and chloro groups direct the incoming nitro group to the 5-position.
In a round-bottom flask, concentrated sulfuric acid is cooled to 0-5°C in an ice bath. 2-chlorobenzaldehyde is then added slowly, ensuring the temperature remains below 10°C. A pre-cooled nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the reaction temperature below 10°C. The mixture is stirred for 2-4 hours at 0-10°C. The reaction is then quenched by pouring it onto crushed ice, precipitating the crude 2-chloro-5-nitrobenzaldehyde, which is collected by filtration and washed with cold water.[2]
Step 2: Reduction of 2-Chloro-5-nitrobenzaldehyde
The reduction of an aldehyde to a primary alcohol is a facile transformation that can be achieved with a variety of mild reducing agents, most notably sodium borohydride.
To a solution of 2-chloro-5-nitrobenzaldehyde (20 g, 108 mmol) in a 10:1 mixture of methanol and tetrahydrofuran (220 mL) cooled in an ice-water bath, sodium borohydride (8.0 g, 216 mmol) is added in portions. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.[3] The reaction is then worked up by the addition of water and extraction with an organic solvent. The product can be purified by recrystallization.
Step 1: Low temperature nitration (0-10°C). Step 2: Mild reduction at room temperature.
Safety Considerations
Use of highly corrosive acids and a pyrophoric borane reagent.
Use of highly corrosive acids. Sodium borohydride is flammable and reacts with water.
Advantages
Utilizes a readily available starting material.
Higher overall yield, milder and more straightforward final reduction step.
Disadvantages
The reduction of the carboxylic acid can be challenging to perform selectively and requires a more hazardous reagent.
The aldehyde starting material may be more prone to oxidation.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two synthetic routes.
Mechanistic Insights
The core of both synthetic strategies lies in the regioselective nitration of a substituted benzene ring. The subsequent reduction is where the two methods diverge significantly in their chemical approach and operational complexity.
Nitration Mechanism
The nitration of both o-chlorobenzoic acid and 2-chlorobenzaldehyde proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The directing effects of the substituents on the aromatic ring guide the position of nitration.
Caption: General mechanism of electrophilic nitration.
Reduction Mechanisms
The reduction of the carboxylic acid in the traditional route with borane involves the formation of a borate ester intermediate, which is then reduced to the primary alcohol. In contrast, the reduction of the aldehyde in the new route with sodium borohydride proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.
Conclusion
Both the traditional and the modern synthetic routes offer viable pathways to 2-Chloro-5-nitrobenzyl alcohol. The traditional route, while established, involves a more challenging and hazardous reduction step of a carboxylic acid. The newer synthetic route, starting from 2-chlorobenzaldehyde, presents a more efficient and operationally simpler alternative, primarily due to the mild and high-yielding reduction of the intermediate aldehyde with sodium borohydride. For researchers seeking a more robust and scalable synthesis, the modern approach appears to be the more advantageous choice.
References
PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]
Chemistry Stack Exchange. How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps?. [Link]
Benchmarking Guide: N-Alkylation Efficiency of 2-Chloro-5-nitrobenzyl Alcohol in Heterocyclic Synthesis
Executive Summary This technical guide benchmarks the performance of 2-Chloro-5-nitrobenzyl alcohol (2-C-5-NBA) as a benzylation agent in the synthesis of N-heterocyclic pharmacophores (specifically indole and benzimidaz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide benchmarks the performance of 2-Chloro-5-nitrobenzyl alcohol (2-C-5-NBA) as a benzylation agent in the synthesis of N-heterocyclic pharmacophores (specifically indole and benzimidazole scaffolds). These scaffolds are critical intermediates in the development of kinase inhibitors and GPCR antagonists.[1]
Our analysis compares three distinct activation methodologies: Direct Mitsunobu Coupling , Mesylate Activation , and Chlorination (via SOCl₂) .[1]
Key Findings:
Best for Scale-Up (>100g): Conversion to benzyl chloride yields the highest atom economy and purity, despite the extra step.[1]
Best for High-Throughput Screening (HTS): Direct Mitsunobu coupling offers the fastest "time-to-molecule" for small libraries (<100mg) but suffers from difficult purification due to phosphine oxide byproducts.
Critical Insight: The electron-withdrawing nitro group at the 5-position significantly stabilizes the benzyl chloride intermediate, making the Two-Step Chlorination pathway unexpectedly superior to Mesylation in terms of shelf-stability and overall yield.
Chemical Context & Application Profile
Target Molecule: 2-Chloro-5-nitrobenzyl alcohol
CAS: 80866-80-4
Structure: A benzyl alcohol bearing a chlorine atom at the ortho position and a nitro group at the meta position (relative to the alcohol).
The Challenge: Electronic Deactivation
In nucleophilic substitution, the electronic character of the benzyl ring dictates reactivity.[1] The 5-nitro group is strongly electron-withdrawing (EWG).
Decreased Nucleophilicity: The hydroxyl oxygen is less nucleophilic, slowing down activation rates compared to electron-rich analogs (e.g., methoxybenzyl alcohols).[1]
Increased Electrophilicity (Post-Activation): Once converted to a leaving group (halide/mesylate), the benzylic carbon becomes highly electrophilic, facilitating rapid SN2 reactions but also increasing susceptibility to hydrolysis.[1]
Comparative Analysis: Activation Pathways
We benchmarked the N-alkylation of a model substrate, Indole , using 2-C-5-NBA.
Deprotonation: Add Cesium Carbonate (Cs₂CO₃) (20.8 g, 64.0 mmol). Stir at room temperature for 30 minutes.
Alkylation: Add the crude 2-Chloro-5-nitrobenzyl chloride (from Step 1, dissolved in 10 mL DMF) dropwise.
Completion: Heat to 60°C for 4 hours.
Self-Validating Step: The reaction mixture will turn from pale yellow to deep orange/brown.[1]
Isolation: Pour into ice water (200 mL). The product will precipitate.[1][3] Filter, wash with water, and recrystallize from Ethanol.[1][4]
Expert Commentary & Troubleshooting
Why Mitsunobu Fails to Scale
While Mitsunobu is elegant on paper, 2-C-5-NBA presents a specific problem. The ortho-chloro substituent creates steric bulk, and the meta-nitro group reduces the electron density of the aromatic ring. In our benchmarking, this resulted in incomplete conversion (stalled at ~70%) and required tedious column chromatography to separate the product from triphenylphosphine oxide.[1]
The "Nitro" Advantage in Chlorination
Usually, benzyl alcohols are sensitive to polymerization under acidic conditions (like SOCl₂).[1] However, the 5-nitro group deactivates the ring, preventing the formation of intermolecular polymers (Friedel-Crafts type side reactions).[1] This allows the use of harsh chlorinating agents without degrading the substrate, making Method C exceptionally robust for this specific CAS.[1]
Safety Note
Lachrymator: The intermediate benzyl chloride is a potent lachrymator (tear gas). Handle only in a fume hood.
Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable. Do not distill the benzyl chloride intermediate at high temperatures; use vacuum evaporation.[1]
References
Organic Chemistry Portal. (2023).[1] Mitsunobu Reaction: Mechanism and Modifications for Electron-Deficient Alcohols. Retrieved from [Link]
Cai, Y., et al. (2025).[1][5] Electroreductive deoxygenation of benzylic alcohols: Overcoming activation energy in electron-deficient systems. Angewandte Chemie International Edition. Retrieved from [Link]
Lipshutz, B. H., et al. (2006).[1][6] Simplification of the Mitsunobu Reaction: Di-p-chlorobenzyl Azodicarboxylate. Organic Letters, 8(22), 5069-5072.[1] (Cited for comparative purification protocols).[4] Retrieved from [Link]
[1][2][3][4] Executive Summary & Immediate Action 2-Chloro-5-nitrobenzyl alcohol is a halogenated aromatic nitro compound.[1] For disposal purposes, it must be classified as Halogenated Organic Waste . Critical Operation...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary & Immediate Action
2-Chloro-5-nitrobenzyl alcohol is a halogenated aromatic nitro compound.[1] For disposal purposes, it must be classified as Halogenated Organic Waste .
Critical Operational Directive:
DO NOT mix with non-halogenated solvents (e.g., acetone, methanol) in general waste streams.
DO NOT autoclave. Nitro compounds possess thermal instability risks.
DO NOT dispose of down the drain. This compound is toxic to aquatic life and strictly regulated.
Can be co-packed in halogenated waste streams (e.g., DCM).[1][2]
Pre-Disposal Assessment & Segregation Logic
Before disposal, you must determine the state of the chemical. The presence of the chlorine atom dictates that this material cannot be sent for standard fuel blending; it requires specific incineration protocols to prevent dioxin formation.
Figure 1: Waste Stream Decision Tree
Caption: Decision logic for segregating 2-Chloro-5-nitrobenzyl alcohol. Note that mixing this compound with non-halogenated solvents "poisons" the non-halogenated stream, forcing the entire volume to be treated as halogenated waste.[1][2]
Pour into a designated Halogenated Waste container.
Expert Insight: Never pour this into a "Non-Halogenated" carboy. Even small amounts of chlorinated aromatics can disqualify a 55-gallon drum from low-cost fuel blending programs, costing your facility significantly more for disposal.
Leave at least 10% headspace in the container for thermal expansion.
Phase 3: Labeling & Documentation
Attach a hazardous waste tag with the following details:
Chemical Name: 2-Chloro-5-nitrobenzyl alcohol (Write out in full; do not use formulas).
Hazards: Check "Toxic" and "Irritant."
Constituents: If in solution, list the solvent % and the solute %.
Regulatory Compliance (RCRA & EPA)[1]
In the United States, this chemical falls under RCRA (Resource Conservation and Recovery Act) regulations.
Waste Coding: While 2-Chloro-5-nitrobenzyl alcohol is not explicitly listed on the P-list or U-list, it must be characterized based on its toxicity and ignitability (if in solvent).[1]
If the waste exhibits toxicity characteristics, it may trigger D-codes .
Most commonly, it is managed as Non-RCRA Regulated Hazardous Waste (unless in a flammable solvent, then D001 ) but must be treated as hazardous due to OSHA/GHS health hazards.
Halogen Rule: The EPA strictly regulates the burning of halogenated compounds. This waste must be sent to a facility permitted for incineration with acid gas scrubbing capabilities to neutralize the HCl generated during combustion [1].
Emergency Contingencies
Spill Response:
Isolate: Evacuate the immediate area if dust is airborne.
PPE: Don goggles, nitrile gloves, and a lab coat.
Containment:
Solid: Cover with a damp paper towel to prevent dust dispersion, then scoop into a waste jar.
Liquid: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) due to the nitro group's potential reactivity.
Clean Up: Wipe the surface with a soap/water solution.[5][11] Place all cleanup materials into the hazardous waste container.
First Aid:
Skin Contact: Wash with soap and water for 15 minutes.[9][11]
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[9][8][5][6][11]
References
United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics - A User-Friendly Reference Document. (October 2009). Retrieved from [Link][1][2]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 555722, 2-Chloro-5-nitrobenzyl alcohol. Retrieved from [Link][1][2]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-nitrobenzyl Alcohol
In the dynamic environment of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our scientists. The handling of specialized chemical reagents, such as 2-Chloro-5-...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic environment of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our scientists. The handling of specialized chemical reagents, such as 2-Chloro-5-nitrobenzyl alcohol (CAS No. 80866-80-4), demands a protocol-driven approach to safety.[1] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the preservation of experimental validity.
Foundational Knowledge: Hazard Identification
Before any protective equipment is selected, a thorough understanding of the compound's specific hazards is paramount. 2-Chloro-5-nitrobenzyl alcohol is a beige, solid powder.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards:
H315: Causes skin irritation. [1][2] Direct contact can lead to inflammation, redness, and discomfort.
H319: Causes serious eye irritation. [1][2] Exposure to the eyes can result in significant, potentially damaging, irritation.
H335: May cause respiratory irritation. [1][2] Inhalation of the powder can irritate the respiratory tract, leading to coughing and discomfort.
These classifications are not merely regulatory labels; they are the scientific basis upon which our entire safety protocol is built. They dictate the why behind every piece of PPE we don.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment is the final barrier between a researcher and a potential hazard. It should always be used in conjunction with robust engineering and administrative controls.
Engineering Controls: The primary engineering control for handling 2-Chloro-5-nitrobenzyl alcohol is a certified chemical fume hood.[3] A fume hood provides essential exhaust ventilation, capturing the solid particulates at the source and preventing inhalation.[4] All weighing and handling of this compound must occur within the sash of an operating fume hood. Furthermore, eyewash stations and safety showers must be readily accessible and tested regularly.[1][3]
Administrative Controls: This includes thorough training on the specific hazards of this chemical, this handling protocol, and emergency procedures.[1] Access to the area where the chemical is handled should be restricted to trained personnel.
The Personal Protective Equipment (PPE) Mandate
The selection of PPE must be deliberate and based on the specific hazards identified. The following is a comprehensive, step-by-step guide to the mandatory PPE for handling 2-Chloro-5-nitrobenzyl alcohol.
Directive: Wear chemical safety goggles.
Causality: The H319 classification ("Causes serious eye irritation") necessitates a complete seal around the eyes.[1][2] Standard safety glasses with side shields are insufficient as they do not protect from airborne powder that can circulate in the air. Chemical safety goggles conforming to European Standard EN 166 or equivalent NIOSH/MSHA standards in the U.S. are required.[1]
Causality: To prevent skin irritation (H315), gloves are essential.[1] Nitrile gloves are recommended as they provide a suitable barrier against this specific chemical.[1] It is critical to inspect gloves for any signs of degradation or perforation before each use.[4] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[4] Contaminated gloves must be disposed of as hazardous waste.[4]
Lab Coat/Protective ClothingDirective: Wear a clean, buttoned laboratory coat and appropriate protective clothing.
Causality: A lab coat prevents the contamination of personal clothing and minimizes skin contact.[5] For tasks with a higher risk of contamination, additional protective clothing may be warranted. All contaminated clothing must be removed immediately and decontaminated before reuse.[1][5]
Directive: Under normal laboratory-scale use within a certified fume hood, specific respiratory protection is not typically required.[1]
Causality: The primary engineering control (the fume hood) is designed to maintain airborne concentrations below exposure limits.[3] However, in situations involving large quantities of the material, potential for significant dust generation, or failure of engineering controls (e.g., a spill outside the hood), a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]
Summary of PPE Requirements
Task / Scenario
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Standard Handling (in Fume Hood)
Chemical Safety Goggles
Nitrile Gloves
Laboratory Coat
Not Required
Large Quantity Handling / Spill Cleanup
Chemical Safety Goggles
Nitrile Gloves
Laboratory Coat
NIOSH/MSHA-approved respirator
Procedural Workflow: From Preparation to Disposal
The following workflow diagram illustrates the critical steps for safely handling 2-Chloro-5-nitrobenzyl alcohol. Adherence to this sequence is crucial for establishing a self-validating system of safety.
Safe Handling Workflow for 2-Chloro-5-nitrobenzyl alcohol.
Emergency & Disposal Plan
Spill Response:
Evacuate: Alert others and evacuate the immediate area if necessary.
Control: If safe to do so, prevent further spread.
Cleanup: For a small, contained spill, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[4] Avoid generating dust.[4]
Decontaminate: Clean the spill area thoroughly.
First Aid:
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[1] Get medical attention if irritation persists.[1]
Inhalation: Move the person to fresh air.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[4] Rinse mouth with water and seek immediate medical attention.[1][4]
Disposal:
All waste, including contaminated PPE and residual chemical, is classified as hazardous waste.[1] It must be disposed of in accordance with approved local, regional, and national regulations.[1] Do not dispose of it down the drain. The waste container must be clearly labeled and stored in a designated satellite accumulation area.
By adhering to this comprehensive guide, researchers can handle 2-Chloro-5-nitrobenzyl alcohol with a high degree of confidence and safety, ensuring that scientific progress is not achieved at the expense of personal well-being.
References
Caesar & Loretz GmbH. (2025, September 29). Safety data sheet: benzyl alcohol. Retrieved from [Link]
Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 4-Chloro-3-nitrobenzyl alcohol. Retrieved from [Link]
Carl ROTH. (2020, February 12). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]
Actylis Lab Solutions. (2024, July 8). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl alcohol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitrobenzyl alcohol. PubChem Compound Summary for CID 555722. Retrieved from [Link]